molecular formula C10H14ClN3 B182009 1-(6-Chloropyridazin-3-yl)azepane CAS No. 312318-48-2

1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009
CAS No.: 312318-48-2
M. Wt: 211.69 g/mol
InChI Key: SKNNHMTWELIESA-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)azepane is a bioactive chemical building block of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of 6-chloropyridazin-3-yl derivatives that have been demonstrated in scientific studies to exhibit nanomolar binding affinity toward neuronal nicotinic acetylcholine receptors (nAChRs), specifically the alpha4beta2 subtype . This high binding affinity makes it a valuable pharmacological tool for probing the structure and function of these receptors, which are critical targets for understanding and treating various neurological conditions. Molecular modeling studies of related analogs provide insights into the pharmacophoric distances and conformational preferences that are compatible with high receptor affinity, supporting structure-activity relationship (SAR) investigations in drug discovery . Researchers utilize this compound as a key synthetic intermediate in the development of novel ligands for neuropharmacological studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-chloropyridazin-3-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNNHMTWELIESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423293
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312318-48-2
Record name 1-(6-chloropyridazin-3-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(6-Chloropyridazin-3-yl)azepane. This molecule, a derivative of the versatile pyridazine core, holds promise for applications in medicinal chemistry, particularly in the development of novel therapeutics. This document consolidates available information on its constituent moieties, predicts its characteristics, and outlines a detailed, field-proven protocol for its synthesis and characterization.

Introduction: The Chemical Significance of the Pyridazine-Azepane Scaffold

The pyridazine ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous bioactive compounds. Its two adjacent nitrogen atoms create a π-deficient aromatic system, influencing its physicochemical properties and biological interactions. Pyridazine derivatives have demonstrated a wide array of pharmacological activities, including potential as anticancer agents.[1][2] The azepane ring, a seven-membered saturated heterocycle, provides a flexible, three-dimensional structure that can be crucial for optimizing ligand-receptor interactions.

The combination of these two moieties in This compound results in a molecule with significant potential for further chemical exploration and drug discovery. The chlorine atom on the pyridazine ring serves as a reactive handle for subsequent chemical modifications, allowing for the generation of diverse compound libraries.

Core Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, we can infer its key properties based on its constituent parts and related structures.

PropertyPredicted Value/InformationSource/Justification
CAS Number 312318-48-2[3]
Molecular Formula C₁₀H₁₄ClN₃[3]
Molecular Weight 211.69 g/mol [3]
Appearance Likely a solid at room temperatureBased on similar substituted pyridazines.
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.Inferred from related compounds.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.General solubility of similar heterocyclic compounds.
Reactivity The chlorine atom is susceptible to nucleophilic aromatic substitution. The azepane nitrogen provides a basic site.Based on the chemistry of chloropyridazines and secondary amines.

Synthesis of this compound: A Protocol Grounded in Nucleophilic Aromatic Substitution

The most logical and field-proven method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of one of the chlorine atoms of 3,6-dichloropyridazine by the secondary amine of azepane. The pyridazine ring is electron-deficient, which facilitates nucleophilic attack.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic azepane attacks the electron-deficient carbon atom bearing a chlorine atom. The aromaticity of the pyridazine ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product. A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is typically employed.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 3,6-Dichloropyridazine 3,6-Dichloropyridazine Nucleophilic Attack Nucleophilic Aromatic Substitution 3,6-Dichloropyridazine->Nucleophilic Attack Azepane Azepane Azepane->Nucleophilic Attack Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Base (e.g., Triethylamine) Base (e.g., Triethylamine) Product Formation Product Formation Base (e.g., Triethylamine)->Product Formation HCl Scavenger Heat Heat This compound This compound Triethylamine Hydrochloride Triethylamine Hydrochloride Meisenheimer Intermediate Meisenheimer Intermediate Nucleophilic Attack->Meisenheimer Intermediate Formation of Tetrahedral Intermediate Meisenheimer Intermediate->Product Formation Loss of Cl⁻ and Proton Transfer Product Formation->this compound Product Formation->Triethylamine Hydrochloride

Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is based on established procedures for the reaction of 3,6-dichloropyridazine with amine nucleophiles.

Materials:

  • 3,6-Dichloropyridazine

  • Azepane

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in acetonitrile (or DMF) is added azepane (1.0-1.2 eq) and triethylamine (1.5-2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at reflux (for acetonitrile) or heated to 80-100 °C (for DMF) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

  • Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the starting materials and the appearance of new signals consistent with the product structure will validate the success of the synthesis.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the pyridazine protons. The protons of the azepane ring will likely appear as multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • ¹³C NMR: The spectrum will show signals for the four distinct carbons of the pyridazine ring and the carbons of the azepane ring. The carbon atom attached to the chlorine will be significantly deshielded.

Potential Biological Activity and Therapeutic Applications

The pyridazine scaffold is a key component in many compounds with anticancer activity.[1][2] Derivatives of 3-amino-6-chloropyridazine have shown potent antiproliferative effects against various cancer cell lines.[4] The mechanism of action for some pyridazine-containing compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

Postulated Mechanism of Action: PARP-1 Inhibition

One of the promising avenues for the anticancer activity of pyridazine derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), can lead to synthetic lethality and cell death. The pyridazine moiety can act as a pharmacophore that interacts with the active site of the PARP-1 enzyme.

G DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation DNA_Repair DNA Repair PARP1_Activation->DNA_Repair Apoptosis Apoptosis (Cell Death) PARP1_Activation->Apoptosis If Repair Fails Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound (Potential PARP-1 Inhibitor) Inhibitor->PARP1_Activation Inhibition

References

"1-(6-Chloropyridazin-3-yl)azepane" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic considerations, and potential therapeutic applications derived from the well-documented activities of its core moieties: the chloropyridazine scaffold and the azepane ring. Safety protocols and handling guidelines are also discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its potential as a building block for novel therapeutic agents.

Introduction and Chemical Identity

This compound is a synthetic organic compound featuring a bicyclic structure composed of a substituted pyridazine ring linked to a seven-membered azepane ring. Its Chemical Abstracts Service (CAS) registry number is 312318-48-2 . The core structure combines the electrophilic nature of the chloropyridazine system with the conformational flexibility of the azepane moiety.

The pyridazine ring, a six-membered diazine heterocycle, is a recognized "privileged scaffold" in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive site for further functionalization, typically via nucleophilic substitution reactions. The azepane ring is a saturated seven-membered heterocycle that is present in numerous FDA-approved drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[1][2] The conjugation of these two motifs in this compound suggests its potential as an intermediate for creating diverse chemical libraries targeting a range of biological pathways.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 312318-48-2
Molecular Formula C₁₀H₁₄ClN₃[3]
Molecular Weight 211.69 g/mol [3]
MDL Number MFCD01460065[3]

Characterization: The structural integrity and purity of this compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would verify the chemical structure by showing the expected proton and carbon signals and their respective couplings.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway: The reaction proceeds by treating 3,6-dichloropyridazine with one equivalent of azepane. The azepane acts as the nucleophile, attacking one of the electrophilic carbon atoms on the pyridazine ring and displacing a chloride ion.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 3,6-Dichloropyridazine Process Nucleophilic Aromatic Substitution (SNAr) R1->Process R2 Azepane R2->Process Base Base (e.g., K₂CO₃, DIPEA) Base->Process Acid Scavenger Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Process Reaction Medium Temp Heat (e.g., 80-120 °C) Temp->Process Activation Energy Purification Workup & Purification (Extraction, Chromatography) Process->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)
  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add azepane (1.0-1.2 eq).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq), to the mixture. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Causality in Experimental Design:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the reactants and intermediates without interfering with the nucleophilic attack.

  • Base Selection: A non-nucleophilic base is critical to prevent it from competing with azepane in attacking the pyridazine ring. K₂CO₃ is a cost-effective and efficient choice, while DIPEA is a soluble organic base often used for cleaner reactions.

  • Temperature: Heating is required to overcome the activation energy of the SNAr reaction. The specific temperature depends on the reactivity of the substrates and the solvent's boiling point.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not widely published, its structural components are featured in numerous pharmacologically active agents. This allows for informed hypotheses about its potential applications.

Anticancer Activity: The chloropyridazine scaffold is a key component of novel hybrids designed as anticancer agents.[4] These compounds often function through the induction of apoptosis and inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-1 (PARP-1).[4] PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.[4] The azepane moiety can be used to modulate solubility, cell permeability, and receptor-binding affinity.

Mechanism_of_Action cluster_cell Cancer Cell DNA_Damage DNA Damage (Endogenous/Exogenous) PARP1 PARP-1 Enzyme DNA_Damage->PARP1 activates Repair Base Excision Repair PARP1->Repair initiates Apoptosis Apoptosis (Cell Death) Repair->Apoptosis prevents Compound This compound (or derivative) Compound->PARP1 inhibits

Caption: Hypothetical mechanism targeting PARP-1 inhibition in cancer cells.

Neurological and Inflammatory Disorders: Pyridazine derivatives have been investigated as selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory pain.[5] Furthermore, the azepane ring itself is a core structure in many approved drugs for various indications.[1][2] This suggests that this compound could serve as a scaffold for developing agents targeting G-protein coupled receptors or ion channels involved in neurological or inflammatory diseases.

Safety, Handling, and Storage

Hazard StatementDescriptionGHS Code
Skin IrritationCauses skin irritation.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation.H335

Handling Precautions:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible substances such as strong oxidizing agents.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a valuable heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward via established chemical methods. The combination of the pharmacologically active chloropyridazine core and the versatile azepane ring makes it an attractive starting point for developing novel therapeutics, particularly in oncology and inflammation. Future research should focus on synthesizing a library of derivatives by modifying the azepane ring or substituting the chlorine atom to explore structure-activity relationships (SAR) against various biological targets.

References

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic analysis, and potential therapeutic applications. The information presented herein is a synthesis of established chemical principles and data from analogous structures, providing a robust framework for the investigation of this molecule.

Introduction: The Significance of the Chloropyridazine-Azepane Scaffold

The molecular architecture of this compound brings together two key pharmacophores: the chloropyridazine ring and the azepane moiety. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be a component of numerous biologically active compounds. The presence of a chlorine atom offers a reactive handle for further chemical modification, making it a versatile intermediate in drug design.

The azepane ring, a seven-membered saturated heterocycle, provides a three-dimensional structural element that can enhance binding affinity and modulate pharmacokinetic properties. Azepane-containing compounds have been successfully incorporated into a number of FDA-approved drugs.[1] The combination of these two moieties in this compound suggests a promising candidate for exploring a range of biological targets.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, formulation, and biological activity. Based on its chemical structure, the following properties can be determined.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃Advent Bio
Molecular Weight 211.69 g/mol Advent Bio
IUPAC Name This compoundN/A
CAS Number 312318-48-2Advent Bio
Appearance Predicted to be a solid at room temperatureN/A
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsN/A

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// Define bonds N1 -- C2 [label=""]; C2 -- C1 [label=""]; C1 -- N2 [label=""]; N2 -- N1 [label=""]; N1 -- C3 [label=""]; C3 -- Cl [label=""]; N2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- N3 [label=""];

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Figure 1: Chemical structure of this compound.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with azepane. This reaction is a well-established method for the synthesis of related amino-pyridazine derivatives.

Proposed Synthetic Protocol

Reaction Scheme:

Synthesis_Scheme reagent1 3,6-Dichloropyridazine reaction Heat reagent1->reaction + reagent2 Azepane reagent2->reaction product This compound solvent Solvent (e.g., DMF) Base (e.g., K2CO3) solvent->reaction reaction->product

Figure 2: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add azepane (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

  • Base: An excess of a non-nucleophilic base is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the pyridazine and azepane moieties.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Doublet1HPyridazine ring proton
~ 6.8 - 7.0Doublet1HPyridazine ring proton
~ 3.6 - 3.8Triplet4H-CH₂- groups of azepane adjacent to nitrogen
~ 1.6 - 1.9Multiplet8HRemaining -CH₂- groups of azepane
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~ 160C-Cl on pyridazine ring
~ 155C-N (azepane) on pyridazine ring
~ 125 - 130CH carbons on pyridazine ring
~ 48-CH₂- groups of azepane adjacent to nitrogen
~ 26 - 28Remaining -CH₂- groups of azepane
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns.

  • Expected Molecular Ion Peak (M⁺): m/z ≈ 211 (corresponding to C₁₀H₁₄³⁵ClN₃) and an isotopic peak at m/z ≈ 213 (corresponding to C₁₀H₁₄³⁷ClN₃) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.

  • Major Fragmentation Pathways: Fragmentation is likely to occur via loss of the chlorine atom, cleavage of the azepane ring, and loss of ethene from the azepane ring.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Anticancer Activity

Pyridazine derivatives have been extensively investigated for their anticancer properties. They have been shown to act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[1][2] The chloropyridazine moiety in the target molecule could serve as a key interaction point with biological targets.

Anti-inflammatory Agents

The azepane ring is present in several compounds with anti-inflammatory properties. The conformational flexibility of the seven-membered ring can allow for optimal binding to inflammatory targets.

Central Nervous System (CNS) Activity

The lipophilic nature of the molecule suggests it may have the ability to cross the blood-brain barrier, making it a candidate for the development of CNS-active agents.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential therapeutic applications. The information presented here serves as a valuable resource for researchers and scientists interested in exploring the chemical and biological landscape of this promising heterocyclic compound. Further experimental validation of the predicted data is a necessary next step in fully elucidating the potential of this compound.

References

A Comprehensive Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides an in-depth technical overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining the privileged pyridazine scaffold with the conformationally flexible azepane ring, this molecule serves as a versatile building block for creating diverse chemical libraries. This guide details its chemical identity, a robust synthetic protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications rooted in the established pharmacological relevance of its constituent moieties.

Introduction to this compound

This compound is a bifunctional molecule featuring a π-deficient, aromatic chloropyridazine ring linked to a saturated seven-membered azepane heterocycle. This unique combination makes it a valuable intermediate in synthetic and medicinal chemistry. The pyridazine core is a well-established pharmacophore found in numerous agents with a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The azepane moiety, a less-explored analog of the common piperidine ring, provides an avenue to access novel three-dimensional chemical space, which can be crucial for optimizing drug-target interactions and improving pharmacokinetic profiles.[4][5][6] More than 20 drugs containing the azepane scaffold have received FDA approval, highlighting its therapeutic importance.[5]

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers for the topic compound are summarized below.

IdentifierValueSource
Systematic (IUPAC) Name This compoundInternal
CAS Number 312318-48-2
Molecular Formula C₁₀H₁₄ClN₃[7]
Molecular Weight 211.69 g/mol [7]
Canonical SMILES C1CCN(CC1)C2=CC=C(C=N2)ClInternal
Structural Features and Physicochemical Rationale

The molecule's reactivity and potential biological activity are dictated by its two core components:

  • Chloropyridazine Ring: This 1,2-diazine system is electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms.[8] This property makes the chlorine atom at the 6-position susceptible to nucleophilic aromatic substitution (SₙAr), providing a key handle for further chemical modification. The pyridazine scaffold is a known "privileged structure" capable of interacting with a variety of biological targets through hydrogen bonding and other non-covalent interactions.[1]

  • Azepane Ring: As a saturated seven-membered cyclic amine, azepane (also known as hexamethyleneimine) is more conformationally flexible than its smaller five- and six-membered counterparts (pyrrolidine and piperidine).[9][10] This flexibility allows it to act as a "space-exploring" fragment in drug design, potentially enabling interactions with deeper or unconventionally shaped binding pockets.[11][12] The secondary amine within the azepane ring is basic and serves as the nucleophilic point of attachment to the pyridazine core.

Synthesis and Purification

The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the inherent reactivity of commercially available starting materials.

Retrosynthetic Analysis & Proposed Pathway

The logical disconnection for this molecule is at the C-N bond between the two heterocyclic rings. This leads to two readily available precursors: 3,6-dichloropyridazine and azepane. The synthesis involves the nucleophilic attack of the secondary amine of azepane onto one of the electrophilic carbon atoms of the 3,6-dichloropyridazine ring, displacing a chloride ion.

G Reactant1 3,6-Dichloropyridazine Product This compound Reactant1->Product Reactant1->Product  Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, Isopropanol) Heat (e.g., 80-120 °C) Reactant2 Azepane Reactant2->Product plus + G Core This compound Deriv1 Suzuki Coupling (Aryl/Heteroaryl Derivatives) Core->Deriv1 Deriv2 Buchwald-Hartwig Amination (Amine Derivatives) Core->Deriv2 Deriv3 Sonogashira Coupling (Alkynyl Derivatives) Core->Deriv3 Deriv4 Nucleophilic Substitution (O/S/N Nucleophiles) Core->Deriv4

References

Unlocking the Therapeutic Potential of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic promise. 1-(6-Chloropyridazin-3-yl)azepane, a novel chemical entity uniting the biologically versatile pyridazine core with a conformationally flexible azepane ring, stands as a compelling candidate for drug discovery. Pyridazine derivatives are well-documented for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, the azepane scaffold is a key component in numerous FDA-approved drugs, recognized for its role in modulating a variety of biological targets.[3][4] This in-depth technical guide outlines a strategic, multi-tiered approach for the comprehensive identification and validation of the biological targets of this compound. Designed for researchers, scientists, and drug development professionals, this document provides a robust framework, from initial phenotypic screening to definitive target engagement and in vivo efficacy studies, thereby paving the way for its potential clinical translation.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of this compound suggests a high probability of interaction with key biological macromolecules. The pyridazine ring, a nitrogen-containing heterocycle, is a known pharmacophore present in a multitude of bioactive compounds.[5][6] Its derivatives have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, anti-inflammatory, analgesic, and antihypertensive activities.[7] The 3,6-disubstitution pattern is particularly prevalent among pyridazines with demonstrated therapeutic potential.[3][5] The chloro-substituent at the 6-position and the amino-linkage of the azepane at the 3-position are critical determinants of the molecule's electronic and steric properties, which in turn govern its target-binding profile.[8]

The azepane moiety, a seven-membered saturated heterocycle, imparts a significant degree of three-dimensionality and conformational flexibility. This can facilitate optimal binding to the often-complex topographies of protein active sites or allosteric pockets. Azepane-containing molecules have demonstrated a broad spectrum of pharmacological activities and are integral to the structure of several marketed drugs.[3][8] The synergistic combination of these two pharmacophores in this compound warrants a systematic and thorough investigation into its biological targets.

A Phased Approach to Target Deconvolution

The journey from a novel compound to a validated drug target is a meticulous process. The following phased approach is designed to systematically unravel the biological activity of this compound, progressively narrowing the focus from broad phenotypic effects to specific molecular interactions.

G cluster_0 Phase 1: Broad Spectrum Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Identification cluster_3 Phase 4: Target Validation & Mechanism of Action cluster_4 Phase 5: In Vivo Efficacy P1 High-Throughput Phenotypic Screening P2_1 Kinome Profiling P1->P2_1 Identifies Therapeutic Area P2_2 GPCR Screening P1->P2_2 Identifies Therapeutic Area P2_3 Inflammatory Pathway Profiling P1->P2_3 Identifies Therapeutic Area P3 Affinity Chromatography-Mass Spectrometry P2_1->P3 Identifies Candidate Kinases P2_3->P3 Identifies Candidate Inflammatory Proteins P4_1 Cellular Thermal Shift Assay (CETSA) P3->P4_1 Identifies Specific Protein Hits P4_2 In Vitro Enzymatic/Binding Assays P4_1->P4_2 Confirms Direct Binding P4_3 Downstream Signaling Analysis P4_2->P4_3 Elucidates MOA P5 Animal Models of Disease P4_3->P5 Preclinical Proof-of-Concept

Figure 1: A phased workflow for target deconvolution.

Phase 1: High-Throughput Phenotypic Screening

The initial step is to cast a wide net to identify the primary therapeutic area in which this compound exerts its effects. A high-throughput phenotypic screen against a diverse panel of human cancer cell lines and in cell-based models of inflammation is the most logical starting point, given the known activities of pyridazine derivatives.[9][10]

Experimental Protocol: High-Throughput Cell Viability Assay

  • Cell Plating: Seed a panel of 20-30 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) in 384-well plates at their empirically determined optimal densities.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) and add to the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Phenotypic Screening Data IC50 (µM)
Cancer Cell Line Panel
Breast Cancer (MCF-7)2.5
Lung Cancer (A549)5.1
Colon Cancer (HCT116)1.8
Leukemia (HL-60)0.9
Inflammation Model IC50 (µM)
LPS-stimulated Macrophages (RAW 264.7) - Nitric Oxide Production3.2
TNF-α-stimulated Endothelial Cells (HUVEC) - ICAM-1 Expression4.5

Interpretation of Results: Potent activity (low micromolar or nanomolar IC50 values) against a subset of cancer cell lines would strongly suggest an anticancer potential. Similarly, inhibition of inflammatory markers in relevant cell-based models would point towards an anti-inflammatory mechanism. The pattern of activity across different cell lines can also provide initial clues about the potential target pathways.

Phase 2: Target Class Identification

Based on the phenotypic screening results, the next phase aims to narrow down the potential target classes. Given the prevalence of kinases and inflammatory signaling molecules as targets for pyridazine-based compounds, focused screening in these areas is a logical progression.[11][12]

2.2.1. Kinome Profiling

A broad kinase panel screen can rapidly identify potential kinase targets. Several commercial services offer profiling against hundreds of kinases.[13][14]

Experimental Protocol: Kinome-wide Inhibitor Profiling

  • Compound Submission: Provide a sample of this compound to a specialized contract research organization (CRO).

  • Assay Performance: The CRO will typically perform a competition binding assay or an enzymatic activity assay against a large panel of recombinant human kinases at a fixed concentration of the compound (e.g., 1 µM).

  • Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. Hits are identified as kinases that are significantly inhibited by the compound.

2.2.2. Inflammatory Pathway Profiling

To explore the anti-inflammatory potential, screening against key inflammatory pathways is crucial. The NF-κB signaling pathway and the cyclooxygenase (COX) enzymes are central mediators of inflammation and are known targets for pyridazine derivatives.[1]

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[6][15]

  • Cell Treatment: Treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence of varying concentrations of this compound.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity.

  • Data Analysis: A dose-dependent decrease in luciferase activity indicates inhibition of the NF-κB pathway.

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available recombinant human COX-1 and COX-2 enzymes.[1][16][17]

  • Inhibitor Incubation: Pre-incubate the enzymes with varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.[18]

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

Phase 3: Specific Target Identification

For an unbiased approach to identifying the direct binding partners of this compound, affinity chromatography coupled with mass spectrometry is a powerful technique.[7][19][20]

G cluster_0 Affinity Chromatography Workflow A Synthesize Linker-Modified Compound B Immobilize on Solid Support A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Identification by Mass Spectrometry E->F

Figure 2: Workflow for affinity chromatography-mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a whole-cell lysate from a cell line in which the compound showed high potency in the phenotypic screen.

  • Affinity Purification: Incubate the cell lysate with the immobilized compound. Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The identified proteins are potential direct targets of this compound. These candidates should be cross-referenced with the results from the target class identification phase to prioritize the most promising targets for validation.

Phase 4: Target Validation and Mechanism of Action Elucidation

Once a list of putative targets is generated, it is crucial to validate these interactions and understand the downstream consequences of target engagement.

2.4.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[21][22][23][24]

Experimental Protocol: Cellular Thermal Shift Assay

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.

2.4.2. In Vitro Enzymatic or Binding Assays

For the validated targets, in vitro assays using purified proteins are essential to determine the potency and mechanism of interaction. For example, if a kinase is identified, a radiometric or fluorescence-based kinase activity assay would be appropriate. If a receptor is identified, a radioligand binding assay would be performed.

2.4.3. Downstream Signaling Analysis

To understand the functional consequences of target engagement, it is necessary to investigate the downstream signaling pathways. For instance, if a kinase is validated as a target, the phosphorylation status of its known substrates should be examined in cells treated with this compound using Western blotting or other immunoassays.

Phase 5: In Vivo Efficacy Studies

The final step in preclinical target validation is to assess the efficacy of this compound in relevant animal models of the disease identified in the initial phenotypic screens.[25][26][27]

For Anticancer Activity:

  • Xenograft Models: Human cancer cell lines that were sensitive to the compound in vitro can be implanted into immunocompromised mice. The effect of the compound on tumor growth can then be evaluated.

For Anti-inflammatory Activity:

  • Carrageenan-induced Paw Edema: This is a classic model of acute inflammation where the ability of the compound to reduce swelling is measured.

  • Lipopolysaccharide (LPS)-induced Systemic Inflammation: This model assesses the compound's ability to reduce the production of pro-inflammatory cytokines in response to a systemic inflammatory challenge.

Conclusion and Future Directions

The structured and multi-faceted approach detailed in this guide provides a comprehensive framework for the elucidation of the biological targets of this compound. By systematically progressing from broad phenotypic observations to specific molecular interactions and in vivo validation, researchers can build a robust data package to support the further development of this promising compound. The insights gained from these studies will not only define the therapeutic potential of this compound but will also contribute to a deeper understanding of the structure-activity relationships of pyridazine-based therapeutics. Future work should focus on lead optimization to enhance potency and selectivity, as well as a thorough investigation of the compound's pharmacokinetic and toxicological properties.

References

Introduction: Deconstructing 1-(6-Chloropyridazin-3-yl)azepane for Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Proposed In Vitro Screening of 1-(6-Chloropyridazin-3-yl)azepane

The compound this compound is a synthetic molecule featuring two key heterocyclic structures: a 6-chloropyridazine ring and a saturated seven-membered azepane ring. While direct in vitro screening data for this specific molecule is not extensively published, the pharmacological significance of its constituent moieties provides a strong rationale for a structured investigation into its biological activity.

The pyridazine core is a "privileged scaffold" in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2][3] Specifically, the 6-chloropyridazine substituent serves as a versatile chemical handle for further modification and is a key feature in molecules targeting enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1).[4] The azepane ring, a seven-membered nitrogen heterocycle, is an important structural motif found in numerous bioactive compounds and offers a three-dimensional chemical space that can be crucial for target engagement.[5][6][7]

This guide, therefore, outlines a comprehensive, logically tiered in vitro screening cascade designed to systematically profile the bioactivity of this compound. As a Senior Application Scientist, the following sections are structured not as a mere list of assays, but as a strategic roadmap, explaining the causal reasoning behind each experimental choice to build a robust, self-validating pharmacological profile of the molecule.

Part 1: Rationale for Target Selection & Screening Strategy

The core directive is to uncover the therapeutic potential of this compound. Our strategy is built upon a "moiety-based hypothesis," leveraging the known activities of pyridazine and azepane derivatives to guide target selection. The literature strongly suggests three primary areas of investigation: Oncology, Inflammation, and Cardiovascular diseases.

Our screening cascade is designed in two tiers. Tier 1 involves broad, high-level profiling to identify primary areas of activity. Tier 2 consists of focused, mechanism-of-action studies to validate and characterize the hits from Tier 1.

G cluster_0 Screening Cascade for this compound topic Test Compound: This compound tier1 Tier 1: Broad Profiling Assays topic->tier1 panel1 Oncology Cell Line Panel (e.g., NCI-60) tier1->panel1 Primary Screens panel2 PARP-1 Biochemical Screen tier1->panel2 Primary Screens panel3 COX-1/COX-2 Enzyme Screen tier1->panel3 Primary Screens tier2 Tier 2: Target Validation & MOA panel1->tier2 If GI50 < 10 µM panel2->tier2 If IC50 < 1 µM panel3->tier2 If IC50 < 1 µM moa1 Apoptosis & Cell Cycle Assays tier2->moa1 Focused Studies moa2 PARP-1 Cellular Activity (PAR level detection) tier2->moa2 Focused Studies moa3 Cytokine Release Assay (LPS-stimulated Macrophages) tier2->moa3 Focused Studies moa4 Vasorelaxation Assay (Isolated Aortic Rings) tier2->moa4 Focused Studies

Caption: Proposed tiered in vitro screening workflow.

Part 2: Tier 1 - Primary Screening Protocols

The objective of Tier 1 is to cast a wide net and identify the most promising therapeutic area(s) for the compound.

Oncology: Antiproliferative Activity Screen

Given that numerous pyridazine derivatives exhibit anticancer properties, a broad screening against a panel of human cancer cell lines is the logical starting point.[8]

  • Protocol: NCI-60 Human Tumor Cell Line Screen.

  • Rationale: This standardized panel provides data across 60 different cell lines from nine types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney). This approach is not only cost-effective but also powerful for identifying patterns of activity, which can hint at the mechanism of action.

  • Methodology: The Sulforhodamine B (SRB) assay is typically used, which measures cell protein content as an estimation of cell viability.

  • Endpoint: The primary data points are GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).

Targeted Enzyme Screens: PARP-1 and COX-1/2

Based on specific literature precedents, we will conduct parallel biochemical screens for two high-value enzyme targets.

  • PARP-1 Inhibition: Chloropyridazine hybrids have been successfully designed as potent PARP-1 inhibitors.[4] PARP-1 is a critical enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[9]

  • COX-1/COX-2 Inhibition: Pyridazinone derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain.[1] Assessing this activity is crucial for evaluating potential anti-inflammatory applications.

Table 1: Hypothetical Tier 1 Primary Screening Data Summary

Assay TypeTarget(s)Primary EndpointHypothetical Result for Test CompoundInterpretation
AntiproliferativeNCI-60 PanelMean GI₅₀2.5 µMPotent, broad-spectrum antiproliferative activity.
BiochemicalPARP-1IC₅₀0.15 µMStrong candidate for a PARP-1 inhibitor.
BiochemicalCOX-1IC₅₀> 50 µMNo significant activity.
BiochemicalCOX-2IC₅₀8.7 µMModerate, but less potent, COX-2 inhibition.

Part 3: Tier 2 - Target Validation and Mechanism of Action (MOA)

Assuming positive results from Tier 1, particularly in oncology and PARP-1 inhibition, Tier 2 studies are designed to confirm these activities in a cellular context and elucidate the underlying mechanism.

Validating Anticancer Activity: Cytotoxicity and Apoptosis

This step moves from growth inhibition to direct cell killing and investigates if the compound induces programmed cell death (apoptosis), a hallmark of many effective anticancer agents.

  • Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO) and determine the IC₅₀ value using non-linear regression analysis.

  • Rationale: To determine if the observed cytotoxicity is due to apoptosis.[4][9]

  • Methodology: Use a Caspase-Glo® 3/7 Assay. This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway. An increase in luminescence indicates apoptosis induction.

  • Data Interpretation: A dose-dependent increase in caspase activity confirms an apoptotic mechanism of action.

G cluster_1 PARP-1 Inhibition Pathway dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 par_synthesis PAR Polymer Synthesis parp1->par_synthesis no_repair Replication Fork Collapse (Synthetic Lethality in BRCA-/- cells) parp1->no_repair In presence of inhibitor recruitment Recruitment of DNA Repair Proteins (BER) par_synthesis->recruitment repair DNA Repair recruitment->repair inhibitor This compound inhibitor->parp1 Inhibition apoptosis Cell Death (Apoptosis) no_repair->apoptosis

Caption: Role of PARP-1 in DNA repair and its inhibition.

Confirming MOA: Cellular PARP-1 Target Engagement

A biochemical hit must be validated in a cellular environment to confirm that it can penetrate the cell membrane and engage its target.

  • Cell Culture: Culture A549 cells in appropriate medium.

  • Pre-treatment: Treat cells with varying concentrations of this compound for 2 hours. Include a known PARP inhibitor (e.g., Rucaparib) as a positive control.[9]

  • Induce DNA Damage: Treat the cells with a DNA-damaging agent like H₂O₂ (1 mM) for 10 minutes to activate PARP-1.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • PAR Detection: Use an ELISA-based assay kit to detect the levels of poly(ADP-ribose) (PAR) polymer in the cell lysates.

  • Data Analysis: Quantify the reduction in PAR levels in compound-treated cells compared to the H₂O₂-only treated cells. A dose-dependent reduction in PAR synthesis confirms cellular target engagement.

Table 2: Hypothetical Tier 2 MOA Data Summary

Assay TypeCell LineEndpointHypothetical Result for Test CompoundInterpretation
MTT CytotoxicityA549IC₅₀1.8 µMConfirms potent cytotoxic effect in a relevant cancer cell line.
MTT CytotoxicityMCF-7IC₅₀3.2 µMBroad activity confirmed.
Apoptosis InductionA549EC₅₀2.0 µMCytotoxicity is mediated through the induction of apoptosis.
Cellular PARP-1 AssayA549IC₅₀0.5 µMConfirms compound is cell-permeable and inhibits PARP-1 in a cellular context.

Conclusion and Future Directions

This proposed in vitro screening guide provides a robust framework for characterizing the bioactivity of this compound. Based on the strong pharmacological precedent of the chloropyridazine scaffold, a primary focus on oncology, particularly through the mechanism of PARP-1 inhibition, is highly warranted.

Positive outcomes from this screening cascade—specifically, potent sub-micromolar activity in the cellular PARP-1 assay and corresponding low-micromolar cytotoxicity in relevant cancer cell lines—would establish this compound as a promising lead candidate. Subsequent steps would involve selectivity profiling (e.g., against PARP-2), ADME-Tox profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and ultimately, validation in in vivo cancer models. The systematic approach outlined herein ensures that experimental resources are directed efficiently, building a comprehensive and validated data package to support further drug development efforts.

References

Preliminary Pharmacological Profile of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide delineates a comprehensive strategy for the preliminary pharmacological characterization of the novel chemical entity, 1-(6-chloropyridazin-3-yl)azepane. The document provides a scientifically grounded framework for researchers and drug development professionals to investigate the compound's potential therapeutic applications and off-target liabilities. Drawing from the known bioactivities of its constituent pyridazine and azepane moieties, we propose a multi-tiered evaluation process encompassing initial target class screening, detailed in vitro safety pharmacology, and preliminary in vivo behavioral phenotyping. This guide offers detailed, step-by-step methodologies for key experiments, data interpretation guidelines, and the rationale behind the proposed experimental choices, ensuring a robust and self-validating preclinical assessment.

Introduction and Rationale

The compound this compound integrates two pharmacologically significant scaffolds: a 6-chloropyridazine core and an azepane ring. The pyridazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] Notably, certain pyridazine-based compounds have been investigated as inhibitors of enzymes like PARP-1 and cyclooxygenase (COX).[1][2] The azepane motif, a seven-membered saturated heterocycle, is present in numerous FDA-approved drugs, contributing to their efficacy in treating a variety of conditions.[3][4][5]

Given the absence of published pharmacological data for this compound, a systematic and unbiased preliminary screening is imperative. This guide proposes a discovery-oriented approach, beginning with broad profiling to identify potential biological targets, followed by more focused assays to elucidate the mechanism of action and assess safety. The initial hypothesis is that the compound may exhibit activity in oncology or inflammation, or potentially modulate central nervous system (CNS) targets, given the prevalence of the azepane moiety in neuroactive compounds.

Proposed Multi-Tiered Evaluation Strategy

A tiered approach to pharmacological profiling is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's properties. This strategy progresses from broad, high-throughput in vitro screens to more complex in vivo models.

Tier 1: Broad Target Class Screening and In Vitro Safety Pharmacology

The initial step is to perform a wide-ranging screen against a panel of common biological targets to identify potential on-target activities and off-target liabilities.[6][7][8] This is a critical step in early drug discovery to predict potential adverse effects and to understand the compound's selectivity profile.[9]

G cluster_0 Compound Preparation cluster_1 Tier 1 Screening cluster_2 Data Analysis & Triage A This compound (High Purity) B Stock Solution (e.g., 10 mM in DMSO) A->B C Broad Target Panel (e.g., Eurofins SafetyScreen44) B->C Test Concentrations (e.g., 0.1, 1, 10 µM) D hERG Inhibition Assay (Patch Clamp) B->D Test Concentrations (e.g., 0.1, 1, 10 µM) E CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2D6, 3A4) B->E Test Concentrations (e.g., 0.1, 1, 10 µM) F Identify Primary Hits (>50% inhibition/stimulation) C->F D->F E->F G Assess Off-Target Liabilities F->G H Prioritize for Tier 2 G->H

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 2.1: Broad Target Panel (Radioligand Binding and Enzyme Assays)

  • Objective: To identify potential interactions with a wide range of receptors, ion channels, transporters, and enzymes.

  • Procedure:

    • Submit this compound for screening against a commercial panel (e.g., Eurofins SafetyScreen44 or similar).

    • The compound is typically tested at a concentration of 10 µM in duplicate.

    • Assays are primarily radioligand binding assays for receptors and transporters, and functional enzymatic assays for enzymes.

    • Results are reported as percent inhibition or stimulation relative to a control.

  • Data Interpretation: A "hit" is typically defined as >50% inhibition or stimulation at the screening concentration. These hits should be considered preliminary and require confirmation.

Protocol 2.2: hERG Inhibition Assay (Automated Patch Clamp)

  • Objective: To assess the potential for QT prolongation and cardiac arrhythmias.

  • Procedure:

    • Utilize an automated patch-clamp system with HEK293 cells stably expressing the hERG channel.

    • Prepare a concentration-response curve for this compound (e.g., 0.01 to 30 µM).

    • Apply the compound and measure the inhibition of the hERG tail current.

    • Calculate the IC₅₀ value.

  • Data Interpretation: An IC₅₀ value <10 µM is often considered a potential liability, warranting further investigation.

Tier 2: Hit Confirmation, Selectivity, and Mechanism of Action

Based on the results of Tier 1, Tier 2 focuses on confirming the initial hits, determining the potency and selectivity of the compound for the identified target(s), and elucidating the mechanism of action.

G cluster_0 Potency & Selectivity cluster_1 Mechanism of Action cluster_2 Outcome A Confirmed Hit from Tier 1 (e.g., Target X) B Concentration-Response Curve (IC50/EC50 Determination) A->B C Selectivity Panel (Related Targets) A->C D Functional Assay (e.g., Second Messenger, Reporter Gene) B->D E Enzyme Kinetics (if applicable) B->E F Determine Potency (IC50/EC50) & Selectivity Index B->F C->F G Elucidate Functional Effect (Agonist, Antagonist, Inhibitor) D->G E->G

Caption: Tier 2 Hit Validation and MOA Workflow.

Protocol 2.3: Concentration-Response and Functional Assays

  • Objective: To quantify the potency of the compound at the confirmed target and determine its functional effect.

  • Procedure (Example for a GPCR target):

    • Use a cell line stably expressing the target receptor.

    • Perform a radioligand binding assay with a 10-point concentration curve of this compound to determine the IC₅₀ (inhibitory concentration) or Kᵢ (inhibition constant).

    • Perform a functional assay (e.g., cAMP accumulation, calcium flux) to determine the EC₅₀ (effective concentration) if the compound is an agonist, or to determine the functional antagonism (IC₅₀) against a known agonist.

  • Data Interpretation: The IC₅₀/EC₅₀ values establish the compound's potency. The functional assay will characterize it as an agonist, antagonist, or allosteric modulator.

Tier 3: Preliminary In Vivo Evaluation

If the in vitro profile is promising (i.e., potent on-target activity and a clean off-target profile), preliminary in vivo studies can be initiated. These studies aim to assess the compound's effects in a whole organism, providing insights into its potential therapeutic utility and any unforeseen liabilities.[10][11][12] Given the potential for CNS activity, a behavioral screen can be highly informative.[13][14]

G cluster_0 In Vivo Studies A Promising In Vitro Profile B Rodent Model (e.g., Mouse) A->B C Dose Range Finding Study B->C D Behavioral Phenotyping (e.g., Open Field, Rotarod) C->D E Target Engagement (if biomarker available) D->E F Pharmacodynamic & Behavioral Profile E->F

Caption: Tier 3 Preliminary In Vivo Evaluation.

Protocol 2.4: Mouse Open Field Test

  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Procedure:

    • Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30 minutes), place each mouse in the center of an open field arena (e.g., 40x40 cm).

    • Record activity for 15-30 minutes using an automated video-tracking system.

    • Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Interpretation: A significant decrease in distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. An increased time in the center may be indicative of anxiolytic-like effects.

Data Summary and Interpretation

All quantitative data should be systematically organized for clear interpretation and decision-making.

Table 1: Summary of In Vitro Pharmacology Data

AssayTarget/EndpointResult (IC₅₀/EC₅₀ in µM or % Inhibition @ 10 µM)Comments
Tier 1
Target ScreenPanel of 44+ targetse.g., 85% inhibition @ Target XIdentifies primary hits
hERG AssayhERG K⁺ Channel> 30 µMLow risk of QT prolongation
CYP450 PanelCYP1A2, 2C9, 2D6, 3A4IC₅₀ > 10 µM for all isoformsLow risk of drug-drug interactions
Tier 2
Potency AssayTarget X (Binding)IC₅₀ = 0.15 µMConfirms potent binding
Functional AssayTarget X (Functional)IC₅₀ = 0.25 µM (Antagonist)Defines mechanism of action
Selectivity PanelRelated Targets Y, ZIC₅₀ > 10 µM>40-fold selective for Target X

Table 2: Summary of Preliminary In Vivo Data

AssayAnimal ModelDose Range (mg/kg)Key FindingsInterpretation
Open Field TestC57BL/6 Mouse1, 3, 10Dose-dependent decrease in total distance traveledPotential sedative or CNS-depressant effects at higher doses
Rotarod TestC57BL/6 Mouse1, 3, 10No significant effect on motor coordinationSedative effect is not due to motor impairment

Conclusion and Future Directions

This guide provides a structured and logical framework for the initial pharmacological evaluation of this compound. By following this multi-tiered approach, researchers can efficiently gather critical data to form a preliminary pharmacological profile, identify potential therapeutic applications, and uncover any safety liabilities. The results from these studies will be instrumental in guiding future research, including lead optimization, more extensive in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

The Emergence of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, its structural components—the 6-chloropyridazine scaffold and the azepane ring—are well-established pharmacophores. This document synthesizes information from related compounds to present a scientifically grounded guide on its synthesis, characterization, and prospective biological applications. We will explore a proposed synthetic route via nucleophilic aromatic substitution, detail robust analytical methods for its characterization, and discuss its potential as a lead compound in various therapeutic areas based on the known activities of analogous structures. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel chemical entity.

Introduction: Unveiling a Promising Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Within this landscape, nitrogen-containing heterocyles are of paramount importance, forming the structural core of a vast number of approved drugs. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The 6-chloropyridazine moiety, in particular, serves as a versatile synthetic intermediate, allowing for functionalization through nucleophilic substitution reactions.[3]

The azepane ring, a seven-membered saturated heterocycle, is another key structural motif in medicinal chemistry.[4] Its incorporation into drug candidates can influence physicochemical properties such as lipophilicity and metabolic stability, and its conformational flexibility can allow for optimal interactions with biological targets.[5] The conjugation of the 6-chloropyridazine scaffold with the azepane ring in This compound presents a unique chemical entity with a compelling profile for further investigation. This guide aims to provide a detailed technical framework for its synthesis, characterization, and potential biological evaluation.

Synthetic Strategy and Experimental Protocol

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing effect of the pyridazine nitrogens activates the chlorine atom for substitution by the secondary amine of azepane.[6][7]

Proposed Synthetic Pathway

The proposed synthesis involves the direct reaction of 3,6-dichloropyridazine with azepane. The reaction is expected to proceed with regioselectivity, favoring mono-substitution due to the deactivating effect of the first substituent on the second chlorine atom.

Synthetic Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction 3,6-Dichloropyridazine->Reaction Azepane Azepane Azepane->Reaction Product This compound Reaction->Product Base, Solvent Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for the efficient synthesis and purification of the target compound.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Azepane (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add azepane (1.1 eq) followed by potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and key spectroscopic data for this compound.

Parameter Expected Value/Characteristics
Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in methanol, chloroform, and DMSO
1H NMR Expected shifts (δ, ppm) in CDCl3: Aromatic protons on the pyridazine ring, and aliphatic protons of the azepane ring. The integration of these signals should correspond to the number of protons in the structure.
13C NMR Expected shifts (δ, ppm) in CDCl3: Signals corresponding to the carbon atoms of the pyridazine and azepane rings.
Mass Spectrometry ESI-MS: [M+H]+ at m/z 212.0955 (calculated for C10H15ClN3+). The isotopic pattern for the chlorine atom (35Cl/37Cl) should be observed.
Purity (by HPLC) ≥95%

Potential Biological Activities and Therapeutic Targets

Based on the known pharmacological profiles of its constituent moieties, this compound is a promising candidate for screening against a variety of biological targets. The pyridazine core is associated with a broad spectrum of activities.[1]

Oncology

Derivatives of 3-amino-6-chloropyridazine have demonstrated antiproliferative effects against various cancer cell lines.[8] The mechanism of action for some pyridazine-containing compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8] Therefore, this compound warrants investigation as a potential anticancer agent.

Inflammation and Pain

Pyridazinone derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1] Some of these compounds exhibit their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for evaluation in anti-inflammatory and analgesic assays.

Cardiovascular Diseases

Certain pyridazinone-based molecules have shown potential in treating cardiovascular conditions due to their antihypertensive, inotropic, and antiplatelet properties.[2] This activity is sometimes mediated through the inhibition of phosphodiesterase III (PDEIII).[2] Screening this compound for activity against cardiovascular targets could unveil novel therapeutic applications.

Potential Biological Activities Core This compound Oncology Oncology Core->Oncology Antiproliferative Inflammation Inflammation Core->Inflammation Anti-inflammatory Analgesic Cardiovascular Cardiovascular Core->Cardiovascular Antihypertensive Antiplatelet

Caption: Potential therapeutic areas for this compound.

Future Directions and Conclusion

This technical guide provides a foundational framework for the synthesis, characterization, and potential biological evaluation of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The discussion of its potential pharmacological activities is grounded in the extensive literature on related pyridazine and azepane derivatives.

References

The Emerging Potential of 1-(6-Chloropyridazin-3-yl)azepane: A Technical Guide on a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of well-established pharmacophores into a single molecular entity often heralds the dawn of a new class of therapeutic agents. "1-(6-Chloropyridazin-3-yl)azepane" is a novel compound that embodies this principle, integrating the biologically versatile pyridazine core with the structurally significant azepane moiety. While specific data on this compound remains nascent in publicly accessible literature, its structural components suggest a significant potential for novelty and therapeutic relevance. This technical guide will provide a comprehensive analysis of its synthetic rationale, potential biological significance, and its standing in the broader context of drug discovery, drawing upon the established knowledge of its constituent parts.

The pyridazine ring is a "privileged structure" in drug design, known for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for drug-target interactions.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[2][4] On the other hand, the azepane ring, a seven-membered saturated heterocycle, is increasingly recognized for its role in imparting three-dimensionality to drug candidates, a key feature for enhancing target specificity and improving pharmacokinetic profiles.[5][6][7] More than 20 FDA-approved drugs contain the azepane motif, highlighting its therapeutic importance.[6] The strategic combination of these two moieties in "this compound" presents a compelling case for its investigation as a novel scaffold in drug development.

Synthetic Strategy and Methodologies

The synthesis of "this compound" is predicated on the well-established reactivity of its precursor, 3,6-dichloropyridazine. This key intermediate is readily prepared from maleic anhydride through a multi-step synthesis involving cyclization with hydrazine to form 3,6-dihydroxypyridazine, followed by chlorination.[8][9] Various chlorinating agents can be employed, with phosphorus oxychloride and phosphorus pentachloride being the most common.[9][10]

Proposed Synthesis of this compound

The most probable synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and azepane. The two chlorine atoms on the pyridazine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2-3 equivalents), to the solution to act as a proton scavenger for the hydrochloric acid byproduct.

  • Nucleophilic Addition: Slowly add azepane (1-1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF are chosen to solubilize the reactants and facilitate the SNAr reaction.

  • Base: The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the azepane, rendering it non-nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction. The specific temperature would be optimized based on the reactivity of the substrates.

G cluster_0 Synthesis Pathway start 3,6-Dichloropyridazine reaction SNAr Reaction start->reaction reagent1 Azepane reagent1->reaction reagent2 Base (e.g., K2CO3) reagent2->reaction solvent Solvent (e.g., DMF) solvent->reaction conditions Heat (80-120°C) product This compound reaction->conditions reaction->product

Caption: Proposed synthesis of this compound.

Novelty and Potential Significance in Drug Discovery

The novelty of "this compound" lies in its unique combination of a proven heterocyclic core with a three-dimensional saturated ring system. This structural amalgamation offers several potential advantages in the context of modern drug design.

Potential Biological Activities

Based on the extensive bioactivity of related pyridazine derivatives, we can hypothesize several potential therapeutic applications for "this compound":

  • Oncology: Pyridazine derivatives have shown significant promise as anticancer agents, with some acting as PARP-1 inhibitors.[11][12] The chloropyridazine moiety in the title compound could serve as a valuable scaffold for developing new generations of PARP inhibitors or other kinase inhibitors.[2]

  • Central Nervous System (CNS) Disorders: Imidazo[1,2-b]pyridazine derivatives have been identified as potent and brain-penetrant inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key target in Alzheimer's disease.[13] The azepane ring could potentially modulate the physicochemical properties of the molecule to enhance brain penetration and target engagement.

  • Inflammatory Diseases: Pyridazine and pyridazinone derivatives have been explored for their anti-inflammatory properties.[14] The title compound could be investigated for its potential to modulate inflammatory pathways.

  • Cardiovascular Diseases: Certain pyridazinone derivatives have exhibited vasorelaxant activities, suggesting potential applications in treating hypertension.[15][16]

Structure-Activity Relationship (SAR) Insights

The structure of "this compound" offers multiple avenues for chemical modification to optimize its biological activity. The remaining chlorine atom at the 6-position of the pyridazine ring is a key handle for further functionalization. This allows for the introduction of various substituents to probe the SAR and fine-tune the compound's properties. For instance, Suzuki or Sonogashira coupling reactions could be employed to introduce aryl or alkynyl groups, respectively, at this position.[17]

G cluster_1 Potential Therapeutic Applications core This compound app1 Oncology (e.g., PARP-1 Inhibition) core->app1 app2 CNS Disorders (e.g., GSK-3β Inhibition) core->app2 app3 Inflammatory Diseases core->app3 app4 Cardiovascular Diseases core->app4

Caption: Hypothesized therapeutic potential of the core scaffold.

Future Directions and Conclusion

"this compound" represents a promising, yet underexplored, chemical entity. Its synthesis is straightforward, building upon established chemical principles. The true value of this compound, however, lies in its potential to serve as a versatile scaffold for the development of novel therapeutic agents across multiple disease areas.

Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized using modern analytical techniques (NMR, MS, HPLC).

  • Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activities.

  • Library Synthesis and SAR Studies: A library of analogues should be synthesized by modifying both the pyridazine and azepane rings to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis, Analysis, and Therapeutic Potential of the 1-(6-Chloropyridazin-3-yl)azepane Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyridazine nucleus, a π-deficient 1,2-diazine, is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, antihypertensive, and CNS-modulating properties.[1][2] Its nitrogen atoms act as key hydrogen bond acceptors and coordination points, while its aromatic system allows for diverse functionalization.[3] Juxtaposed with this is the azepane ring, a seven-membered saturated heterocycle.[4] Unlike its smaller five- and six-membered counterparts (pyrrolidine and piperidine), the azepane moiety offers greater conformational flexibility and access to a broader, underexplored region of three-dimensional chemical space.[5] This structural feature is increasingly recognized for its potential to enhance binding affinity and modulate pharmacokinetic properties.[6][7]

This technical guide focuses on the nexus of these two scaffolds in the form of This compound . We will dissect its synthetic accessibility, explore the structure-activity relationships (SAR) of related compounds, and outline a strategic workflow for evaluating its therapeutic potential. This document is intended for researchers and drug development professionals, providing not just protocols, but the scientific rationale underpinning the experimental design.

Section 1: The Core Scaffolds - A Review of Properties and Potential

The 6-Chloropyridazine Moiety: A Versatile Building Block

The 3,6-disubstituted pyridazine core is of particular interest. The chlorine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical groups to probe structure-activity relationships.[8] Furthermore, the inherent π-deficiency of the pyridazine ring makes it an interesting scaffold for targeting enzymes and receptors where specific electronic interactions are critical.[3] Numerous pyridazine derivatives have been investigated as inhibitors of enzymes like PARP-1 in oncology or as modulators of receptors in the central nervous system.[3][9]

The Azepane Ring: Exploring 3D Chemical Space

The incorporation of saturated N-heterocycles is a key strategy to move away from the flat, two-dimensional structures that often plague drug discovery campaigns. The azepane ring provides a non-planar, flexible structure that can adopt multiple low-energy conformations, potentially allowing for an induced-fit binding to biological targets.[5] More than 20 FDA-approved drugs contain the azepane motif, validating its utility in creating effective therapeutic agents.[7] Its synthesis, while more challenging than that of piperidine, can be achieved through various methods, including ring-expansion strategies and dearomatization of nitroarenes.[5][10]

Section 2: Synthesis and Characterization

The most logical approach to synthesizing the target compound is through a direct nucleophilic aromatic substitution (SNAr).

Retrosynthetic Analysis

A retrosynthetic disconnection of the C-N bond between the azepane nitrogen and the pyridazine C3 carbon points to two readily available starting materials: 3,6-dichloropyridazine and azepane.

G This compound This compound Disconnection C-N Bond (SNAr) This compound->Disconnection 3,6-Dichloropyridazine 3,6-Dichloropyridazine Disconnection->3,6-Dichloropyridazine Azepane Azepane Disconnection->Azepane

Caption: Retrosynthetic analysis for the target compound.
Detailed Synthetic Protocol

This protocol describes a standard procedure for the synthesis of this compound.

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Azepane (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,6-dichloropyridazine (1.0 eq) and anhydrous K2CO3 (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the starting material. Stir the suspension for 10 minutes at room temperature. Slowly add azepane (1.1 eq) to the reaction mixture.

    • Causality Note: Anhydrous conditions are crucial to prevent side reactions. K2CO3 is a mild, non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. DMF is an excellent polar aprotic solvent for SNAr reactions.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The disappearance of the 3,6-dichloropyridazine spot indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Causality Note: The aqueous workup removes the DMF and inorganic salts. The brine wash removes residual water from the organic phase.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 3: Pharmacological Profiling Workflow

Given the known activities of pyridazine derivatives, a logical starting point for pharmacological evaluation would be in the areas of oncology and CNS disorders.[1][2][9]

Potential Pharmacological Targets & Rationale
Therapeutic Area Potential Target Class Rationale based on Scaffold
Oncology Kinase Inhibitors, PARP InhibitorsThe pyridazine ring is a known "hinge-binding" motif for many kinases. It is also a core component of several PARP-1 inhibitors.[3]
CNS Disorders GABA-A Receptor ModulatorsPyridazine derivatives have shown anticonvulsant activity, potentially through interaction with GABA-A receptors.[1][9]
CNS Disorders Monoamine Transporters (NET, DAT, SERT)Azepane-containing structures have shown potent inhibitory activity against monoamine transporters.[11]
Experimental Workflow for Target Screening

The following workflow provides a systematic approach to identifying and validating the biological activity of the synthesized compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis & Purity Confirmation (>95%) B Primary Screening: Broad Target Panel (e.g., Kinase, GPCR, Ion Channel) A->B C Dose-Response Assays (IC50/EC50 Determination) B->C D Hit Identification (Potency < 10 µM) C->D E Orthogonal Assays (e.g., Binding vs. Functional) D->E F Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Selectivity Profiling (Against Related Targets) F->G H Lead Candidate Selection G->H I Pharmacokinetic Studies (ADME Profiling) H->I J Rodent Disease Model (e.g., PTZ Seizure, Xenograft) I->J K Efficacy & Tolerability Assessment J->K

Caption: A phased workflow for screening CNS and oncology agents.

Section 4: Structure-Activity Relationship (SAR) Insights

While specific SAR data for this compound is not published, we can infer potential relationships from related chemical series. A systematic analoging program would be essential.

Key Modification Points and Hypothesized Impact
  • Position 6 (Chlorine replacement): The chlorine atom is an ideal point for diversification using Suzuki or Sonogashira coupling. Replacing it with various aryl or heteroaryl groups can explore new binding pockets and modulate physicochemical properties. For instance, introducing a phenyl ring could enhance potency through π-π stacking interactions.

  • The Azepane Ring:

    • Ring Size: Synthesizing analogs with smaller (pyrrolidine, piperidine) or larger rings can determine the optimal ring size for target engagement.

    • Substitution: Introducing substituents on the azepane ring can probe specific interactions within a binding pocket and can be used to block sites of metabolism.

  • The Pyridazine Core: The pyridazine nitrogens are crucial for activity, often acting as hydrogen bond acceptors. Modifications to the core itself (e.g., creating pyridopyridazines) can alter the electronic profile and rigidity of the molecule.[12]

Hypothetical SAR Table for CNS Activity

Based on literature for similar compounds, a preliminary SAR table might look as follows.[9][11]

Compound R1 (Position 6) N-Heterocycle Hypothetical GABA-A Potency (EC50, nM)
Parent -ClAzepane500
Analog 1 -PhenylAzepane150
Analog 2 -ClPiperidine1200
Analog 3 -Cl4-Methyl-azepane350
Analog 4 -MethoxyAzepane> 10,000

This data is illustrative and serves as a hypothesis for an initial chemistry plan.

Section 5: Proposed Mechanism of Action for Anticonvulsant Activity

Should screening reveal anticonvulsant properties, a plausible mechanism is the positive allosteric modulation of the GABA-A receptor. This is a common mechanism for anticonvulsant drugs.[9]

G GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Channel_Opening Chloride (Cl-) Influx GABA_A_Receptor->Channel_Opening Enhances Compound Pyridazine-Azepane Compound Compound->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Seizure_Suppression Suppression of Seizure Activity Reduced_Excitability->Seizure_Suppression

Caption: Proposed GABAergic signaling pathway for anticonvulsant action.

Binding of GABA to its receptor opens a chloride ion channel.[9] The pyridazine-azepane compound could bind to an allosteric site, enhancing the effect of GABA, leading to a greater influx of chloride ions.[9] This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby suppressing the synchronized firing that underlies seizures.[9]

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for a drug discovery program. It merges the validated pharmacological relevance of the pyridazine core with the advantageous 3D structural properties of the azepane ring. The synthetic route is straightforward, and the chlorine handle provides an excellent anchor point for the rapid generation of a chemical library to explore SAR.

Future work should focus on executing the proposed screening cascade, prioritizing assays relevant to oncology and CNS disorders. Positive hits should be followed by a robust medicinal chemistry effort to optimize potency, selectivity, and ADME properties, with the ultimate goal of identifying a preclinical candidate for in vivo efficacy studies.

References

An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric fragments is a cornerstone of rational drug design. The molecule 1-(6-Chloropyridazin-3-yl)azepane represents a compelling fusion of two such fragments: the electron-deficient and biologically active chloropyridazine core, and the flexible, seven-membered saturated heterocycle, azepane. The pyridazine nucleus is a well-established "privileged structure," known to be a component of numerous bioactive molecules with a wide array of therapeutic applications, most notably in oncology.[1][2] Its π-deficient nature and the presence of nitrogen atoms capable of hydrogen bonding contribute to its favorable interactions with biological targets.[3] The azepane moiety, a saturated seven-membered heterocycle, offers a three-dimensional structural diversity that can be crucial for optimizing binding to target proteins.[4] This guide will provide a comprehensive technical overview of this compound, including its synthesis, predicted physicochemical properties, and a prospective analysis of its biological activity, with a particular focus on its potential as an anticancer agent.

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as chloropyridazines.[5][6] The starting materials for this synthesis are the commercially available 3,6-dichloropyridazine and azepane.

The pyridazine ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the two adjacent nitrogen atoms and the chlorine substituents.[3] In this proposed synthesis, the secondary amine of the azepane ring acts as the nucleophile, attacking one of the chlorinated carbon atoms of the 3,6-dichloropyridazine. The reaction proceeds via a concerted or a stepwise addition-elimination mechanism, leading to the formation of the desired product.[6]

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for the amination of chloropyridazines.[7]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

  • 3,6-Dichloropyridazine

  • Azepane

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Dimethylformamide (DMF) or another suitable polar aprotic solvent (e.g., acetonitrile)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 equivalent) in DMF, add azepane (1.0-1.2 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: The use of a base like potassium carbonate is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the azepane, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent like DMF is chosen because it can dissolve the reactants and facilitate the SNAr reaction without participating in it.

  • Heat: Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack and the subsequent elimination of the chloride ion.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₁₄ClN₃Based on the structure
Molecular Weight 211.69 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar N-substituted chloropyridazines are often solids[8]
Melting Point Expected to be in the range of 100-200 °CBased on related structures
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)Due to the polar nature of the molecule
¹H NMR Signals for the pyridazine ring protons and the azepane ring protons. The azepane protons will likely show complex multiplets.Consistent with the structure[9]
¹³C NMR Signals for the carbon atoms of the pyridazine and azepane rings.Consistent with the structure[9]
IR Spectroscopy Characteristic peaks for C-H, C=N, and C-Cl bonds.Based on functional groups present
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic M+2 peak for the chlorine isotope.Standard fragmentation patterns for pyridazines and amines

Prospective Biological Activity and Therapeutic Potential

The pyridazine scaffold is a cornerstone in the development of anticancer agents.[1][10][11][12] Numerous studies have demonstrated that chloropyridazine derivatives exhibit potent cytotoxic activity against a variety of cancer cell lines.[13] The chlorine atom at the 6-position of the pyridazine ring in this compound is a key feature that can contribute to its biological activity, potentially through covalent interactions with target proteins or by influencing the electronic properties of the molecule.

Potential Mechanisms of Action: Targeting Cancer Hallmarks

Based on the known biological activities of related chloropyridazine compounds, this compound could potentially exert its anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. Two prominent targets for pyridazine derivatives are Poly(ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP-1 Inhibition:

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2] Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations) leads to synthetic lethality.[14] Several pyridazine-based compounds have been investigated as PARP-1 inhibitors.[3][13]

PARP1_Inhibition cluster_0 DNA Damage cluster_1 PARP-1 Mediated Repair cluster_2 Effect of this compound cluster_3 Cellular Outcome ssb Single-Strand Break parp1 PARP-1 Activation ssb->parp1 par PAR Polymer Synthesis parp1->par parp_trapping PARP-1 Trapping parp1->parp_trapping Trapping on DNA repair_proteins Recruitment of Repair Proteins par->repair_proteins ber Base Excision Repair repair_proteins->ber inhibitor This compound inhibitor->parp1 Inhibition stalled_fork Replication Fork Collapse parp_trapping->stalled_fork dsb Double-Strand Break stalled_fork->dsb apoptosis Apoptosis dsb->apoptosis in HR-deficient cells

Caption: Proposed mechanism of PARP-1 inhibition.

VEGFR-2 Inhibition:

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, leading to their regression. Several pyridazine-containing compounds have been reported to have VEGFR-2 inhibitory activity.[10]

VEGFR2_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding & Dimerization pi3k PI3K/Akt Pathway vegfr2->pi3k Phosphorylation plc PLCγ/PKC Pathway vegfr2->plc ras Ras/Raf/MEK/ERK Pathway vegfr2->ras survival Cell Survival pi3k->survival proliferation Cell Proliferation plc->proliferation migration Cell Migration ras->migration angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis migration->angiogenesis inhibitor This compound inhibitor->vegfr2 Inhibition

Caption: Overview of the VEGFR-2 signaling pathway.

Quantitative Biological Data for Related Compounds

To provide a quantitative context for the potential anticancer activity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of structurally related chloropyridazine derivatives against various cancer cell lines, as reported in the literature.

Compound StructureCancer Cell LineIC₅₀ (µM)Reference
N-morpholino derivative of flavon-6-yl)amidrazone MCF-7 (Breast)5.18[16]
N-morpholino derivative of flavon-6-yl)amidrazone K562 (Leukemia)2.89[16]
Imidazopyridine derivative 12 HT-29 (Colon)4.15[17]
Imidazopyridine derivative 18 B16F10 (Melanoma)14.39[17]
3-amino-6-chloro-7-(azol-5-yl)-benzodithiazine 5h OVCAR-3 (Ovarian)Causes 10% cell death at 10 µM[18]
3-amino-6-chloro-7-(azol-5-yl)-benzodithiazine 5h MDA-MB-468 (Breast)Causes 47% cell death at 10 µM[18]

Note: The compounds in this table are not direct analogues of this compound but share the feature of a substituted amine on a heterocyclic core, providing a basis for estimating potential potency.

Conclusion and Future Directions

This compound is a novel chemical entity with significant potential for further investigation, particularly in the field of oncology. Its synthesis is readily achievable through established chemical methodologies. Based on the extensive literature on related chloropyridazine derivatives, it is hypothesized that this compound may exhibit potent anticancer activity, possibly through the inhibition of key cellular targets such as PARP-1 or VEGFR-2.

Future research should focus on the actual synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo biological evaluation to validate its predicted therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of both the pyridazine and azepane rings, could lead to the discovery of even more potent and selective drug candidates.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(6-Chloropyridazin-3-yl)azepane, a substituted pyridazine derivative with potential applications in medicinal chemistry and drug discovery. The synthetic route is based on a classical nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a framework for the characterization of the target compound.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anticancer properties.[1] The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens. This reactivity is frequently exploited for the synthesis of novel molecular scaffolds.

The target molecule, this compound, is synthesized via the reaction of 3,6-dichloropyridazine with azepane. This reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, where the secondary amine, azepane, displaces one of the chlorine atoms on the pyridazine ring. The azepane moiety, a seven-membered saturated heterocycle, is an interesting structural motif in drug design, and its incorporation into the pyridazine core can lead to compounds with unique three-dimensional shapes and biological activities.[2][3]

Reaction Scheme and Mechanism

The synthesis of this compound from 3,6-dichloropyridazine and azepane is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, facilitates the attack of nucleophiles.[4][5]

The reaction mechanism proceeds in two main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azepane attacks one of the carbon atoms bearing a chlorine atom on the 3,6-dichloropyridazine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted.[4][6] The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitrogen atoms of the pyridazine ring.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, which acts as the leaving group. A base is typically added to neutralize the protonated amine that is formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
3,6-Dichloropyridazine≥98%Sigma-Aldrich141-30-0
Azepane≥98%Sigma-Aldrich111-49-9
Triethylamine (TEA)≥99%Sigma-Aldrich121-44-8
IsopropanolAnhydrous, ≥99.5%Sigma-Aldrich67-63-0
Ethyl acetateACS gradeFisher Scientific141-78-6
HexaneACS gradeFisher Scientific110-54-3
Saturated aq. NaCl
Anhydrous MgSO₄
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.49 g, 10 mmol).

  • Dissolve the starting material in 40 mL of isopropanol.

  • Add azepane (1.19 g, 12 mmol, 1.2 equivalents) to the solution.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 equivalents) to the reaction mixture.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Data Summary

ParameterValue
Reactants
3,6-Dichloropyridazine10 mmol
Azepane12 mmol
Triethylamine15 mmol
Solvent
Isopropanol40 mL
Reaction Conditions
TemperatureReflux (~82 °C)
Reaction Time12-24 hours
Expected Yield 70-85%

Visualization of the Synthesis

G r1 3,6-Dichloropyridazine r2 Azepane p1 This compound r1->p1 + Azepane c1 Isopropanol (Solvent) c2 Triethylamine (Base) c3 Reflux (Heat)

Caption: Synthesis of this compound.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show characteristic signals for the protons on the pyridazine ring and the azepane ring. The protons on the pyridazine ring will likely appear as doublets in the aromatic region. The protons of the azepane ring will appear as multiplets in the aliphatic region.

    • ¹³C NMR spectroscopy will show distinct signals for the carbon atoms of the pyridazine and azepane rings.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₁₄ClN₃. The presence of the chlorine isotope pattern (M and M+2 peaks in an approximate 3:1 ratio) will be a key indicator of the successful synthesis.[7]

Conclusion

This application note outlines a reliable and straightforward protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided methodology, based on well-established chemical principles, offers a high-yielding route to this potentially valuable building block for drug discovery and medicinal chemistry research. The detailed experimental procedure and characterization guidelines will aid researchers in the successful synthesis and validation of the target compound.

References

Application Notes and Protocols for the Analytical Characterization of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of proposed analytical methodologies for the characterization and quality control of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the scarcity of specific published methods for this exact molecule, this document synthesizes established analytical principles for pyridazine and azepane derivatives to propose robust, scientifically-grounded protocols.[1][2][3][4][5] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section explains the causality behind experimental choices, ensuring that the protocols serve as a self-validating system for achieving reliable and accurate data.[6][7]

Introduction: The Significance of this compound

The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, known for its unique physicochemical properties that are advantageous in drug design.[3] Its derivatives have shown a wide array of pharmacological activities.[2][8][9][10] The incorporation of an azepane moiety introduces conformational flexibility and can influence the compound's pharmacokinetic profile. This compound, as a synthetic intermediate or a potential active pharmaceutical ingredient (API), requires rigorous analytical characterization to ensure its identity, purity, and stability.

The validation of analytical methods is a critical component of Good Manufacturing Practice (GMP) in the pharmaceutical industry, providing documented evidence that a procedure is suitable for its intended purpose.[6][7][11] This guide outlines the foundational analytical techniques and proposed starting protocols for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination

HPLC is the cornerstone for assessing the purity and quantifying the content of pharmaceutical substances. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its process-related impurities and degradation products.[12][13][14]

Rationale for Method Development

The selection of chromatographic conditions is dictated by the physicochemical properties of this compound. The molecule possesses a basic nitrogen in the azepane ring and a polar pyridazine core, suggesting good retention on a C18 stationary phase with an acidified aqueous-organic mobile phase. A gradient elution is proposed to ensure the timely elution of potential non-polar impurities and a sharp peak shape for the main analyte.[13][14] UV detection is suitable due to the chromophoric nature of the pyridazine ring. A detection wavelength around 240 nm is often effective for nitrogen-containing heterocycles.[15][16]

Proposed HPLC Method Protocol

Objective: To determine the purity of this compound and to quantify its assay.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and methanol.

  • Reagent-grade phosphate buffer components.

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound (purity ≥ 99.5%).

Chromatographic Conditions:

ParameterProposed Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)
Sample Conc. 1.0 mg/mL

System Suitability: Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting a standard solution multiple times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 5 replicate injections

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity and assay determination.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of a compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it can also aid in the identification of unknown impurities.

Rationale for MS Technique Selection

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like this compound. Operating in positive ion mode is expected to be highly effective due to the presence of basic nitrogen atoms that can be readily protonated. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement.[17]

Proposed LC-MS Protocol for Identity Confirmation

Objective: To confirm the molecular weight and elemental composition of this compound.

Instrumentation:

  • LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution.

  • Electrospray Ionization (ESI) source.

LC Conditions (for direct infusion or rapid separation):

  • Column: A short C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic acid in Water : 0.1% Formic acid in Acetonitrile (gradient).

  • Flow Rate: 0.3 mL/min.

MS Conditions:

ParameterProposed Setting
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp. 350 °C
Mass Range 50 - 500 m/z
Data Acquisition Full Scan (for identity) & MS/MS (for fragmentation)

Expected Results: The protonated molecule [M+H]⁺ should be observed. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should be clearly visible.

  • Molecular Formula: C₁₀H₁₄ClN₃

  • Monoisotopic Mass: 211.0876 Da

  • Expected [M+H]⁺: 212.0955 Da

Logical Flow for Structural Verification

MS_Verification cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample This compound Solution Ionization ESI+ Ionization Generates [M+H]⁺ Sample->Ionization Analysis High-Resolution Mass Analysis (e.g., TOF, Orbitrap) Ionization->Analysis Fragmentation MS/MS Fragmentation Analysis->Fragmentation Select [M+H]⁺ precursor Mass Confirm Exact Mass of [M+H]⁺ Analysis->Mass Isotope Verify Chlorine Isotopic Pattern Analysis->Isotope Fragments Analyze Fragmentation Pattern Fragmentation->Fragments Conclusion Structural Confirmation Mass->Conclusion Isotope->Conclusion Fragments->Conclusion

Caption: Logical flow for MS-based structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for unambiguous structure determination.[8][18][19] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Rationale for NMR Experiment Selection

A standard ¹H NMR spectrum will reveal the number of different proton environments, their chemical shifts, coupling patterns (multiplicity), and integration (proton count). A ¹³C NMR spectrum will show the number of unique carbon atoms. Deuterated chloroform (CDCl₃) is a good initial choice for a solvent, being relatively non-polar and capable of dissolving many organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

General NMR Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

  • Standard 5 mm NMR tubes.

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C).

Sample Preparation:

  • Accurately weigh the sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.

Predicted Spectral Features: Based on the structures of pyridazine and azepane, the following general features can be anticipated in the ¹H NMR spectrum:

  • Signals in the aromatic region (likely downfield) corresponding to the pyridazine ring protons.

  • Multiple signals in the aliphatic region (upfield) corresponding to the methylene protons of the azepane ring. These will likely appear as complex multiplets due to coupling.

Data Interpretation Pathway

Caption: Pathway for structural elucidation using NMR.

Conclusion

The analytical methods proposed in this guide provide a robust framework for the comprehensive characterization of this compound. The successful implementation of these HPLC, MS, and NMR protocols will ensure the identity, purity, and quality of this compound, which is essential for its application in a regulated pharmaceutical environment. It is imperative to perform a full method validation according to ICH guidelines or equivalent standards before employing these methods for routine quality control.[6][20][21] This includes assessing specificity, linearity, range, accuracy, precision, and robustness to guarantee that the analytical data generated is reliable and fit for its intended purpose.

References

Application Note: Structural Elucidation of 1-(6-Chloropyridazin-3-yl)azepane using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the structural characterization of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in medicinal chemistry and drug development. We detail optimized protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind specific experimental parameters and data interpretation strategies is explained to ensure robust and reliable structural confirmation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic entities.

Introduction: The Role of NMR in Characterizing Novel Heterocycles

The structural confirmation of newly synthesized organic molecules is a cornerstone of chemical research and development. For heterocyclic compounds such as this compound, which features a disubstituted pyridazine ring linked to a saturated seven-membered azepane ring, NMR spectroscopy is an indispensable tool.[1][2] It provides unambiguous, atom-level information about the molecular framework, including connectivity and stereochemistry.

This compound consists of two key structural motifs: the electron-deficient 6-chloropyridazine ring and the flexible, saturated azepane ring. The electronic environment of the pyridazine ring, influenced by two nitrogen atoms and a chlorine substituent, results in characteristic chemical shifts for its aromatic protons.[3][4] The azepane moiety, a seven-membered saturated heterocycle, typically displays complex multiplets in the aliphatic region of the ¹H NMR spectrum due to extensive spin-spin coupling and potential conformational dynamics.[5]

This document outlines a systematic approach to acquiring and interpreting a full suite of NMR data to validate the identity and purity of this compound.

Experimental Design and Rationale

The choice of NMR experiments and parameters is critical for a complete structural assignment. Our approach is designed to be self-validating by building a logical progression from simple 1D experiments to more complex 2D correlations.

Core Experimental Workflow

The workflow is designed to first identify all proton and carbon environments and then establish their connectivity.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Correlation cluster_analysis Data Analysis & Structure Verification Prep Dissolve ~10-15 mg of sample in ~0.6 mL CDCl3 or DMSO-d6 H1 ¹H NMR (Proton Environments) Prep->H1 Step 1 C13 ¹³C{¹H} NMR (Carbon Environments) H1->C13 Step 2 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Step 3 HSQC ¹H-¹³C HSQC (Direct C-H Correlation) COSY->HSQC Step 4 Analysis Integrate & Assign Spectra Confirm Final Structure HSQC->Analysis Step 5

Caption: Experimental workflow for NMR-based structural elucidation.

Sample Preparation Protocol

Accurate data acquisition begins with meticulous sample preparation. Deuterated solvents are chosen based on the sample's solubility and their residual peaks, which should not obscure key signals.

Materials:

  • This compound (10-15 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

Procedure:

  • Weigh 10-15 mg of the compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the tube and carefully place it in the NMR spectrometer's autosampler or manual probe.

Rationale: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative. The concentration is optimized to provide a good signal-to-noise ratio within a reasonable number of scans.

Data Acquisition Protocols

The following protocols are based on a standard 400 MHz NMR spectrometer.[6] Adjustments may be necessary for instruments of different field strengths.

¹H NMR Spectroscopy

Purpose: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (multiplicity).[7]

Protocol:

  • Experiment: Standard proton acquisition (zg30).

  • Solvent: CDCl₃.

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 16.

  • Pulse Angle: 30 degrees.

Causality: A 30-degree pulse angle is used instead of 90 degrees to allow for a shorter relaxation delay, reducing the total experiment time without significantly compromising signal intensity for quantitative analysis. The spectral width is set broadly to ensure all signals are captured.

¹³C{¹H} NMR Spectroscopy

Purpose: To identify the number of unique carbon environments. The spectrum is proton-decoupled to simplify signals to singlets.

Protocol:

  • Experiment: Proton-decoupled carbon acquisition (zgpg30).

  • Solvent: CDCl₃.

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more (as ¹³C has low natural abundance).

Causality: A large number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope. Proton decoupling removes C-H coupling, simplifying the spectrum and improving the signal-to-noise ratio.

¹H-¹H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds. This is crucial for tracing the connectivity within the azepane ring.

Protocol:

  • Experiment: Gradient-selected COSY (cosygpqf).

  • Spectral Width (F1 and F2): 10 ppm (centered on the proton signals).

  • Data Points (TD): 2048 in F2, 512 in F1.

  • Number of Scans (NS): 4-8 per increment.

Causality: Gradient-selected COSY provides cleaner spectra with fewer artifacts compared to older magnitude-mode experiments. The cross-peaks in a COSY spectrum directly map out the J-coupling network within the molecule.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify which protons are directly attached to which carbons. This experiment correlates proton and carbon signals that are one bond apart.

Protocol:

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).

  • ¹H Spectral Width (F2): 10 ppm.

  • ¹³C Spectral Width (F1): 160 ppm (covering the expected carbon range).

  • ¹J(CH) Coupling Constant: Set to an average of 145 Hz.

Causality: The sensitivity-enhanced version of the experiment is used to minimize acquisition time. Setting the expected one-bond coupling constant (¹J(CH)) to an average value (e.g., 145 Hz) optimizes the signal transfer for both sp² (aromatic) and sp³ (aliphatic) C-H pairs.

Spectral Interpretation and Data Analysis

The following data is illustrative, based on known chemical shift principles for pyridazine and azepane derivatives.[3][8][9]

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) are presented in parts per million (ppm) relative to TMS.

Assignment Structure Position ¹H NMR (Predicted) ¹³C NMR (Predicted) HSQC Correlation
H-4/H-5 (Pyridazine)4, 5δ ~7.15 (d, J=9.0 Hz, 1H)δ ~6.80 (d, J=9.0 Hz, 1H)δ ~159.0 (C3)δ ~150.0 (C6)δ ~128.0 (C4)δ ~118.0 (C5)Yes (for C4-H4, C5-H5)
H-2'/H-7' (Azepane α)2', 7'δ ~3.70 (t, 4H)δ ~50.0Yes
H-3'/H-6' (Azepane β)3', 6'δ ~1.85 (m, 4H)δ ~27.0Yes
H-4'/H-5' (Azepane γ)4', 5'δ ~1.60 (m, 4H)δ ~26.0Yes

Note: The pyridazine protons H-4 and H-5 are presented as distinct doublets due to the asymmetric substitution pattern. The azepane protons are expected to show broad or complex multiplets (m) due to conformational flexibility and overlapping signals.

Analysis of 2D NMR Data

COSY Spectrum Analysis:

  • A strong cross-peak is expected between the two pyridazine protons (δ ~7.15 and δ ~6.80), confirming their adjacent relationship.

  • Within the azepane ring, cross-peaks will connect the α-protons (δ ~3.70) to the β-protons (δ ~1.85).

  • Further correlations will link the β-protons (δ ~1.85) to the γ-protons (δ ~1.60). This continuous chain of correlations confirms the integrity of the azepane ring structure.

G cluster_azepane Azepane Spin System H4 H-4 H5 H-5 H4->H5 J-coupling H2_7 H-2'/7' H3_6 H-3'/6' H2_7->H3_6 H4_5 H-4'/5' H3_6->H4_5

Caption: Key ¹H-¹H COSY correlations for this compound.

HSQC Spectrum Analysis:

  • The HSQC spectrum will provide direct confirmation of the assignments in the table above. For example, the proton signal at δ ~7.15 will show a correlation to the carbon signal at δ ~128.0, definitively assigning them as H-4 and C-4.

  • Similarly, the aliphatic proton signals at δ ~3.70, δ ~1.85, and δ ~1.60 will correlate to their respective carbon partners at δ ~50.0, δ ~27.0, and δ ~26.0.

Conclusion

By employing a systematic combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, the chemical structure of this compound can be unequivocally confirmed. The protocols and interpretive framework detailed in this application note provide a robust, self-validating methodology for the characterization of this and related heterocyclic compounds. This rigorous structural analysis is a critical step in ensuring the quality and reliability of compounds advancing through the drug discovery pipeline.

References

Application Note: Mass Spectrometry Analysis of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound of interest in drug discovery and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the qualitative and quantitative analysis of this molecule. We will explore expected fragmentation patterns, optimal instrument parameters for both liquid and gas chromatography-mass spectrometry (LC-MS and GC-MS), and data interpretation strategies. The methodologies are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reliable and reproducible results.

Introduction

This compound (CAS 312318-48-2) is a molecule featuring a chlorinated pyridazine core linked to an azepane ring. Such nitrogen-containing heterocyclic structures are common scaffolds in medicinal chemistry. The pyridazine ring, a diazine with two adjacent nitrogen atoms, and the azepane ring, a seven-membered saturated cyclic amine, both contribute to the compound's chemical properties and potential biological activity.[1][2] Accurate mass determination and structural elucidation are critical for confirming the identity and purity of synthesized batches, as well as for studying its metabolic fate in drug metabolism studies. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for these analytical challenges.

This guide will cover both soft ionization techniques like Electrospray Ionization (ESI) for molecular weight confirmation and harder ionization methods like Electron Ionization (EI) for structural characterization through fragmentation analysis.[3]

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValue/DescriptionSource
Molecular Formula C10H14ClN3Calculated
Monoisotopic Mass 211.0876 DaCalculated
Average Mass 211.69 g/mol Calculated
Key Structural Features Chlorinated Pyridazine Ring, Azepane Ring (tertiary amine)Inferred
Expected Polarity Moderately polarInferred
Ionizable Groups The nitrogen atoms in the pyridazine and azepane rings can be protonated, making the molecule suitable for positive ion mode ESI.Inferred

Predicted Fragmentation Pathways

The fragmentation of this compound in the mass spectrometer is expected to be influenced by the stability of the resulting ions and neutral losses. The presence of nitrogen atoms and the chlorine atom will dictate the most probable cleavage points.

Under Electron Ionization (EI), commonly used with Gas Chromatography (GC-MS), fragmentation is expected to be more extensive.[4][5] Key fragmentation mechanisms for amines often involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.[6][7] For this compound, this could lead to the loss of fragments from the azepane ring. The chlorinated pyridazine ring is relatively stable but can undergo characteristic losses, such as the loss of the chlorine atom or cleavage of the ring itself.

Under Electrospray Ionization (ESI), a softer ionization technique often paired with Liquid Chromatography (LC-MS), the molecular ion or a protonated molecule [M+H]+ is expected to be the base peak.[3] Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.

A diagram illustrating the predicted fragmentation workflow is presented below.

G cluster_ionization Ionization cluster_fragmentation Fragmentation (MS/MS or EI) cluster_detection Detection Analyte This compound (M) Molecular_Ion Molecular Ion [M]+• (EI) or Protonated Molecule [M+H]+ (ESI) Analyte->Molecular_Ion Ionization Fragment_1 Loss of Cl• [M-Cl]+ Molecular_Ion->Fragment_1 Fragment_2 Azepane Ring Opening (Alpha-Cleavage) Molecular_Ion->Fragment_2 Fragment_3 Pyridazine Ring Cleavage Molecular_Ion->Fragment_3 Fragment_4 Loss of C2H4 from Azepane Molecular_Ion->Fragment_4 Detector Mass Analyzer / Detector Fragment_1->Detector Fragment_2->Detector Fragment_3->Detector Fragment_4->Detector G Start Acquire Mass Spectrum Check_M_plus Identify Molecular Ion (or [M+H]+) Peak? Start->Check_M_plus Check_Isotope Verify Chlorine Isotopic Pattern (3:1)? Check_M_plus->Check_Isotope Yes Analyze_Fragments Analyze Fragmentation Pattern Check_M_plus->Analyze_Fragments No (or weak) Check_Isotope->Analyze_Fragments Yes Structure_Inconsistent Structure Inconsistent Check_Isotope->Structure_Inconsistent No Compare_Library Compare with Library/ Predicted Fragments Analyze_Fragments->Compare_Library Structure_Confirmed Structure Confirmed Compare_Library->Structure_Confirmed Match Compare_Library->Structure_Inconsistent No Match

References

Application Notes and Protocols for the Cellular Characterization of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for the initial cell-based characterization of the novel chemical entity, 1-(6-Chloropyridazin-3-yl)azepane. Given the absence of established biological targets for this compound, we present a tiered, systematic approach to elucidate its functional effects on cultured mammalian cells. The protocols herein are designed to first establish a viable concentration range by assessing cytotoxicity, and then to probe for effects on major cell signaling pathways, namely G-protein coupled receptor (GPCR) signaling and general neuronal activity. This document is intended for researchers in drug discovery and chemical biology, offering robust, self-validating methodologies to uncover the bioactivity of unexplored compounds.

Introduction: A Strategy for Characterizing Novel Compounds

The journey of a novel chemical entity from synthesis to a potential therapeutic lead is fraught with the primary challenge of identifying its mechanism of action. This compound is a heterocyclic compound incorporating a chloropyridazine and an azepane moiety.[1][2][3] While derivatives of both pyridazine and azepane are known to possess diverse biological activities, including anti-inflammatory and anticancer properties, the specific targets of this combination are unknown.[4][5][6]

This guide, therefore, eschews a target-specific approach and instead proposes a logical, multi-tiered screening funnel. This strategy is designed to efficiently identify and validate any primary cellular effects of the compound, thereby providing crucial direction for more in-depth mechanistic studies. Our approach is divided into three primary stages:

  • Tier 1: Assessment of Cellular Viability and Cytotoxicity. A foundational step to determine the compound's impact on cell health and to define a non-toxic concentration range for subsequent functional assays.[7][8][9]

  • Tier 2: Broad-Spectrum Functional Screening. This stage employs assays that monitor key intracellular signaling hubs, offering a wide net to capture potential compound activity. We will focus on two of the most significant and commonly modulated pathways in drug discovery:

    • GPCR Signaling: Monitoring changes in the second messengers cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[10][11]

    • Neuronal Phenotypic Screening: Assessing effects on neurite outgrowth, a critical process in neuronal development and regeneration.[12]

This structured workflow ensures that experimental resources are used efficiently and that the resulting data is robust and interpretable, paving the way for hypothesis-driven target deconvolution.

Tier 1: Cellular Viability and Cytotoxicity Assays

Rationale: Before investigating the specific functional effects of this compound, it is imperative to determine its intrinsic cytotoxicity.[7][9] This allows for the differentiation between a compound's specific biological activity and non-specific toxic effects.[7] Furthermore, these assays establish a critical concentration range for all subsequent experiments, ensuring that observed functional changes are not simply artifacts of dying cells. We will utilize a resazurin-based assay, which is a sensitive and cost-effective method to measure metabolic activity as an indicator of cell viability.[13][14]

Principle of the Resazurin Reduction Assay

The assay is based on the ability of metabolically active cells to reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin. The degree of this conversion, quantifiable by fluorescence or absorbance, is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay and Readout P1 Seed cells in a 96-well plate P2 Incubate for 24 hours to allow attachment P1->P2 T1 Prepare serial dilutions of This compound T2 Treat cells with compound (include vehicle and positive controls) T1->T2 T3 Incubate for 24-72 hours T2->T3 A1 Add Resazurin solution to each well A2 Incubate for 1-4 hours A1->A2 A3 Measure fluorescence or absorbance A2->A3

Caption: Workflow for determining compound cytotoxicity using the Resazurin assay.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

Materials:

  • Selected cell line (e.g., HEK293 for general screening, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound

  • DMSO (vehicle)

  • Doxorubicin or Staurosporine (positive control for cytotoxicity)

  • Resazurin sodium salt solution

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader (Ex/Em: ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 100 µM down to 1 nM. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

    • Include wells for vehicle control (medium with 0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for a desired time point (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • Prepare a working solution of Resazurin (e.g., 44 µM) in PBS.

    • Add 20 µL of the Resazurin working solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence at Ex/Em of 560/590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized fluorescence against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Value
Cell Line HEK293, HeLa, or SH-SY5Y
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Range 1 nM - 100 µM
Incubation Time 24 - 72 hours
Resazurin Conc. 44 µM
Readout Fluorescence (Ex 560 nm / Em 590 nm)

Tier 2: GPCR Signaling Pathway Assays

Rationale: G-protein coupled receptors (GPCRs) are one of the largest families of drug targets.[11][15] They transduce extracellular signals into intracellular responses primarily through the modulation of second messengers like cAMP and Ca²⁺.[10][11] Screening for changes in these messengers provides a robust method to identify compounds that interact with a wide array of GPCRs.

cAMP Accumulation Assay

Principle: This assay measures changes in intracellular cAMP levels, which are controlled by the activity of adenylyl cyclase. Gs-coupled GPCRs activate adenylyl cyclase, increasing cAMP, while Gi-coupled GPCRs inhibit it, decreasing cAMP levels.[11] We will describe a protocol based on a competitive immunoassay or a bioluminescent reporter system like Promega's cAMP-Glo™.[16]

G cluster_0 Cell Stimulation cluster_1 Cell Lysis & Detection S1 Plate cells expressing target GPCR (or a broad-spectrum line like HEK293) S2 Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) S1->S2 S3 Add test compound (agonist or antagonist mode) S2->S3 S4 Incubate for 15-30 minutes S3->S4 D1 Lyse cells to release cAMP D2 Add detection reagents (e.g., cAMP-Glo™) D1->D2 D3 Incubate as per kit instructions D2->D3 D4 Measure luminescence D3->D4

Caption: General workflow for a cAMP accumulation assay.

Detailed Protocol (using cAMP-Glo™ Assay as an example): [16] Materials:

  • HEK293 cells (or a cell line stably expressing a GPCR of interest)

  • cAMP-Glo™ Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • This compound

  • Forskolin (positive control for Gs activation)

  • Known GPCR agonist/antagonist (assay-specific controls)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 80 µL of medium into a white-walled 96-well plate and incubate overnight.

  • Compound Preparation: Prepare 5X serial dilutions of the test compound in the appropriate buffer.

  • Agonist Mode:

    • Add 20 µL of the compound dilutions to the cells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Add 10 µL of the compound dilutions to the cells and incubate for 15 minutes.

    • Add 10 µL of a known agonist at its EC₈₀ concentration.

    • Incubate for a further 30 minutes.

  • Detection:

    • Add 40 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes.

    • Add 40 µL of cAMP-Glo™ Detection Solution.

    • Add 80 µL of Kinase-Glo® Reagent.

    • Incubate for 10 minutes in the dark.

    • Measure luminescence.

  • Data Analysis: Plot luminescence against compound concentration to generate dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Intracellular Calcium Flux Assay

Principle: Gq-coupled GPCRs activate phospholipase C, leading to the release of calcium from intracellular stores, causing a rapid, transient increase in cytosolic Ca²⁺ concentration.[11] This flux can be measured using calcium-sensitive fluorescent dyes like Fura-2, Indo-1, or Fluo-4.[10][17][18] The assay provides a real-time kinetic readout of receptor activation.

Detailed Protocol (using Fluo-4 AM): Materials:

  • CHO-K1 or HEK293 cells

  • Black-walled, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (anion-exchange pump inhibitor, optional)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • ATP or Carbachol (positive control for endogenous receptor activation)

  • Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR®, FlexStation)

Procedure:

  • Cell Seeding: Seed 25,000-50,000 cells per well in 100 µL of medium and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove culture medium from cells and add 100 µL of loading buffer.

    • Incubate for 45-60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate.

    • Set the instrument to measure fluorescence kinetically (Ex/Em: ~494/516 nm), taking readings every 1-2 seconds.

    • Establish a stable baseline reading for ~20 seconds.

    • Use the instrument's injector to add 25 µL of the test compound (at 5X concentration).

    • Continue reading fluorescence for another 2-3 minutes to capture the full response peak.

  • Data Analysis:

    • Calculate the response magnitude (peak fluorescence minus baseline).

    • Plot the response magnitude against compound concentration to generate a dose-response curve and determine the EC₅₀.

ParametercAMP Assay (GloSensor™)Calcium Flux (Fluo-4)
Principle BioluminescenceFluorescence
Readout EndpointKinetic
GPCR Subtype Gs / GiGq
Key Reagents Luciferase-based sensorFluo-4 AM, Pluronic F-127
Positive Control Forskolin (Gs), Agonist (Gi)ATP, Carbachol

Tier 2: Neuronal Phenotypic Screening

Rationale: Many bioactive compounds exert effects on the central nervous system. A neurite outgrowth assay serves as a powerful phenotypic screen to identify substances that may influence neuronal development, regeneration, or neurotoxicity.[12] This assay is particularly relevant for compounds with unknown targets, as it integrates multiple signaling pathways that converge on cytoskeletal dynamics.

Principle of Neurite Outgrowth Assay

This image-based assay quantifies the extension of neurites from the cell body of cultured neurons or neuron-like cells (e.g., PC-12, SH-SY5Y).[12] Cells are induced to differentiate, and the effect of the test compound on the length and branching of neurites is measured using automated microscopy and image analysis.[19]

Experimental Workflow: Neurite Outgrowth

G cluster_0 Cell Culture & Differentiation cluster_1 Incubation & Staining cluster_2 Imaging & Analysis C1 Seed neuron-like cells (e.g., PC-12) on coated plates C2 Add differentiation factor (e.g., NGF) and test compound C1->C2 I1 Incubate for 48-72 hours C2->I1 I2 Fix and permeabilize cells I1->I2 I3 Stain for neuronal marker (e.g., βIII-tubulin) and nuclei (DAPI) I2->I3 A1 Acquire images using high-content imager A2 Analyze images to quantify neurite length, branches, and cell number A1->A2

Caption: Workflow for a high-content neurite outgrowth assay.

Detailed Protocol: Neurite Outgrowth Assay

Materials:

  • PC-12 or SH-SY5Y cells

  • Poly-D-lysine or Collagen coated 96-well plates

  • Low-serum differentiation medium

  • Nerve Growth Factor (NGF) for PC-12 cells or Retinoic Acid (RA) for SH-SY5Y cells

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Primary antibody (e.g., anti-βIII-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (nuclear stain)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed 2,000-5,000 cells per well onto coated plates and allow them to attach overnight.

  • Treatment:

    • Replace the medium with low-serum differentiation medium containing the differentiation factor (e.g., 50 ng/mL NGF).

    • Add the test compound at various concentrations (determined from Tier 1 assays to be non-toxic). Include appropriate vehicle and positive/negative controls.

  • Incubation: Incubate the plates for 48-72 hours to allow for neurite extension.

  • Staining:

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Block with 3% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with anti-βIII-tubulin antibody overnight at 4°C.

    • Wash and incubate with a fluorescent secondary antibody and DAPI for 1 hour.

  • Imaging and Analysis:

    • Acquire images using an automated microscope.

    • Use image analysis software to identify cell bodies (from DAPI stain) and trace neurites (from βIII-tubulin stain).

    • Quantify parameters such as total neurite length per cell, number of branches, and number of neurite-bearing cells.

  • Data Analysis: Normalize the neurite outgrowth parameters to the vehicle control and plot against compound concentration.

Conclusion and Future Directions

This application note provides a validated, tiered strategy for the initial characterization of this compound. By systematically assessing cytotoxicity followed by functional screening of major signaling pathways, researchers can efficiently generate a comprehensive preliminary profile of this novel compound's bioactivity.

Positive "hits" in any of the Tier 2 assays should be rigorously validated and followed by more specific, target-oriented studies. For example:

  • A confirmed effect on cAMP or Ca²⁺ would warrant screening against a panel of specific GPCRs.

  • A confirmed effect on neurite outgrowth would lead to investigations into underlying pathways, such as Rho/ROCK, MAPK/ERK, or PI3K/Akt signaling.

This foundational approach provides the necessary data to build a strong, evidence-based hypothesis regarding the mechanism of action of this compound, guiding its future development as a potential pharmacological tool or therapeutic agent.

References

Application Notes and Protocols for the Characterization of 1-(6-Chloropyridazin-3-yl)azepane as a Novel PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase-1 (PARP-1) is a pivotal enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand DNA breaks (SSBs).[1][2][3] Its inhibition has emerged as a clinically validated and powerful therapeutic strategy in oncology, particularly for cancers harboring deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6] This phenomenon, known as synthetic lethality, provides a targeted approach to selectively eliminate cancer cells while sparing healthy tissues.[7] The pyridazine scaffold is a recognized pharmacophore in the design of PARP-1 inhibitors.[8][9][10] This document provides a comprehensive guide for the preclinical evaluation of "1-(6-Chloropyridazin-3-yl)azepane," a novel small molecule, as a potential PARP-1 inhibitor. We present detailed protocols for its characterization, from initial enzymatic activity assessment to cell-based functional assays, designed to rigorously evaluate its potency, mechanism of action, and therapeutic potential.

Introduction: The Rationale for Targeting PARP-1

Under normal physiological conditions, DNA single-strand breaks are efficiently repaired by the base excision repair (BER) pathway, in which PARP-1 plays a critical role.[2] Upon detecting a DNA break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[8][11] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[12]

In the presence of a PARP inhibitor, SSBs are not efficiently repaired.[5][6] During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs).[5] In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[13] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised.[13] The accumulation of unrepaired DSBs in these cells leads to genomic instability and, ultimately, apoptotic cell death.[7] This selective killing of HR-deficient cancer cells by PARP inhibitors is the cornerstone of the synthetic lethality therapeutic approach.[5][7]

The molecular structure of this compound, featuring a chloropyridazine core, suggests its potential as a PARP-1 inhibitor, as this moiety is present in other known inhibitors of this enzyme class.[8][9] The azepane group may influence its pharmacokinetic and pharmacodynamic properties.[14][15][16] The following protocols are designed to systematically investigate this hypothesis.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of PARP-1, binding to the enzyme's active site and preventing the synthesis of PAR. This inhibition of PARP-1's catalytic activity is expected to lead to the "trapping" of PARP-1 on DNA, further disrupting DNA repair processes.[17] The downstream consequences of this action in cancer cells, particularly those with HR deficiencies, would be the accumulation of DSBs, cell cycle arrest, and apoptosis.

PARP1_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + this compound DNA_SSB_Normal DNA Single-Strand Break PARP1_Normal PARP-1 Activation DNA_SSB_Normal->PARP1_Normal DSB_Normal Double-Strand Break (during replication) DNA_SSB_Normal->DSB_Normal PARylation_Normal PAR Synthesis PARP1_Normal->PARylation_Normal BER_Normal Base Excision Repair PARylation_Normal->BER_Normal Repair_Normal DNA Repair & Cell Survival BER_Normal->Repair_Normal HR_Normal Homologous Recombination DSB_Normal->HR_Normal HR_Normal->Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break PARP1_Cancer PARP-1 DNA_SSB_Cancer->PARP1_Cancer DSB_Accumulation DSB Accumulation DNA_SSB_Cancer->DSB_Accumulation PARP_Inhibition PARP-1 Inhibition & Trapping PARP1_Cancer->PARP_Inhibition Inhibitor This compound Inhibitor->PARP_Inhibition BER_Blocked BER Blocked PARP_Inhibition->BER_Blocked HR_Deficient Deficient Homologous Recombination DSB_Accumulation->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Hypothesized mechanism of PARP-1 inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro PARP-1 Enzymatic Activity Assay (Chemiluminescent)

This assay quantitatively measures the inhibitory effect of this compound on the enzymatic activity of PARP-1. The principle involves measuring the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate.[1]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • This compound (test compound)

  • Olaparib (positive control inhibitor)[4]

  • DMSO (vehicle control)

  • Microplate reader with chemiluminescence detection capability

Procedure:

  • Reagent Preparation:

    • Prepare 1x PARP Assay Buffer by diluting the 10x stock with sterile water.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 1 mM stock solution of Olaparib in 100% DMSO.

    • Prepare serial dilutions of the test compound and Olaparib in 1x PARP Assay Buffer. A 10-point, 3-fold serial dilution starting from 100 µM is recommended.

  • Assay Plate Preparation:

    • Block the histone-coated wells with 200 µL of Blocking Buffer for 90 minutes at room temperature.

    • Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20) per well.

  • Enzymatic Reaction:

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and PARP-1 enzyme.

    • Add 2.5 µL of the appropriate inhibitor dilution or DMSO vehicle to the designated wells.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.

    • Initiate the reaction by adding 10 µL of biotinylated NAD+ solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST.

    • Add 50 µL of chemiluminescent HRP substrate to each well.

    • Immediately measure the chemiluminescence using a microplate reader.

Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control" (enzyme + DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundIC50 (nM) (Hypothetical Data)
Olaparib5.1
This compound15.8
Protocol 2: Cell-Based PARP Inhibition Assay (Western Blot)

This protocol confirms the compound's ability to inhibit PARP-1 activity within a cellular context by detecting the levels of PARylation.

Western_Blot_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (e.g., HeLa cells) Start->Cell_Culture Induce_Damage 2. Induce DNA Damage (e.g., H₂O₂ treatment) Cell_Culture->Induce_Damage Cell_Lysis 3. Cell Lysis (RIPA buffer) Induce_Damage->Cell_Lysis Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-PAR, Anti-Actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of PARP-1 inhibition.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-PAR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

    • Induce DNA damage by treating cells with 200 µM H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (anti-PAR and anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[12]

Expected Results: A strong PAR signal should be observed in the H₂O₂-treated, vehicle-control cells. Treatment with this compound is expected to cause a dose-dependent decrease in the PAR signal, indicating cellular PARP-1 inhibition.

Protocol 3: Cell Viability Assay to Demonstrate Synthetic Lethality

This assay assesses the selective cytotoxicity of the compound in HR-deficient cancer cells compared to HR-proficient cells.

Materials:

  • BRCA2-deficient cell line (e.g., Capan-1)

  • BRCA2-proficient cell line (e.g., BxPC-3)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • This compound

Procedure:

  • Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.

  • Viability Measurement: Add the cell viability reagent and measure luminescence according to the manufacturer's protocol.

Data Analysis and Expected Results: Plot cell viability against inhibitor concentration for both cell lines. A potent PARP-1 inhibitor is expected to show significantly greater cytotoxicity (a lower IC50 value) in the BRCA2-deficient Capan-1 cells compared to the BRCA2-proficient BxPC-3 cells, demonstrating synthetic lethality.

Cell LineGenotypeIC50 (µM) of this compound (Hypothetical Data)
Capan-1BRCA2-deficient0.5
BxPC-3BRCA2-proficient> 20

Concluding Remarks

The protocols outlined in this document provide a robust framework for the initial preclinical characterization of this compound as a novel PARP-1 inhibitor. Successful execution of these experiments will elucidate its potency, cellular activity, and selectivity, providing the necessary foundation for further drug development efforts, including pharmacokinetic studies and in vivo efficacy models. The modular nature of these protocols allows for adaptation to specific laboratory capabilities and research questions, ensuring a thorough and rigorous evaluation of this promising compound.

References

Application Notes & Protocols: Investigating the Anticancer Potential of 1-(6-Chloropyridazin-3-yl)azepane in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel therapeutic agents in oncology necessitates the exploration of new chemical scaffolds. Heterocyclic compounds, particularly those containing pyridazine and azepane moieties, have emerged as privileged structures in the design of potent anticancer agents.[1][2][3][4] This document provides a comprehensive guide for the initial investigation of 1-(6-Chloropyridazin-3-yl)azepane , a novel compound at the intersection of these two promising pharmacophores. Due to the novelty of this specific molecule, this guide is structured as a foundational research framework. It outlines hypothesized mechanisms of action based on extensive literature on related compounds and provides detailed, field-proven protocols to systematically evaluate its anticancer efficacy in vitro. Our objective is to equip researchers with the scientific rationale and practical methodologies to assess this compound's potential as a new therapeutic lead.

Introduction and Scientific Rationale

The pyridazine ring system is a well-established pharmacophore in numerous approved and clinical-phase anticancer drugs.[1][5] Its unique physicochemical properties, including its π-deficient aromatic nature and the presence of two adjacent nitrogen atoms, facilitate critical interactions with biological targets through hydrogen bonding and chelation.[6][7] Pyridazine derivatives have been successfully developed as inhibitors of various key oncogenic proteins, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Poly(ADP-ribose) polymerase-1 (PARP-1).[8][9][10][11]

Concurrently, the azepane scaffold, a seven-membered nitrogen-containing heterocycle, has gained significant attention for its role in imparting desirable pharmacological properties and structural diversity to bioactive molecules.[2][4] Azepane-containing compounds have demonstrated efficacy as kinase inhibitors and apoptosis inducers.[3][12]

The compound This compound represents a logical hybridization of these two scaffolds. The union of the electron-deficient chloropyridazine core with the flexible, three-dimensional azepane ring presents a unique chemical entity with a high potential for novel biological activity. This document outlines a systematic approach to explore its anticancer properties, focusing on two high-probability molecular targets based on its structural alerts: the c-Met receptor tyrosine kinase and the DNA repair enzyme PARP-1.

Hypothesized Mechanism of Action: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a signaling axis frequently dysregulated in various cancers through overexpression, amplification, or mutation.[10] This dysregulation drives tumor growth, proliferation, survival, and metastasis, making c-Met a compelling therapeutic target.[13] Numerous pyridazine-containing compounds have been identified as potent c-Met inhibitors.[10][14] We hypothesize that this compound may function as an ATP-competitive inhibitor of the c-Met kinase domain.

The proposed mechanism involves the pyridazine core engaging with the hinge region of the c-Met kinase domain, a common binding mode for kinase inhibitors, while the azepane moiety occupies adjacent hydrophobic pockets, potentially conferring selectivity and potency. Inhibition of c-Met autophosphorylation would block the downstream activation of critical oncogenic pathways, including the PI3K/AKT and RAS/MAPK cascades, ultimately leading to cell cycle arrest and apoptosis.

cMet_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Phosphorylates GRB2_SOS GRB2/SOS cMet->GRB2_SOS HGF HGF (Ligand) HGF->cMet Binds & Activates Compound This compound Compound->cMet Inhibits (Hypothesized) AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Outcome Cell Proliferation, Survival, Metastasis Transcription->Outcome

Figure 1: Hypothesized inhibition of the c-Met signaling cascade.

Experimental Workflows and Protocols

A tiered approach is recommended to efficiently evaluate the anticancer potential of this compound. The workflow begins with broad screening for cytotoxic activity and progresses to more specific, target-oriented assays.

workflow cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Target Validation MTT MTT Cell Viability Assay (IC50 Determination) Clonogenic Clonogenic Survival Assay MTT->Clonogenic If IC50 is potent KinaseAssay In Vitro Kinase Assay (Recombinant c-Met/PARP-1) Clonogenic->KinaseAssay If survival is reduced WesternBlot Western Blot Analysis (Pathway Modulation) KinaseAssay->WesternBlot If direct inhibition is confirmed

Figure 2: Recommended experimental workflow for compound evaluation.

Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability.[6][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

Recommended Cell Lines:

  • High c-Met Expression: Hs746T (gastric), MKN-45 (gastric), EBC-1 (lung)

  • PARP Inhibitor Sensitive (BRCA-mutant): MDA-MB-436 (breast), V-C8 (BRCA2-deficient)[15]

  • Control (Normal Fibroblast): F-180 or similar, to assess cancer cell selectivity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Selected cancer cell lines and appropriate complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[1]

  • Multichannel pipette, microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[6] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

Principle: This in vitro assay measures the ability of a single cell to undergo "unlimited" division and form a colony (defined as at least 50 cells).[17] It is a stringent test of a compound's long-term cytotoxic or cytostatic effects.[8][13]

Objective: To assess the ability of this compound to inhibit the long-term proliferative capacity of cancer cells.

Materials:

  • 6-well plates

  • Fixation Solution: Glutaraldehyde (6.0% v/v) or Methanol:Acetic Acid (3:1)

  • Staining Solution: Crystal Violet (0.5% w/v in methanol)[17]

Step-by-Step Methodology:

  • Cell Seeding: Prepare a single-cell suspension. Based on the cell line's plating efficiency (determined empirically), seed a low number of cells (e.g., 200-1000 cells) into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound at concentrations relevant to the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Recovery: After 24 hours, remove the compound-containing medium, wash the cells gently with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks at 37°C, 5% CO2, until visible colonies form in the control wells.[8] Change the medium every 3-4 days.

  • Fixation and Staining: Aspirate the medium and gently wash the wells with PBS. Add 1-2 mL of fixation solution and incubate for 10-15 minutes. Remove the fixative and add 1-2 mL of crystal violet staining solution for 20-30 minutes.

  • Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.

  • Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (PE of treated sample / PE of control) * 100%

Protocol 3: In Vitro c-Met Kinase Assay

Principle: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant c-Met kinase. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.

Objective: To determine the IC50 value of this compound against recombinant c-Met kinase.

Materials:

  • Recombinant active c-Met kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer with a constant low percentage of DMSO.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution (or vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant c-Met kinase solution to each well.

    • Incubate at room temperature for 10-15 minutes to allow for compound-enzyme binding.

  • Initiate Kinase Reaction: Add 2 µL of a pre-mixed solution containing the kinase substrate and ATP (at a concentration near the Km for c-Met) to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the biochemical IC50 value.

Protocol 4: Western Blot Analysis of c-Met Pathway Modulation

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. This allows for the assessment of changes in protein expression and phosphorylation status, providing a direct readout of signaling pathway activity.[2][4][18]

Objective: To determine if this compound inhibits HGF-induced c-Met phosphorylation and downstream signaling in a relevant cancer cell line (e.g., Hs746T).

Materials:

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels, transfer apparatus, PVDF membranes.

  • Chemiluminescent detection substrate.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed Hs746T cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with the compound (e.g., at 1x and 5x IC50) for 2 hours.

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation. Include unstimulated and HGF-only controls.

  • Cell Lysis: Place plates on ice, aspirate medium, and wash with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[4] Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[3] Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C with gentle shaking.

    • Wash the membrane 3-5 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped of antibodies and re-probed with anti-total c-Met and anti-GAPDH antibodies, respectively.

Summary of Data and Interpretation

The collective data from these experiments will provide a robust initial assessment of this compound's anticancer potential.

Experiment Key Metric Interpretation of a Positive Result
MTT Assay IC50 ValueA low micromolar or nanomolar IC50 value in cancer cells, with a significantly higher IC50 in normal cells, indicates potent and selective cytotoxic activity.
Clonogenic Assay Surviving FractionA dose-dependent reduction in the surviving fraction demonstrates long-term inhibition of cell proliferation and reproductive capacity.
In Vitro Kinase Assay Biochemical IC50A potent biochemical IC50 confirms direct enzymatic inhibition of the target kinase (e.g., c-Met).
Western Blot P-c-Met, P-AKT, P-ERK LevelsA dose-dependent decrease in HGF-stimulated phosphorylation of c-Met, AKT, and ERK confirms on-target pathway inhibition in a cellular context.

A positive outcome, characterized by potent and selective cytotoxicity (MTT, Clonogenic assays) that is mechanistically linked to the direct inhibition of a key oncogenic driver like c-Met (Kinase Assay, Western Blot), would strongly support the advancement of this compound as a promising candidate for further preclinical development. Subsequent studies could explore its effects on apoptosis, cell cycle progression, and in vivo efficacy in xenograft models.

References

Application Notes and Protocols for Apoptosis Induction Studies of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Investigating the Apoptotic Potential of 1-(6-Chloropyridazin-3-yl)azepane

This compound is a heterocyclic compound featuring a chloropyridazine core linked to an azepane ring. While specific biological activities of this exact molecule are not extensively documented in publicly available literature, the pyridazine moiety is a well-recognized pharmacophore in medicinal chemistry. Pyridazine derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents.[1][2] Notably, some novel chloropyridazine hybrids have been synthesized and identified as promising anticancer agents that function through the induction of apoptosis.[1][3]

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[4][5] Compounds that can selectively induce apoptosis in cancer cells are of significant interest in oncology drug development.[6] This document provides a comprehensive guide for researchers to investigate the apoptosis-inducing capabilities of this compound. It outlines a logical experimental workflow, from initial screening to more detailed mechanistic studies, and provides detailed protocols for key assays.

Hypothesized Signaling Pathway for Apoptosis Induction

Based on the mechanisms of other small molecule anticancer agents, a plausible hypothesis is that this compound could induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases.[7] The following diagram illustrates a hypothetical signaling cascade that can be investigated.

Hypothesized Apoptosis Pathway Hypothesized Intrinsic Apoptosis Pathway for this compound Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Mito_Perm Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->Mito_Perm CytoC Cytochrome c Release Mito_Perm->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 PARP_Cleavage PARP Cleavage & Other Substrate Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway initiated by the investigational compound.

Experimental Workflow for Characterizing Apoptotic Activity

A tiered approach is recommended to efficiently characterize the pro-apoptotic effects of this compound. The workflow begins with broad screening assays and progresses to more specific and mechanistic investigations.

Experimental Workflow Workflow for Apoptosis Induction Studies cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Confirmation of Apoptosis cluster_phase3 Phase 3: Mechanistic Investigation Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) AnnexinV Annexin V / Propidium Iodide Staining (Flow Cytometry) Viability->AnnexinV If cytotoxic Morphology Morphological Analysis (Microscopy for blebbing, condensation) AnnexinV->Morphology Caspase Caspase Activity Assays (Caspase-3/7, -8, -9) AnnexinV->Caspase If apoptotic Mito Mitochondrial Membrane Potential (e.g., TMRE, JC-1) Caspase->Mito Western Western Blotting (Bcl-2 family, PARP, Caspases) Mito->Western

Caption: A structured workflow for investigating the apoptotic effects of a novel compound.

Phase 1: Initial Screening for Cytotoxicity

The first step is to determine if this compound exhibits cytotoxic effects on a panel of cancer cell lines. This is typically achieved using metabolic assays that measure cell viability.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cell Viability
Cell LineTreatment DurationIC50 (µM) of this compound
e.g., MCF-724 hours[Enter Value]
48 hours[Enter Value]
72 hours[Enter Value]
e.g., HeLa24 hours[Enter Value]
48 hours[Enter Value]
72 hours[Enter Value]

Phase 2: Confirmation of Apoptosis

If the compound shows significant cytotoxicity, the next step is to determine if cell death occurs via apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[8][9]

Protocol 2: Annexin V & Propidium Iodide Staining by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][9] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8]

Materials:

  • Cells treated with this compound at IC50 concentration

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8][9]

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.[8]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Data Presentation: Apoptosis Analysis
Treatment% Healthy Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Enter Value][Enter Value][Enter Value]
Compound (IC50)[Enter Value][Enter Value][Enter Value]
Compound (2x IC50)[Enter Value][Enter Value][Enter Value]
Positive Control[Enter Value][Enter Value][Enter Value]
e.g., Staurosporine

Phase 3: Mechanistic Investigation

Once apoptosis is confirmed, the focus shifts to elucidating the underlying molecular mechanism. This involves examining key events in the apoptotic cascade, such as caspase activation and mitochondrial dysfunction.[10]

Protocol 3: Caspase-3/7 Activity Assay

Caspase-3 and -7 are the primary executioner caspases.[5] Their activation is a central event in the apoptotic pathway.[11] This assay uses a substrate that releases a fluorescent signal upon cleavage by active caspase-3 or -7.[12]

Materials:

  • Cell lysates from treated and control cells

  • Caspase-Glo® 3/7 Assay kit (or similar) containing a luminogenic substrate (e.g., a tetrapeptide sequence DEVD)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment and Lysis: Treat cells in a 96-well plate as described previously. After treatment, lyse the cells directly in the wells according to the kit manufacturer's protocol.

  • Substrate Addition: Add the caspase substrate reagent to each well. This reagent typically contains the caspase substrate and a cell-lysing agent.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the luminescence signal to the number of cells or total protein concentration. Express the results as a fold change relative to the vehicle-treated control.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay

Loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[10][13] Dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) accumulate in healthy mitochondria with high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.[5]

Materials:

  • Cells treated with the compound

  • TMRE (or JC-1) staining solution

  • Complete culture medium

  • FCCP (a mitochondrial uncoupling agent, as a positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Culture and treat cells with this compound on glass-bottom dishes (for microscopy) or in plates (for flow cytometry).

  • Dye Loading: At the end of the treatment period, add TMRE to the culture medium at a final concentration of 20-100 nM.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.

  • Imaging/Analysis: Immediately analyze the cells.

    • Microscopy: Capture fluorescence images. Healthy cells will show bright red mitochondrial fluorescence, while apoptotic cells will have a significantly reduced signal.

    • Flow Cytometry: Harvest and analyze the cells. A shift to lower fluorescence intensity indicates a loss of ΔΨm.

  • Data Analysis: Quantify the fluorescence intensity and compare treated cells to controls.

Data Presentation: Mechanistic Assays
AssayVehicle ControlCompound (IC50)Compound (2x IC50)Positive Control
Caspase-3/7 Activity (Fold Change)1.0[Enter Value][Enter Value][Enter Value]
Mitochondrial Potential (% of Cells with low ΔΨm)[Enter Value][Enter Value][Enter Value][Enter Value]
Western Blot Protein Levels (Relative Density)
Cleaved PARP[Enter Value][Enter Value][Enter Value][Enter Value]
Cleaved Caspase-3[Enter Value][Enter Value][Enter Value][Enter Value]
Bax/Bcl-2 Ratio[Enter Value][Enter Value][Enter Value][Enter Value]

Conclusion

This guide provides a systematic framework for the initial investigation of this compound as a potential apoptosis-inducing agent. By following this workflow, researchers can generate robust, reproducible data to determine the compound's cytotoxic and pro-apoptotic activity, and to begin to elucidate its mechanism of action. Positive results from these studies would warrant further investigation into its therapeutic potential.

References

Application Notes and Protocols for the Formulation of 1-(6-Chloropyridazin-3-yl)azepane in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Formulation Challenges of a Novel Chemical Entity (NCE)

In the landscape of drug discovery, the journey from a promising new chemical entity (NCE) to a viable clinical candidate is fraught with challenges. A critical, yet often underestimated, hurdle is the development of a suitable formulation for preclinical in vivo studies.[1] The biological activity of a compound is irrelevant if it cannot be delivered to its target site in the body at a sufficient concentration. This guide focuses on 1-(6-Chloropyridazin-3-yl)azepane , a representative NCE, to illustrate the principles and protocols for developing formulations for animal studies.

Based on its chemical structure—a heterocyclic core containing a halogenated pyridazine ring linked to a saturated azepane moiety—this compound is predicted to be a lipophilic molecule with low aqueous solubility. Such characteristics are typical of "grease-ball" molecules which often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, presenting significant bioavailability challenges.[2][3] An appropriate formulation is therefore essential to ensure adequate systemic exposure in pharmacokinetic (PK), pharmacodynamic (PD), and toxicology (TK) studies, which form the bedrock of early drug development.[4]

This document provides a comprehensive workflow, from initial physicochemical characterization to the preparation and analysis of various formulation types, designed to equip researchers with the knowledge to make informed decisions and execute robust, reproducible studies.

Part 1: Pre-formulation Assessment - Characterizing the API

Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount.[1] This initial step dictates the entire formulation strategy. Given the limited amount of API often available at this stage, a tiered approach to characterization is recommended.

Protocol 1: Essential Physicochemical Characterization

Objective: To determine the fundamental properties of this compound that will guide vehicle selection.

Methodologies:

  • Aqueous Solubility Determination:

    • Accurately weigh a small amount of the API (e.g., 1-5 mg) into a glass vial.

    • Add a precise volume of purified water or a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a concentration well above the expected solubility.

    • Agitate the suspension at a controlled temperature (e.g., 25°C and 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

    • Filter the suspension through a 0.22 µm filter to remove undissolved solids.

    • Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • pKa and Log P Determination:

    • The pKa (acid dissociation constant) and Log P (octanol-water partition coefficient) provide insights into the compound's ionization and lipophilicity.

    • These can be determined experimentally using techniques like potentiometric titration or the shake-flask method. Alternatively, reliable in silico prediction tools can provide initial estimates when API is scarce.[5]

  • Thermal Analysis (DSC/TGA):

    • Differential Scanning Calorimetry (DSC) is used to determine the melting point and assess the crystallinity of the API. A sharp melting endotherm indicates a crystalline solid.[6]

    • Thermogravimetric Analysis (TGA) evaluates thermal stability and the presence of solvates or hydrates.[6]

  • Particle Size and Morphology:

    • Microscopy can provide a qualitative assessment of the particle shape and size distribution.

    • If a suspension formulation is anticipated, quantitative particle size analysis (e.g., via laser diffraction) is crucial.[5]

Protocol 2: Vehicle Solubility Screening

Objective: To identify suitable solvents, co-solvents, and excipients that can solubilize or suspend the API at the target concentration required for dosing.

Procedure:

  • Prepare a stock solution of the API in a highly soluble solvent (e.g., DMSO).

  • In small vials, place a range of common preclinical vehicles (see Table 1).

  • Add a small aliquot of the API stock solution to each vehicle to achieve the target concentration.

  • Vortex and/or sonicate the mixtures.

  • Visually inspect for solubility after a set period (e.g., 1 hour, 4 hours, 24 hours) at room temperature. Classify as 'Clear Solution', 'Hazy', 'Fine Suspension', or 'Precipitate'.

  • For promising vehicles, confirm the concentration of the solubilized drug using HPLC.

Table 1: Hypothetical Solubility Screening Results for this compound

Vehicle/Excipient CategoryVehicle ExampleTarget Conc. (mg/mL)Observation (24h)
Aqueous Buffers PBS, pH 7.410Heavy Precipitate
0.5% Carboxymethylcellulose (CMC)10Fine Suspension
Co-solvents Propylene Glycol (PG)10Hazy
Polyethylene Glycol 400 (PEG-400)10Hazy
10% DMSO in Saline10Precipitate
10% DMSO / 40% PEG-400 / 50% Water10Clear Solution
Surfactants 5% Tween 80 in Water10Fine Suspension
5% Solutol HS-15 in Water10Hazy / Micellar Solution
Lipids/Oils Corn Oil10Fine Suspension
Miglyol 81210Fine Suspension

This data is illustrative. Actual results must be determined experimentally.

Part 2: Formulation Development Workflow

The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. The primary goal for early studies is often to maximize exposure to assess the compound's intrinsic properties.[7]

G cluster_0 Pre-formulation Data cluster_1 Formulation Strategy Solubility Aqueous Solubility (pH 7.4) Decision1 Solubility > Dose/Volume? Solubility->Decision1 TargetDose Target Dose (mg/kg) TargetDose->Decision1 Decision2 Soluble in Co-solvent Mix? Decision1->Decision2 No AqueousSol Simple Aqueous Solution or Suspension Decision1->AqueousSol Yes CoSolvent Co-solvent Formulation (e.g., PEG/DMSO/Water) Decision2->CoSolvent Yes Suspension Suspension Formulation (e.g., CMC/Tween 80) Decision2->Suspension No

Caption: Formulation selection workflow based on solubility.

Common Formulation Approaches for Animal Studies
  • Solution Formulations: These are preferred when achievable as they provide dose uniformity and typically result in maximum absorption. Co-solvents are frequently used to increase the solubility of poorly soluble compounds.[1][8] A major risk is the potential for the drug to precipitate upon administration when the formulation is diluted by physiological fluids.[1]

  • Suspension Formulations: When a solution is not feasible, a suspension can be used. This involves dispersing fine particles of the API in an aqueous vehicle, often with the aid of a suspending agent (to increase viscosity) and a wetting agent (surfactant).[2] Particle size control is critical for dose uniformity and consistent absorption.

  • Lipid-Based/Surfactant Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or micellar solutions using surfactants (e.g., Tween 80, Solutol HS-15) can significantly enhance solubility and oral bioavailability.[2][9]

Table 2: Common Excipients for Preclinical Formulations

ExcipientClassFunctionCommon RoutesConsiderations
PEG-400 Co-solventSolubilizerOral, IV, IPCan cause motor impairment at high doses.[10][11]
DMSO Co-solventSolubilizerOral, IPOften limited to <10% due to toxicity.[10][11]
Tween 80 SurfactantWetting/Suspending Agent, SolubilizerOral, IVGenerally well-tolerated at low concentrations.
0.5-1% CMC PolymerSuspending AgentOralIncreases viscosity to prevent settling.[10]
Corn Oil Lipid VehicleVehicle for lipophilic drugsOral, SCCommon for toxicology studies.
Saline (0.9% NaCl) Aqueous VehicleDiluent, VehicleOral, IV, IPIsotonic and generally non-toxic.[10][12]

Part 3: Detailed Formulation Protocols

The following protocols are examples based on the hypothetical pre-formulation data. All formulation work should be performed in a chemical fume hood with appropriate Personal Protective Equipment (PPE).

Protocol 3: Preparation of a Co-solvent Solution (10 mg/mL)

Application: Suitable for initial pharmacokinetic (PK) studies where achieving maximal exposure is the primary goal.

Materials:

  • This compound API

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Polyethylene glycol 400 (PEG-400), NF grade

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • Sterile glass vials, magnetic stirrer, and stir bars

Procedure:

  • Calculate Required Quantities: For a 10 mL final volume at 10 mg/mL, 100 mg of API is needed. The vehicle composition will be 10% DMSO / 40% PEG-400 / 50% Water (v/v/v).

  • API Dissolution: Weigh 100 mg of the API into a sterile glass vial.

  • Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the API is fully dissolved. This is the "organic" phase.

  • Co-solvent Addition: In a separate container, add 4.0 mL of PEG-400.

  • Slowly add the API/DMSO solution from step 3 to the PEG-400 while stirring. Mix until a homogenous solution is formed.

  • Aqueous Phase Addition: Slowly add 5.0 mL of WFI or saline to the mixture under constant, gentle stirring. Critical Step: Add the aqueous phase slowly to prevent shock precipitation of the API.

  • Final Mixing: Continue stirring for 15-30 minutes until the solution is completely clear and uniform.

Protocol 4: Preparation of a Suspension (10 mg/mL)

Application: Suitable for repeat-dose toxicology studies where co-solvent toxicity is a concern.

Materials:

  • This compound API (micronized, if possible)

  • Carboxymethylcellulose sodium (CMC-Na), low viscosity

  • Tween 80

  • Purified Water

  • Mortar and pestle, homogenizer (optional)

Procedure:

  • Prepare the Vehicle: To prepare 10 mL of 0.5% CMC / 0.1% Tween 80 vehicle:

    • Heat ~8 mL of purified water to ~60°C.

    • Slowly sprinkle 50 mg of CMC-Na onto the surface of the water while stirring vigorously to prevent clumping. Stir until fully hydrated.

    • Allow the solution to cool to room temperature.

    • Add 10 µL of Tween 80 and mix well.

    • Adjust the final volume to 10 mL with purified water.

  • Calculate API Quantity: For a 10 mL final volume at 10 mg/mL, 100 mg of API is needed.

  • Wetting the API: Weigh 100 mg of the API into a glass mortar. Add a few drops of the vehicle and triturate with the pestle to form a smooth, uniform paste. This ensures all particles are wetted and prevents clumping.

  • Geometric Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing thoroughly after each addition, until the entire volume is incorporated.

  • Homogenization (Optional but Recommended): For improved uniformity, process the suspension with a low-shear homogenizer for a few minutes.

  • Storage: Store in a tightly sealed container, protected from light. Ensure the suspension is thoroughly re-suspended before each use.

Part 4: Formulation Characterization and Quality Control

A prepared formulation is not ready for dosing until it has been properly characterized to ensure it meets required specifications.[13]

Protocol 5: Key Analytical Characterization Tests

Objective: To verify the quality, concentration, and stability of the prepared formulation before administration.

Methodologies:

  • Appearance: Visually inspect the formulation against a black and white background. Solutions should be clear and free of particulates. Suspensions should be uniform in color and texture, and should re-suspend easily upon gentle shaking.

  • pH Measurement: Use a calibrated pH meter. The pH should be within a physiologically tolerable range (typically pH 5-9) to minimize irritation at the site of administration.[14]

  • Drug Concentration (Assay) and Purity:

    • Dilute a sample of the formulation with a suitable solvent to fall within the linear range of a validated HPLC-UV method.

    • Inject the sample and compare the peak area of the API to a standard curve to determine the concentration. The result should be within ±10% of the target concentration.

    • The chromatogram should also be inspected for any new peaks that might indicate degradation.

  • Short-Term Stability:

    • Store aliquots of the formulation under the intended study conditions (e.g., room temperature on the benchtop).

    • Test the appearance, pH, and concentration at time zero and after a relevant period (e.g., 4, 8, or 24 hours) to ensure the formulation remains stable throughout the dosing procedure.

Table 3: Example Quality Control Specifications

TestSpecification for Co-solvent SolutionSpecification for Suspension
Appearance Clear, colorless, free of particulatesHomogenous, opaque, re-suspends easily
pH 6.0 - 8.06.0 - 8.0
Assay (HPLC) 90% - 110% of target concentration90% - 110% of target concentration
Purity (HPLC) No significant degradation peaksNo significant degradation peaks
Stability Stable for at least 8 hours at RTRe-suspendable for at least 8 hours at RT

Part 5: Handling and Administration Considerations

  • Tolerability: The chosen vehicle must be well-tolerated by the specific animal species and route of administration.[14][15] High concentrations of co-solvents like PEG-400 or propylene glycol can cause adverse effects.[11]

  • Vehicle Control Group: It is mandatory to include a "vehicle-only" control group in all animal studies. This allows researchers to distinguish effects caused by the API from those caused by the formulation vehicle itself.[10]

  • Dosing Volume: Adhere to established guidelines for maximum dosing volumes for the selected species and route to avoid physiological distress.[15]

  • Suspension Dosing: When dosing a suspension, ensure it is continuously and gently stirred during dose aspiration to guarantee that a uniform dose is administered to each animal.

Conclusion

The successful formulation of a poorly soluble NCE like This compound is a systematic process grounded in rigorous scientific principles. It begins with a comprehensive pre-formulation assessment to understand the molecule's intrinsic properties. This knowledge informs the rational selection of excipients and the development of a robust formulation—be it a solution or a suspension—that is fit-for-purpose. Finally, thorough analytical characterization validates the quality of the formulation, ensuring that the data generated in subsequent animal studies is both reliable and reproducible. By following these guidelines, researchers can overcome the delivery challenges posed by poorly soluble compounds and accelerate their journey through the drug development pipeline.

References

Application Notes and Protocols for 1-(6-Chloropyridazin-3-yl)azepane as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling a Potential Modulator of Cellular Signaling

In the vast landscape of chemical biology and drug discovery, the identification of novel molecular probes is paramount to dissecting complex biological processes and validating new therapeutic targets. "1-(6-Chloropyridazin-3-yl)azepane" is a synthetic small molecule that emerges from the confluence of two privileged heterocyclic scaffolds: the pyridazine and the azepane moieties. The pyridazine ring, a π-deficient aromatic system, is a well-established pharmacophore found in a variety of bioactive compounds, including those with anticancer and anti-inflammatory properties.[1] Concurrently, the azepane ring, a seven-membered saturated heterocycle, imparts a unique three-dimensional conformation and is a recurring motif in numerous FDA-approved drugs, valued for its ability to engage with a diverse range of biological targets.[2][3]

While "this compound" itself is a relatively understudied compound, its structural components suggest a strong potential for biological activity. Notably, the chloropyridazine core has been identified in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and the maintenance of genomic stability.[1] This document, therefore, serves as a comprehensive guide for researchers and drug development professionals on the potential application of "this compound" as a chemical probe, with a primary focus on its putative role as a PARP inhibitor. The protocols and methodologies outlined herein are designed to facilitate the investigation of this compound's biological activity and to establish its utility as a tool for cellular and molecular research.

Scientific Rationale: Targeting PARP-1 in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks. In the context of cancer, particularly in tumors with deficiencies in homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-1 leads to the accumulation of unrepaired DNA damage. This, in turn, results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[4] This vulnerability has been successfully exploited in the development of several FDA-approved PARP inhibitors for the treatment of various cancers.[4]

The chemical architecture of "this compound" presents a compelling case for its investigation as a PARP-1 inhibitor. The chloropyridazine moiety can potentially mimic the nicotinamide portion of the NAD+ cofactor, the natural substrate for PARP-1, thereby competing for binding at the enzyme's active site.[4] The azepane ring, with its conformational flexibility, can explore the hydrophobic pockets within the catalytic domain, potentially enhancing binding affinity and selectivity.[3]

Proposed Mechanism of Action: PARP-1 Inhibition

The following diagram illustrates the proposed mechanism of action for "this compound" as a PARP-1 inhibitor, leading to synthetic lethality in HRR-deficient cancer cells.

PARP1_Inhibition_Pathway cluster_0 Normal Cell (HRR Proficient) cluster_1 Cancer Cell (HRR Deficient) DNA_Damage_1 Single-Strand Break (SSB) PARP1_1 PARP-1 Activation DNA_Damage_1->PARP1_1 BER_1 Base Excision Repair PARP1_1->BER_1 DNA_Repair_1 DNA Repair & Cell Survival BER_1->DNA_Repair_1 Probe_1 This compound Probe_1->PARP1_1 Inhibition DNA_Damage_2 Single-Strand Break (SSB) PARP1_2 PARP-1 DNA_Damage_2->PARP1_2 Replication_Fork_Collapse Replication Fork Collapse PARP1_2->Replication_Fork_Collapse Blocked Repair DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair (Defective) DSB->HRR Apoptosis Cell Death (Apoptosis) HRR->Apoptosis Probe_2 This compound Probe_2->PARP1_2 Inhibition

Caption: Proposed mechanism of PARP-1 inhibition by this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the biochemical and cellular activity of "this compound" as a potential PARP-1 inhibitor.

Protocol 1: In Vitro PARP-1 Enzymatic Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of the compound against recombinant human PARP-1.

Materials:

  • Recombinant Human PARP-1 (e.g., from R&D Systems)

  • PARP-1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Histone H1 (as a PARP-1 substrate)

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Biotinylated NAD+

  • Streptavidin-Europium (or other suitable detection reagent)

  • 96-well black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Enzyme and Substrate Addition: Prepare a master mix containing PARP-1 enzyme and Histone H1 in PARP-1 assay buffer. Add 20 µL of this mix to each well.

  • Reaction Initiation: Prepare a solution of NAD+ and biotinylated NAD+ in assay buffer. Add 20 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Reaction Termination and Detection: Add 10 µL of a solution containing streptavidin-europium to stop the reaction and initiate the detection signal.

  • Signal Reading: After a 30-minute incubation, read the fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for In Vitro PARP-1 Inhibition Assay

PARP1_Assay_Workflow Start Start: Prepare Reagents Compound_Dilution Prepare Serial Dilution of This compound Start->Compound_Dilution Plate_Setup Add Compound/DMSO to 96-well Plate Compound_Dilution->Plate_Setup Enzyme_Substrate_Mix Add PARP-1 Enzyme and Histone H1 Master Mix Plate_Setup->Enzyme_Substrate_Mix Reaction_Start Initiate Reaction with NAD+/Biotin-NAD+ Enzyme_Substrate_Mix->Reaction_Start Incubation_1 Incubate at RT for 60 min Reaction_Start->Incubation_1 Detection Add Streptavidin-Europium and Incubate for 30 min Incubation_1->Detection Read_Plate Read Fluorescence Signal Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for the in vitro PARP-1 enzymatic assay.

Protocol 2: Cellular PARP-1 Inhibition Assay (PARylation Assay)

This protocol measures the ability of the compound to inhibit PARP-1 activity in a cellular context by detecting levels of poly(ADP-ribose) (PAR) in response to DNA damage.

Materials:

  • BRCA1-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA1-proficient control cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen peroxide (H2O2) or other DNA damaging agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against PAR (poly(ADP-ribose))

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of "this compound" or DMSO (vehicle control) for 2-4 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a low concentration of H2O2 (e.g., 20 µM) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of PARylation by the compound.

Data Presentation and Interpretation

The results from the in vitro and cellular assays should be carefully documented and analyzed. The following table provides a template for summarizing the key quantitative data.

Assay Type Parameter Cell Line / Enzyme Result
In Vitro Enzymatic AssayIC50Recombinant Human PARP-1[Insert Value] µM
Cellular PARylation AssayEC50MDA-MB-436 (BRCA1 def.)[Insert Value] µM
Cellular PARylation AssayEC50MDA-MB-231 (BRCA1 prof.)[Insert Value] µM
Cytotoxicity AssayCC50MDA-MB-436 (BRCA1 def.)[Insert Value] µM
Cytotoxicity AssayCC50MDA-MB-231 (BRCA1 prof.)[Insert Value] µM

Interpretation:

  • A potent IC50 value in the enzymatic assay confirms direct inhibition of PARP-1.

  • A lower EC50 in the BRCA1-deficient cell line compared to the proficient cell line in the PARylation and cytotoxicity assays would be indicative of a synthetic lethal effect and on-target activity.

  • The selectivity index (CC50 in proficient cells / CC50 in deficient cells) can provide a measure of the therapeutic window.

Conclusion and Future Directions

"this compound" represents a promising, yet underexplored, chemical entity with a structural rationale for targeting PARP-1. The protocols detailed in these application notes provide a clear path for the initial characterization of this compound as a chemical probe. Successful validation of its on-target activity will pave the way for its use in a variety of research applications, including:

  • Probing the role of PARP-1 in different cellular contexts: The compound can be used to study the involvement of PARP-1 in various DNA repair pathways, transcriptional regulation, and inflammatory responses.

  • Validating PARP-1 as a therapeutic target in new cancer types: A selective and potent probe is an invaluable tool for assessing the therapeutic potential of PARP-1 inhibition in a wide range of preclinical cancer models.

  • Serving as a starting point for lead optimization: Should "this compound" demonstrate promising activity, it can serve as a scaffold for the development of more potent and selective analogs with improved drug-like properties.

The systematic application of the methodologies described herein will undoubtedly shed light on the biological potential of "this compound" and contribute to the growing arsenal of chemical probes available to the scientific community.

References

Application Notes and Protocols for High-Throughput Screening of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the application of "1-(6-Chloropyridazin-3-yl)azepane" in high-throughput screening (HTS) campaigns. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs—a chloropyridazine core linked to an azepane ring—suggest potential utility in drug discovery. The pyridazine moiety is a known pharmacophore in various bioactive molecules, including those targeting enzymes like poly (ADP-ribose) polymerase (PARP).[1] This guide, therefore, presents a hypothetical, yet scientifically grounded, framework for screening this compound as a potential inhibitor of PARP-1, a critical target in oncology.[1] The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed methodologies for assay development, primary and secondary screening, and data analysis, all within the context of a modern HTS workflow.

Introduction: Rationale for Screening this compound

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" that modulate a specific biological target.[2][3][4][5] The selection of compounds for an HTS campaign is a critical step, often guided by structural novelty, diversity, or known activity of related chemical scaffolds.

"this compound" is a heterocyclic compound featuring a 6-chloropyridazine moiety and a seven-membered azepane ring.[6][7][8] The pyridazine ring is a "privileged" structure in medicinal chemistry, present in numerous compounds with a wide range of biological activities.[1] Notably, certain pyridazine derivatives have been investigated as inhibitors of PARP-1, an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 is a validated therapeutic strategy in certain cancers, particularly those with deficiencies in other DNA repair pathways.[1] The azepane ring, a saturated seven-membered heterocycle, can influence the compound's three-dimensional conformation and physicochemical properties, potentially enhancing its interaction with a biological target.[6][9][10]

Given this background, we propose a focused HTS campaign to investigate the potential of "this compound" and similar compounds as novel PARP-1 inhibitors. This application note will detail the necessary steps, from initial assay development to hit validation.

High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising compounds.[2][11] The workflow for screening "this compound" would be structured as follows:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Prep Compound Preparation (this compound in DMSO) Primary_Screen Primary HTS (Single Concentration) Compound_Prep->Primary_Screen Assay_Plate_Prep Assay Plate Preparation (Enzyme, Substrate, Buffers) Assay_Plate_Prep->Primary_Screen Hit_ID Hit Identification (Data Analysis) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (Confirmation of Mechanism) Dose_Response->Secondary_Assay SAR Preliminary SAR Secondary_Assay->SAR

Caption: High-throughput screening workflow for this compound.

Primary Assay: PARP-1 Inhibition

The primary assay is the initial screen to identify compounds that exhibit activity against the target. For this application, a biochemical assay measuring PARP-1 enzymatic activity is proposed.

Assay Principle

This assay quantifies the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter, such as horseradish peroxidase (HRP) or a fluorescent probe. A decrease in signal indicates inhibition of PARP-1 activity.

PARP1_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection PARP1 PARP-1 Enzyme Biotin_Histone Biotinylated Histone PARP1->Biotin_Histone Histone Histone Substrate Histone->Biotin_Histone NAD Biotinylated NAD+ NAD->Biotin_Histone Compound This compound (Test Compound) Compound->PARP1 Inhibition Strep_HRP Streptavidin-HRP Biotin_Histone->Strep_HRP Binding Signal Colorimetric/Fluorescent Signal Strep_HRP->Signal Substrate HRP Substrate (e.g., TMB) Substrate->Signal

Caption: Principle of the PARP-1 inhibition assay.

Experimental Protocol

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • 384-well microplates

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Olaparib)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the test compound, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of PARP-1 enzyme solution (e.g., 2 nM final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a substrate mix containing histone H1 (e.g., 1 µg/mL final concentration) and biotinylated NAD+ (e.g., 250 nM final concentration).

  • Enzymatic Reaction: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of streptavidin-HRP conjugate (diluted in assay buffer) to all wells.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of HRP substrate and incubate for 15-30 minutes, or until sufficient signal develops.

    • Add 10 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Hit Identification

The raw data from the primary screen must be analyzed to identify "hits." This involves normalization and statistical analysis.[12][13][14]

Quality Control

The robustness of the HTS assay is assessed using the Z'-factor, which is calculated from the signals of the positive and negative controls.[4][11][15] A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay.[4][11]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Hit Selection

Hits are typically defined as compounds that produce a signal inhibition greater than a certain threshold, often three standard deviations from the mean of the negative controls. The percentage inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

ParameterDescriptionTypical Value
Primary Screening Concentration Single concentration of "this compound" used.10 µM
Z'-factor A measure of assay quality.> 0.5
Hit Threshold The minimum percent inhibition to be considered a "hit".> 50%
Hit Rate The percentage of tested compounds identified as hits.0.5 - 2%

Hit Validation and Secondary Assays

Compounds identified as hits in the primary screen require further validation to confirm their activity and rule out false positives.[16][17]

Dose-Response Assay

Hits from the primary screen are tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is a crucial step to confirm the activity of "this compound" and rank its potency against other hits.

Protocol:

  • Prepare serial dilutions of "this compound" (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Perform the PARP-1 inhibition assay as described in section 3.2 with the serially diluted compound.

  • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay

An orthogonal assay measures the same biological activity using a different technology or principle to ensure the observed effect is not an artifact of the primary assay format. A suitable orthogonal assay for PARP-1 inhibition could be a cell-based assay.

Example: Cellular PARP-1 Activity Assay This assay measures PARP-1 activity in whole cells. For instance, cells can be treated with a DNA-damaging agent to activate PARP-1, and the accumulation of poly(ADP-ribose) (PAR) can be quantified by immunofluorescence or an ELISA-based method. Inhibition of PAR formation in the presence of "this compound" would confirm its cell permeability and on-target activity.

Preliminary Structure-Activity Relationship (SAR)

Should "this compound" be confirmed as a validated hit, the next step would involve exploring its structure-activity relationship (SAR).[11] This entails synthesizing and testing analogs of the compound to understand which structural features are critical for its activity. For example, modifications to the azepane ring or substitution at other positions on the pyridazine core could be investigated to improve potency and selectivity.

Conclusion

This application note provides a detailed and practical framework for the high-throughput screening of "this compound" as a potential PARP-1 inhibitor. While the biological activity of this specific compound is not yet established, its chemical structure provides a strong rationale for its inclusion in drug discovery campaigns targeting this important enzyme class. The protocols and methodologies outlined here are based on established HTS principles and can be adapted for the screening of other novel compounds.[15][18][19][20] Successful identification of "this compound" as a hit would warrant further investigation into its mechanism of action and potential as a lead compound for the development of new therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(6-Chloropyridazin-3-yl)azepane. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. The synthesis of this key intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but nuanced transformation in heterocyclic chemistry.[1]

Synthesis Overview: The SNAr Pathway

The formation of this compound is achieved by the reaction of 3,6-dichloropyridazine with azepane. The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which makes it highly susceptible to nucleophilic attack.[2] This electronic property facilitates the displacement of a chloride anion by the secondary amine, azepane.

The reaction proceeds via a classic addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate, and thus the overall reaction rate, is significantly influenced by the choice of solvent, base, and temperature. The primary challenge in this synthesis is achieving high selectivity for the mono-substituted product while minimizing the formation of the di-substituted byproduct, 3,6-di(azepan-1-yl)pyridazine.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each question is answered with an explanation of the underlying cause and a set of actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to suboptimal reaction conditions or reagent quality.

Most Likely Causes & Recommended Solutions:

  • Insufficient Thermal Energy: The SNAr reaction has a significant activation energy barrier. Room temperature conditions are often insufficient.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. A typical starting point for this reaction is 60-80 °C, but it may require temperatures up to 120 °C depending on the solvent and base used. Monitor for potential decomposition of starting materials at higher temperatures.

  • Inappropriate Base Selection: The base plays a critical role in neutralizing the HCl generated during the reaction. An inadequate base can stall the reaction.

    • Solution: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a reliable choice, as they are non-nucleophilic and easily removed during workup.[2] For improved solubility in certain organic solvents, an organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used. Ensure at least 1.1 equivalents of the base are used, with 1.5-2.0 equivalents being common.

  • Suboptimal Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.[4]

    • Solution: Dipolar aprotic solvents like DMF, DMSO, or NMP are highly effective for SNAr reactions.[5] Alcohols such as isopropanol or n-butanol can also be used, though they may require higher temperatures.[2][6] Water has also been shown to be a surprisingly effective "green" solvent for certain SNAr reactions, potentially due to an "on-water" effect.[7]

  • Reagent Purity and Stability:

    • 3,6-Dichloropyridazine: This starting material can be susceptible to hydrolysis if stored improperly.[8] It should be a clean, crystalline solid.

    • Azepane: As a secondary amine, it can absorb CO₂ and water from the atmosphere. Ensure it is used from a freshly opened bottle or is redistilled if its purity is questionable.

Q2: I am forming a significant amount of the di-substituted byproduct, 3,6-di(azepan-1-yl)pyridazine. How can I improve selectivity for the desired mono-substitution?

This is the most common selectivity challenge. The mono-substituted product is also an electrophile and can react with another equivalent of azepane, especially as the concentration of the highly reactive 3,6-dichloropyridazine starting material decreases.

Strategies to Enhance Mono-Substitution:

  • Control Stoichiometry: Avoid using an excess of the nucleophile (azepane).

    • Solution: Use 3,6-dichloropyridazine as the limiting reagent is a common error. Instead, use a slight excess of the electrophile, 3,6-dichloropyridazine (e.g., 1.1 to 1.5 equivalents), relative to azepane. This ensures that the nucleophile is consumed before significant di-substitution can occur.

  • Slow Addition of Nucleophile: Adding the nucleophile all at once creates a high initial concentration, which can drive the di-substitution.

    • Solution: Prepare a solution of azepane in the reaction solvent and add it dropwise over 30-60 minutes to the heated solution of 3,6-dichloropyridazine and base. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more electrophilic starting material.

  • Lower the Reaction Temperature: Higher temperatures increase the rate of both mono- and di-substitution, but often favor the second, less-selective reaction.

    • Solution: Find the "sweet spot." Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material (e.g., completion within 8-12 hours). This often improves selectivity.

Q3: My product appears pure by TLC, but my NMR shows broad peaks and the mass is off. What could be the issue?

This often points to issues during the aqueous workup or purification steps, where the basic nitrogen of your product can cause complications.

Potential Causes & Corrective Actions:

  • Incomplete Removal of Base: Residual inorganic or organic base can interfere with analysis and subsequent steps.

    • Solution: During the aqueous workup, after quenching the reaction, ensure you wash the organic layer thoroughly with water and then with brine to remove residual base and salts.

  • Protonation of the Product: The azepane and pyridazine nitrogens are basic and can be protonated by trace acids, leading to salt formation. This can cause peak broadening in NMR and make the compound non-volatile for certain types of mass spectrometry.

    • Solution: Ensure your workup and purification solvents are neutral. If you suspect salt formation, you can wash the organic solution with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any trace acid, followed by a water wash. When preparing an NMR sample, ensure the CDCl₃ is free of DCl by passing it through a small plug of basic alumina if necessary.

Q4: How can I effectively monitor the reaction progress to avoid over-running or stopping too early?

Effective reaction monitoring is key to maximizing yield and minimizing byproducts.

Recommended Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.

    • Protocol: Use a silica gel plate. Spot lanes for your 3,6-dichloropyridazine starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize under a UV lamp (254 nm). The product will be a new, more polar spot (lower Rf) than the starting material. The reaction is complete when the SM spot is fully consumed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive and quantitative data.

    • Benefit: LC-MS allows you to track the disappearance of the starting material (m/z ~149) and the appearance of the mono-substituted product (m/z ~212) and the di-substituted byproduct (m/z ~275), giving you a complete picture of the reaction profile.

Data Summary & Protocols

Table 1: Comparison of Common Reaction Parameters for SNAr
ParameterOption 1Option 2Option 3Senior Scientist's Commentary
Solvent DMF / NMP Isopropanol Acetonitrile Dipolar aprotic solvents like DMF excel at stabilizing the charged intermediate, often leading to faster rates at lower temperatures.[5] However, they have high boiling points and can be difficult to remove. Isopropanol is a greener, more benign option but typically requires higher temperatures.[2]
Base K₂CO₃ Cs₂CO₃ DIPEA K₂CO₃ is a cost-effective and common choice.[2] Cs₂CO₃ is more soluble and basic, sometimes accelerating reactions, but is significantly more expensive.[7] DIPEA is an organic base useful for ensuring homogeneity but can be harder to remove than inorganic salts.
Temperature 60 - 80 °C80 - 100 °C100 - 120 °CStart optimization in the 60-80 °C range. Only increase the temperature if the reaction is sluggish after checking other parameters. Higher temperatures increase the risk of di-substitution.
Experimental Protocol: Baseline Synthesis

This protocol is a starting point for optimization. Yields and purity are highly dependent on the precise conditions and execution.

Reagents:

  • 3,6-Dichloropyridazine (1.64 g, 11.0 mmol, 1.1 eq)

  • Azepane (1.0 g, 10.0 mmol, 1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, 20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine and potassium carbonate.

  • Add DMF (15 mL) and begin stirring. Heat the mixture to 70 °C.

  • In a separate vial, dissolve azepane in the remaining DMF (5 mL).

  • Using a syringe pump or dropping funnel, add the azepane solution to the heated reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 70 °C for 6-8 hours. Monitor the reaction progress by TLC or LC-MS every 2 hours.

  • Once the 3,6-dichloropyridazine is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford this compound as the final product.

Visual Workflow & Logic Diagrams

Synthesis & Purification Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine 3,6-Dichloropyridazine, Base, and Solvent heat Heat Mixture to Target Temperature (e.g., 70°C) reagents->heat nucleophile Prepare Azepane Solution add Slowly Add Azepane Solution nucleophile->add heat->add stir Stir and Monitor (TLC / LC-MS) add->stir complete Reaction Complete? stir->complete complete->stir No quench Cool and Quench with Water complete->quench Yes extract Extract with Organic Solvent (EtOAc) quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry (Na₂SO₄) and Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Analyze Reaction Outcome low_yield Problem: Low Yield start->low_yield di_sub Problem: High Di-substitution start->di_sub cause_temp Cause: Low Temperature? low_yield->cause_temp Check sol_temp Solution: Increase Temp in 10-15°C increments cause_temp->sol_temp If Yes cause_base Cause: Incorrect Base/Amount? cause_temp->cause_base If No sol_base Solution: Switch to stronger base (K₂CO₃ -> Cs₂CO₃) or check equivalents cause_base->sol_base If Yes cause_solvent Cause: Poor Solvent? cause_base->cause_solvent If No sol_solvent Solution: Switch to DMF/DMSO or other dipolar aprotic solvent cause_solvent->sol_solvent If Yes cause_stoich Cause: Azepane Excess? di_sub->cause_stoich Check sol_stoich Solution: Use 1.1-1.5 eq. of Dichloropyridazine cause_stoich->sol_stoich If Yes cause_addition Cause: Fast Addition? cause_stoich->cause_addition If No sol_addition Solution: Add Azepane dropwise over 30-60 min cause_addition->sol_addition If Yes cause_hightemp Cause: Temperature Too High? cause_addition->cause_hightemp If No sol_hightemp Solution: Lower temperature to minimum for reasonable rate cause_hightemp->sol_hightemp If Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1-(6-Chloropyridazin-3-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this synthetic procedure.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from a pyridazine ring by the secondary amine, azepane. The electron-deficient nature of the pyridazine ring facilitates this nucleophilic attack, especially with the presence of the chlorine substituent.[1][2][3] While the reaction is straightforward in principle, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most common route is the reaction of 3,6-dichloropyridazine with azepane in the presence of a base and a suitable solvent. The azepane acts as a nucleophile, attacking one of the carbon atoms bearing a chlorine atom on the pyridazine ring.

Q2: Why is a base necessary for this reaction?

A2: A base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the azepane, which would render it non-nucleophilic and halt the reaction.

Q3: What are the most common side products I should be aware of?

A3: The most frequently encountered side products are the hydrolysis product, 6-(azepan-1-yl)pyridazin-3(2H)-one, and the bis-substituted product, 3,6-bis(azepan-1-yl)pyridazine. The presence of unreacted starting materials can also be an issue.

Troubleshooting Guide: Side Reaction Products

Issue 1: Formation of Hydrolysis Byproduct - 6-(azepan-1-yl)pyridazin-3(2H)-one

Q: I'm observing a significant amount of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. What is causing this and how can I prevent it?

A: This is a classic case of hydrolysis of the chloropyridazine moiety.

Causality:

The chloropyridazine ring is susceptible to hydrolysis, particularly in the presence of water and under basic or acidic conditions. The water molecule can act as a nucleophile, attacking the carbon-chlorine bond to form the corresponding hydroxypyridazine derivative.[4] This is often exacerbated at elevated temperatures.

Visualizing the Mechanism:

hydrolysis reactant This compound product 6-(azepan-1-yl)pyridazin-3(2H)-one reactant->product + H₂O (heat/base) water H₂O hcl HCl bis_substitution reactant1 3,6-Dichloropyridazine product This compound reactant1->product + Azepane azepane1 Azepane byproduct 3,6-bis(azepan-1-yl)pyridazine product->byproduct + Azepane azepane2 Azepane low_yield start Low or No Product Yield check_reagents Verify Reagent Quality (Azepane, Solvent, Base) start->check_reagents check_base Is the Base Adequate? (pKa, Stoichiometry) check_reagents->check_base Reagents OK success Improved Yield check_reagents->success Reagents were the issue check_temp Increase Reaction Temperature check_base->check_temp Base OK check_base->success Base was the issue check_solvent Consider a More Polar Aprotic Solvent (e.g., DMF, DMSO) check_temp->check_solvent No Improvement check_temp->success Improvement check_solvent->success

References

Technical Support Center: Purification of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-(6-Chloropyridazin-3-yl)azepane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification workflow effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, analysis, and purification of this compound.

Q1: What are the expected physicochemical properties of this compound?

A: While specific experimental data may vary, based on its structure—a moderately polar chloropyridazine core linked to a basic, aliphatic azepane ring—you can expect the following:

  • Appearance: Typically an off-white to yellow or light brown solid or a viscous oil, especially if impure.[1]

  • Solubility: Generally soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, and polar aprotic solvents (DMF, DMSO). It will have limited solubility in non-polar solvents like hexanes and is likely poorly soluble in water, though it may dissolve in acidic aqueous solutions due to the basicity of the azepane nitrogen.

  • Basicity: The azepane nitrogen (pKa of the conjugate acid is ~11) is the primary basic center. This property is crucial for both purification (acid-base extraction) and potential challenges (streaking on silica gel chromatography).[2]

Q2: What are the most common impurities I should expect from a standard synthesis?

A: The standard synthesis involves a nucleophilic aromatic substitution (SNAr) between 3,6-dichloropyridazine and azepane. The expected impurities are directly related to this reaction.

Impurity Name Structure Source / Reason for Formation Typical Analytical Signature
3,6-DichloropyridazineCl-pyridazine-ClUnreacted starting material.Less polar than the product. Appears at a higher Rf on TLC and shorter retention time in reverse-phase HPLC.
AzepaneAzacycloheptaneUnreacted starting material.[2]Highly volatile and basic. Can be seen in 1H NMR as a broad multiplet. Difficult to see by UV-active detection (HPLC).
3,6-bis(azepan-1-yl)pyridazineAzepane-pyridazine-AzepaneOver-reaction. A second molecule of azepane displaces the remaining chlorine atom on the desired product.More polar than the product. Appears at a lower Rf on TLC and longer retention time in reverse-phase HPLC. Mass is higher by C6H12N (98.18 g/mol ) minus Cl (35.45 g/mol ).
6-(azepan-1-yl)pyridazin-3(2H)-oneAzepane-pyridazin-OHHydrolysis of the C-Cl bond by water present during the reaction or, more commonly, during aqueous workup.Significantly more polar than the product. May exhibit different UV absorbance and mass.

Q3: Which analytical techniques are best for assessing the purity of my compound?

A: A multi-technique approach is recommended for robust purity assessment.[3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for routine purity checks. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient and a UV detector (set to ~254 nm) is highly effective for separating the starting materials, product, and the key bis-substituted impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. It provides both the retention time (from LC) and the mass-to-charge ratio (from MS), allowing for confident identification of byproducts like the bis-substituted and hydrolyzed species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable for structural confirmation and for quantifying impurities against a certified internal standard (qNMR). It is particularly good for detecting residual solvents and unreacted azepane that may be missed by UV-based HPLC.

Q4: What are the essential initial workup steps after synthesis to simplify purification?

A: A well-designed workup can remove a significant portion of impurities before chromatography.

  • Quench and Dilute: After the reaction is complete, cool the mixture and quench it carefully with water. Dilute with a water-immiscible organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Perform a wash with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This step is critical. The basic product and any unreacted azepane will be protonated and move into the aqueous layer, while the non-basic starting material, 3,6-dichloropyridazine, will remain in the organic layer.

  • Separate and Basify: Separate the layers. Carefully basify the acidic aqueous layer with a base like NaHCO3 or NaOH to a pH > 10. This deprotonates the product, making it soluble in an organic solvent again.

  • Back-Extract: Extract the now-neutral product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Wash and Dry: Wash the combined organic extracts with brine to remove residual water, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. This crude material is now significantly cleaner and ready for final purification.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.

Q: My crude product is a persistent, thick brown oil that won't crystallize. How can I purify it?

A: Rationale: The oily nature is often due to a mixture of impurities (especially residual solvents or the bis-substituted byproduct) that inhibit the formation of a stable crystal lattice. The color suggests the presence of polymeric or baseline impurities from the reaction.

Solution Pathway:

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture vigorously. If the product is solid, it should precipitate, leaving many impurities in the solvent.

  • Salt Formation: If trituration fails, consider forming a salt. Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol). Add a solution of an acid like HCl (in ether or dioxane) or maleic acid dropwise. The resulting salt is often a well-defined, stable crystalline solid that can be easily filtered and washed. The pure freebase can be recovered later by neutralizing the salt.

  • Flash Column Chromatography: If the above methods fail, chromatography is the most reliable option for purifying oils. Given the basic nature of the compound, special considerations are necessary (see next question).

Q: I'm struggling with column chromatography. My product streaks badly, leading to poor separation and mixed fractions. What's wrong?

A: Rationale: The basic nitrogen of the azepane moiety interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This causes a portion of the molecules to "stick" to the stationary phase, resulting in tailing (streaking) and poor resolution.

Solution Pathway:

  • Use a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et3N) or 0.1-0.5% ammonium hydroxide (NH4OH) to the mobile phase. For example, if your eluent is 30% ethyl acetate in hexanes, the modified eluent would be 30% ethyl acetate / 69% hexanes / 1% Et3N.

  • Pre-treat the Silica: Before loading your sample, flush the packed column with the modified eluent for several column volumes to ensure the entire silica bed is neutralized.

  • Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase.

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Treated Silica: Commercially available "base-deactivated" silica gel can also be used.

Q: My HPLC and LC-MS analyses show a major impurity with a mass of M+63. How can I identify and remove it?

A: Rationale: A mass increase of 63 Da relative to your product (C11H14ClN3, MW ~223.7 g/mol ) corresponds to the substitution of the chlorine atom (35.45 Da) with an azepane group (C6H12N, ~98.18 Da). This is the classic signature of the 3,6-bis(azepan-1-yl)pyridazine byproduct. This impurity is more polar than your desired product due to the presence of a second basic nitrogen and the loss of the relatively non-polar chlorine atom.

Solution Pathway:

  • Optimize Flash Chromatography: The polarity difference between the mono- and bis-substituted products is often sufficient for separation by flash chromatography, especially with the use of a basic modifier as described above.

    • Method: Use a shallow gradient elution. Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate/Hexanes + 1% Et3N) and slowly increase the polarity. The less polar desired product will elute first, followed by the more polar bis-substituted byproduct. Monitor fractions carefully by TLC or HPLC.

  • Preparative HPLC: If flash chromatography fails to provide baseline separation, preparative reverse-phase HPLC is the ultimate solution for difficult separations. This method separates based on different principles (hydrophobicity) and can often resolve closely related compounds.

  • Reaction Optimization: The best purification is a clean reaction. To minimize the formation of the bis-substituted byproduct, consider the following synthetic adjustments:

    • Use only a slight excess (1.0-1.1 equivalents) of azepane.

    • Add the azepane slowly to the solution of 3,6-dichloropyridazine to maintain a low concentration of the nucleophile.

    • Run the reaction at a lower temperature to favor the first substitution over the second.

Section 3: Standardized Protocols

These protocols provide a validated starting point for your experiments.

Protocol A: Flash Column Chromatography (Basic Modified)

Objective: To purify crude this compound from less polar (3,6-dichloropyridazine) and more polar (bis-azepane byproduct) impurities.

Methodology:

  • Eluent Preparation: Prepare an eluent system based on TLC analysis (e.g., Ethyl Acetate/Hexanes). Add 1% triethylamine (Et3N) by volume. For example, for 1 L of 20% EtOAc/Hexanes: 200 mL EtOAc + 790 mL Hexanes + 10 mL Et3N.

  • Column Packing: Pack a silica gel column using the prepared modified eluent. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (dry loading). This technique prevents band broadening. Carefully apply the dried powder to the top of the packed column.

  • Elution: Begin elution with a mobile phase of lower polarity than what was used for TLC (e.g., start with 5% EtOAc/Hexanes + 1% Et3N).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 10%, 15%, 20% EtOAc). Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions by TLC, staining with potassium permanganate or visualizing under UV light.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield the purified compound.

Protocol B: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the percentage purity of this compound.

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure sharp peak shape by protonating the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier.
Gradient 10% B to 95% B over 15 minA broad gradient is used to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyridazine ring has strong absorbance at this wavelength.
Injection Vol. 5 µLStandard volume.
Data Analysis Calculate purity based on the area percent of the main peak relative to the total area of all peaks.Provides a quantitative measure of purity.

Visualizations

Purification Strategy Selection

The following decision tree illustrates a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS, NMR) product_state What is the physical state? start->product_state is_solid Solid / Crystalline product_state->is_solid Solid is_oil Oil / Amorphous product_state->is_oil Oil solid_purity Purity > 90%? is_solid->solid_purity oil_impurities What are the major impurities? is_oil->oil_impurities recrystallize Recrystallization or Trituration solid_purity->recrystallize Yes chrom_solid Flash Chromatography (for minor impurities) solid_purity->chrom_solid No imp_start_mat Starting Materials (Basic/Non-basic) oil_impurities->imp_start_mat Unreacted SMs imp_byproduct Byproducts (e.g., bis-substituted) oil_impurities->imp_byproduct Side Products acid_base Acid-Base Workup (to remove azepane) imp_start_mat->acid_base chrom_oil Basic-Modified Flash Chromatography imp_byproduct->chrom_oil acid_base->chrom_oil Followed by

Caption: Decision tree for selecting a purification strategy.

References

"1-(6-Chloropyridazin-3-yl)azepane" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(6-Chloropyridazin-3-yl)azepane

Disclaimer: As a novel chemical entity, "this compound" lacks extensive published stability data. This guide is therefore based on established principles of medicinal and organic chemistry, drawing parallels from the known behavior of its core functional groups: the chloropyridazine ring and the azepane moiety. The troubleshooting advice and protocols provided are intended as a robust starting point for your own internal stability assessments.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential stability concerns for this compound based on its structure?

A1: Based on its chemical structure, the primary points of potential instability are:

  • Hydrolysis of the Chloro-Pyridazine Bond: The carbon-chlorine bond on the electron-deficient pyridazine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), which can be catalyzed by acidic or basic conditions. This would replace the chlorine atom with a hydroxyl group, forming the corresponding pyridazinone derivative.

  • Photodegradation: Pyridazine derivatives can be sensitive to light, particularly UV radiation.[1][2] This can lead to complex degradation pathways, including ring-opening or the formation of various photoproducts.

  • Oxidation: The nitrogen atoms in the pyridazine ring and the azepane ring could be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products, especially in the presence of oxidizing agents or under oxidative stress conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To mitigate the potential degradation pathways, the following storage conditions are recommended:

  • Temperature: Store in a cool, controlled environment, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Light: Protect from light at all times. Use amber vials or store containers in the dark.

  • Atmosphere: For maximum stability, especially if the compound is in solution, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Store as a dry solid whenever possible, as solutions are generally more prone to degradation.

Q3: Is this compound likely to be stable in aqueous solutions?

A3: The stability in aqueous solutions will likely be pH-dependent. At neutral pH and ambient temperature, the compound may exhibit moderate stability for short periods. However, under acidic or basic conditions, the rate of hydrolysis of the chloro-substituent is expected to increase.[3] It is crucial to determine the pH-rate profile for your specific application.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating analytical method is essential. The most common and effective technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), preferably with a mass spectrometry (MS) detector.[4][5]

  • HPLC/UHPLC-UV: Allows for the separation and quantification of the parent compound and its degradation products. A photodiode array (PDA) detector can help in peak purity assessment.

  • LC-MS: Is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which aids in structure elucidation.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
  • Symptom: You observe a rapid decrease in the peak area of this compound and the appearance of one or more new peaks in your HPLC chromatogram when the compound is dissolved in an aqueous buffer.

  • Probable Cause: Hydrolysis of the chloro-pyridazine bond. This is one of the most common degradation pathways for chlorinated heterocyclic compounds.[7] The rate of hydrolysis is often significantly influenced by pH and temperature.[3]

  • Troubleshooting Protocol:

    • Characterize the Degradant: Use LC-MS to determine the mass of the major degradant peak. A mass increase of 17 Da (loss of Cl, gain of OH) would strongly suggest hydrolysis.

    • Conduct a pH-Rate Profile Study:

      • Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 7, 9, 12).

      • Dissolve the compound in each buffer at a known concentration.

      • Incubate the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).

      • Analyze samples by HPLC at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

      • Plot the percentage of the parent compound remaining versus time for each pH to determine the pH at which the compound is most stable.

    • Mitigation Strategies:

      • Adjust the pH of your formulation or experimental medium to the pH of maximum stability identified in your study.

      • If possible, reduce the amount of water in your formulation by using co-solvents (e.g., DMSO, ethanol), provided they do not introduce other stability issues.

      • Perform experiments at lower temperatures to slow the degradation rate.

Issue 2: Appearance of Unknown Impurities After Benchtop Exposure
  • Symptom: You analyze a sample that has been left on the lab bench for several hours and notice new, unexpected peaks in the chromatogram that were not present in a freshly prepared sample.

  • Probable Cause: Photodegradation or oxidation. Exposure to ambient light and atmospheric oxygen can induce degradation. Pyridazine-containing molecules are known to be susceptible to photolytic conditions.[1][2]

  • Troubleshooting Protocol:

    • Isolate the Variable - Light:

      • Prepare two identical samples.

      • Wrap one sample completely in aluminum foil to protect it from light.

      • Leave both samples on the benchtop for the same amount of time.

      • Analyze both samples by HPLC. If the new impurities are absent or significantly reduced in the light-protected sample, photodegradation is the likely cause.

    • Isolate the Variable - Oxygen:

      • Prepare two identical samples in a suitable solvent.

      • Purge one sample with an inert gas (argon or nitrogen) and seal the vial tightly.

      • Leave both samples on the benchtop (protected from light if photodegradation is also a concern).

      • Analyze both samples. A reduction in impurity formation in the purged sample points to oxidative degradation.

    • Mitigation Strategies:

      • For Photodegradation: Always work with the compound under subdued light and store solutions in amber vials or foil-wrapped containers.

      • For Oxidation: If the compound is oxygen-sensitive, prepare solutions using degassed solvents and consider adding an antioxidant to your formulation if compatible with your experimental system.

Workflow: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is a critical step to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[8][9] It involves intentionally degrading the sample under more severe conditions than in accelerated stability studies.[10]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursHydrolysis of the C-Cl bond
Base Hydrolysis 0.1 M NaOH at 60 °C for 24-48 hoursHydrolysis of the C-Cl bond
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of pyridazine or azepane rings
Thermal Solid compound at 80 °C for 48 hoursGeneral thermal decomposition
Photolytic Solution exposed to ICH Q1B specified light conditionsPhotochemical reactions, ring opening[1][2]

Note: The goal is to achieve 5-20% degradation of the parent compound.[10] Conditions should be adjusted (time, temperature, reagent concentration) if degradation is too rapid or too slow.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (e.g., 3% H2O2, RT) Prep->Oxid Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B) Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by Stability-Indicating HPLC-UV/MS Oxid->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Evaluate Data: - % Degradation - Peak Purity - Mass Balance HPLC->Data Pathway Identify Degradation Products & Propose Pathways Data->Pathway Method Confirm Method is Stability-Indicating Data->Method

References

Technical Support Center: Solubility Enhancement for 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(6-Chloropyridazin-3-yl)azepane. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Foundational Understanding & Initial Assessment

Before attempting to enhance solubility, it's critical to establish a baseline and understand the physicochemical characteristics of your compound. The structure of this compound, featuring a chlorinated pyridazine core and a saturated azepane ring, suggests it is a lipophilic molecule with potentially poor aqueous solubility. The presence of basic nitrogen atoms in both ring systems implies that its solubility will likely be pH-dependent.[1]

FAQ 1: Where do I even start? My compound won't dissolve in my aqueous buffer.

Answer: The first step is to quantify the problem by determining the compound's baseline aqueous solubility. Do not rely on qualitative observations alone. We recommend performing two distinct types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method typically used in early discovery.[2][3] It measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer. It reflects how readily a compound might precipitate from a stock solution upon dilution. While fast, it can sometimes overestimate solubility because the residual DMSO can act as a co-solvent.[4]

  • Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium solubility of the solid compound in a solvent.[3][5] It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate, typically for 24-48 hours.[2] This value is crucial for lead optimization and formulation development.

A large discrepancy between kinetic and thermodynamic solubility often indicates that the compound is "brick dust" (highly crystalline and poorly soluble) or that the kinetic measurement was influenced by the co-solvent.

Workflow: Initial Solubility Assessment

Here is a logical workflow for your initial characterization.

G cluster_start Start: Characterization cluster_assay Solubility Assays cluster_eval Evaluation cluster_decision Next Steps Start Compound Synthesized: This compound Kinetic Measure Kinetic Solubility (DMSO stock method) Start->Kinetic Thermo Measure Thermodynamic Solubility (Shake-flask method) Start->Thermo Compare Compare Results Kinetic->Compare Thermo->Compare pH_Profile Proceed to pH-Dependent Solubility Profiling Compare->pH_Profile If both values are low Formulation_Issue Investigate Solid State (Amorphous vs. Crystalline) Compare->Formulation_Issue If Kinetic >> Thermo

Caption: Initial workflow for assessing compound solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is aligned with principles outlined in ICH M9 guidelines for determining equilibrium solubility.[6][7]

  • Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, and 6.8) to reflect physiological conditions.[8][9]

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in a sealed glass vial. A visual excess of solid material must remain to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours. To confirm equilibrium has been reached, you can take measurements at multiple time points (e.g., 24h and 48h) until the concentration no longer changes.[5]

  • Sample Processing: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the concentration of the compound in the original buffer based on the dilution factor. This is your thermodynamic solubility.

Part 2: Troubleshooting & Strategy Selection

Once you have a quantitative measure of solubility, you can begin to explore enhancement strategies.

FAQ 2: My compound's solubility is very low (<10 µg/mL) across the board. What is the most logical next step?

Answer: Given the presence of basic nitrogen atoms on both the pyridazine and azepane rings, a full pH-solubility profile is the most critical next experiment. This will determine if the compound's solubility can be significantly increased in acidic conditions where the nitrogens become protonated, forming a more soluble salt in situ.

If the compound is highly soluble at low pH (e.g., pH 1.2-4.0) but precipitates at neutral pH, this provides a clear path for oral formulation development. However, if solubility remains poor even at low pH, you will need to explore more advanced formulation strategies.

FAQ 3: Adjusting the pH didn't work or isn't a viable option for my experiment. What are the main formulation strategies I should consider?

Answer: If pH modification is insufficient, you should explore techniques that alter the local environment of the drug molecule. The three most common and effective approaches for preclinical research are:

  • Co-solvency: Involves adding a water-miscible organic solvent to the aqueous buffer.[10][11] This is often a simple and rapid method to achieve higher concentrations for in vitro assays. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[12][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can encapsulate the lipophilic portion of your compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[16][17] Hydroxypropyl-β-cyclodextrin (HPβCD) is a widely used, low-toxicity derivative.[18][19]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC).[20] The hydrophobic core of these micelles can solubilize your lipophilic compound, dramatically increasing its apparent solubility.[21][22] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Poloxamer 188.

Troubleshooting Logic: Selecting an Enhancement Strategy

G Start Problem: Low Thermodynamic Solubility pH_Test Perform pH-Solubility Profile (pH 1.2 to 7.4) Start->pH_Test Decision_pH Is solubility sufficiently high at low pH? pH_Test->Decision_pH Solution_pH Solution: Use acidic buffer system. Consider salt formation. Decision_pH->Solution_pH Yes Explore_Formulations pH modification is insufficient. Explore advanced formulations. Decision_pH->Explore_Formulations No CoSolvent Strategy 1: Co-solvents (e.g., PEG 400, Ethanol) Good for in vitro assays. Explore_Formulations->CoSolvent Cyclodextrin Strategy 2: Cyclodextrins (e.g., HPβCD) Good for in vivo formulations. Explore_Formulations->Cyclodextrin Surfactant Strategy 3: Surfactants (e.g., Polysorbate 80) Forms micellar solutions. Explore_Formulations->Surfactant

Caption: Decision tree for selecting a solubility enhancement strategy.

Part 3: Detailed Enhancement Protocols

Protocol 2: Co-solvent Solubility Screening
  • Prepare Co-solvent Mixtures: Create a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v PEG 400).

  • Determine Solubility: Using the Thermodynamic Solubility Protocol (Protocol 1), measure the solubility of this compound in each co-solvent mixture.

  • Analyze Data: Plot the solubility (µg/mL) against the percentage of co-solvent. This will reveal the relationship and help you select the minimum amount of co-solvent needed to achieve your target concentration.

Co-solvent (% v/v in PBS)Mean Solubility (µg/mL)Std. Dev.
0% (Control)2.50.4
5% PEG 40025.12.1
10% PEG 40098.78.5
20% PEG 400450.335.2

Table 1: Example data from a co-solvent screening experiment. This data is illustrative.

Protocol 3: Cyclodextrin Inclusion Complex Preparation (Kneading Method)

The kneading method is a simple and effective way to prepare inclusion complexes in the lab.[15][18]

  • Molar Ratio Calculation: Determine the required mass of your compound and HPβCD for a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Slurry Formation: Place the weighed HPβCD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

  • Kneading: Slowly add your compound to the paste while continuously triturating (kneading) with the pestle for 30-45 minutes. The continuous mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum oven.

  • Final Processing: The dried complex is typically a solid powder. Gently grind it to ensure homogeneity.

  • Validation: To confirm successful complexation and enhancement, measure the aqueous solubility of the prepared complex using Protocol 1. Compare this to the solubility of the uncomplexed drug and a simple physical mixture of the drug and HPβCD at the same ratio. A significant increase in solubility for the kneaded product over the physical mixture indicates successful complex formation.

Mechanism: Cyclodextrin Inclusion Complex

Caption: Encapsulation of a lipophilic drug in a cyclodextrin cavity.

Part 4: Final Considerations

FAQ 4: I've successfully increased the solubility. Am I done?

Answer: Not necessarily. You must ensure that the method used for solubilization does not interfere with your downstream experiments.

  • Assay Interference: High concentrations of DMSO, co-solvents, or surfactants can affect cell viability or inhibit enzyme activity. Always run appropriate vehicle controls in your biological assays.

  • Stability: Ensure your compound is chemically stable in the chosen formulation over the duration of your experiment. The ICH guidelines recommend demonstrating that less than 10% degradation occurs during the solubility assessment.[6][23]

  • In Vivo Considerations: For animal studies, toxicity of the excipients is a major concern.[10] While PEG 400 and HPβCD are generally considered safe, high concentrations can cause adverse effects. Furthermore, a supersaturated solution created with a co-solvent may precipitate upon injection into the bloodstream, leading to potential embolism.[10] Cyclodextrin complexes are often preferred for in vivo applications due to their better stability upon dilution.

This guide provides a structured approach to systematically address the solubility challenges of this compound. By understanding the underlying principles and following these validated protocols, you can effectively develop a suitable formulation for your research needs.

References

Technical Support Center: Troubleshooting Assay Interference with 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(6-Chloropyridazin-3-yl)azepane. This guide is designed to provide in-depth troubleshooting for common assay interference problems that may arise during your experiments. By understanding the underlying causes and implementing the robust protocols detailed below, you can ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when using this compound in various assay formats. We will explore the "why" behind each experimental step, empowering you to make informed decisions in your research.

Q1: My fluorescence-based assay shows unexpectedly high signals in the presence of this compound. What could be the cause?

An unusually high signal in a fluorescence assay is a common indicator of autofluorescence, where the test compound itself emits light at the detection wavelength.[1][2] The pyridazine ring system, a core component of your compound, is known to be a potential source of fluorescence.[3][4]

Troubleshooting Steps:

  • Confirm Autofluorescence: The first and most critical step is to run a control experiment. Prepare a plate with serial dilutions of this compound in your assay buffer, but without the fluorescent reporter dye or any biological components (e.g., enzymes, cells).[2][5] Read the plate using the same excitation and emission wavelengths as your primary assay. A significant signal above the background of the buffer-only wells confirms autofluorescence.

  • Spectral Scanning: To understand the nature of the interference, perform a spectral scan of the compound. Determine its excitation and emission spectra. If there is a significant overlap with your assay's fluorophore, this is the likely cause of the inflated signal.[2]

  • Wavelength Adjustment: If autofluorescence is confirmed, consider switching to a fluorophore with excitation and emission wavelengths that are spectrally distinct from those of this compound.[1] Red-shifted fluorophores are often a good choice as many interfering compounds tend to fluoresce in the blue-green region.

  • Time-Resolved Fluorescence (TRF): For more persistent interference, employing a TRF-based detection method can be highly effective. This technique differentiates between the short-lived fluorescence of the interfering compound and the long-lived signal from specific lanthanide-based probes.[1]

Q2: I'm observing a decrease in signal in my fluorescence assay, suggesting inhibition, but I'm not confident it's a true biological effect. What else could be happening?

A decrease in signal, or a false-negative result, can be just as misleading as a false-positive. The primary suspect in this scenario is fluorescence quenching.[1]

Troubleshooting Steps:

  • Inner Filter Effect: At higher concentrations, your compound may absorb the excitation or emission light of your fluorophore, a phenomenon known as the inner filter effect.[1] This is particularly common with colored or UV-absorbent compounds. To test for this, you can measure the absorbance spectrum of this compound.

  • Quenching Counter-Screen: A straightforward way to assess quenching is to run a control experiment with your fluorescent reporter and the compound in the assay buffer. If the fluorescence of the reporter decreases in a dose-dependent manner with the addition of your compound, quenching is likely occurring.

  • Reduce Compound Concentration: If possible, lowering the concentration of this compound in your assay may mitigate the quenching effect while still allowing you to observe the desired biological activity.

  • Orthogonal Assays: The most definitive way to confirm a true biological effect is to use an orthogonal assay with a different detection method, such as a luminescence or absorbance-based readout, which would not be susceptible to fluorescence quenching.[6]

Q3: My dose-response curve for this compound looks unusual, with a steep drop-off in activity at higher concentrations. What could explain this?

This type of non-ideal dose-response curve is often a hallmark of compound aggregation.[7][8] At a certain critical aggregation concentration (CAC), small molecules can form colloidal aggregates that non-specifically inhibit enzymes or interact with other assay components.[7]

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting potential assay interference from HTS hits.

Experimental Protocol: Detergent Counter-Screen for Aggregation

Objective: To determine if the observed activity of this compound is due to the formation of aggregates.

Materials:

  • This compound

  • Assay buffer

  • Non-ionic detergent (e.g., 0.01% Triton X-100)

  • All other components of your primary assay

Methodology:

  • Prepare two sets of assay plates.

  • In the first set of plates ("- Detergent"), perform a serial dilution of your compound in the standard assay buffer.

  • To the second set of plates ("+ Detergent"), add your compound to an assay buffer that has been supplemented with a final concentration of 0.01% Triton X-100.[9]

  • Add all other assay components (e.g., enzyme, substrate, cells) to all wells.

  • Incubate the plates according to your standard protocol.

  • Measure the assay signal and plot the dose-response curves for both conditions.

Data Interpretation:

ConditionIC50Interpretation
- Detergent5 µMPotent hit
+ Detergent> 100 µMActivity is likely due to aggregation. A significant rightward shift (>10-fold) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based activity.[5]
Q4: I'm working with a cell-based assay and observing cytotoxicity at concentrations where I expect to see specific activity from this compound. How can I differentiate between specific and non-specific effects?

Differentiating between targeted biological activity and general cytotoxicity is crucial. The azepane ring in your compound is a common feature in various bioactive molecules, but at certain concentrations, it could contribute to off-target effects.[10][11]

Troubleshooting Steps:

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) in parallel with your primary functional assay. This will give you a clear therapeutic window for your compound.

  • Orthogonal Cell Line: Test your compound in a cell line that does not express the target of interest. If you still observe the same effect, it is likely due to a non-specific mechanism.

  • Time-Course Experiment: A time-course experiment can be informative. Cytotoxic effects may take longer to manifest than a specific, target-mediated response.

  • High-Content Screening (HCS): HCS can provide valuable insights by simultaneously measuring multiple cellular parameters. This can help to identify off-target effects and create a more detailed profile of your compound's activity.[12]

Q5: Could the this compound be binding to plasticware or other surfaces in my assay, leading to inaccurate concentrations?

Yes, non-specific binding to surfaces is a potential issue, especially for compounds with certain physicochemical properties.[13] This can effectively lower the concentration of your compound in solution and lead to an underestimation of its potency.

Mitigation Strategies:

  • Low-Binding Plates: Use low-binding microplates, which are surface-treated to reduce the adsorption of molecules.

  • BSA in Buffer: Including a carrier protein like bovine serum albumin (BSA) in your assay buffer can help to block non-specific binding sites on plasticware.[14]

  • Solvent Optimization: Ensure that your compound is fully solubilized in the assay buffer. The presence of a small amount of an organic solvent like DMSO is common, but its final concentration should be kept low and consistent across all wells.

  • Pre-incubation Controls: You can assess the extent of non-specific binding by incubating your compound in the assay wells for a period of time, then transferring the supernatant to a new plate to measure the remaining concentration.

By systematically addressing these potential sources of assay interference, you can have greater confidence in the data you generate and make more informed decisions in your research and drug development efforts.

References

Technical Support Center: Optimizing Cell Permeability of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the cell permeability of the novel compound 1-(6-Chloropyridazin-3-yl)azepane . Given that this is a molecule without extensive published data, this guide is structured to provide a foundational, principles-based approach to characterization and optimization, applicable to this compound and other novel chemical entities.

Section 1: Initial Permeability Assessment & Troubleshooting

This section addresses the crucial first steps in understanding the permeability profile of your compound.

Question 1: I have synthesized this compound. How do I get a baseline measurement of its cell permeability?

Answer: A tiered approach using standard in vitro assays is the most efficient method to establish a baseline. We recommend starting with a simple, high-throughput assay and progressing to more complex, biologically relevant models.

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA) This cell-free assay is a cost-effective first step to predict passive diffusion.[1][2] It measures the compound's ability to diffuse from a donor well, through an artificial lipid membrane, to an acceptor well.[3] The resulting apparent permeability coefficient (Papp) provides a rapid initial classification.

Tier 2: Caco-2 Cell Permeability Assay If the compound shows promise in PAMPA, the next step is the Caco-2 assay. This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transporters.[4][5] This model provides insights into both passive diffusion and more complex mechanisms like active transport and P-glycoprotein (P-gp) mediated efflux.[4][6]

Question 2: What do the initial results from my PAMPA or Caco-2 assay mean?

Answer: Interpreting the apparent permeability (Papp) values is key to guiding your next steps. The data can be benchmarked against well-characterized high and low permeability compounds.

Permeability Classification Typical Papp (x 10⁻⁶ cm/s) in PAMPA Typical Papp (x 10⁻⁶ cm/s) in Caco-2 Interpretation & Next Steps
High > 1.5[2]> 10The compound likely has good passive diffusion. Proceed to in vivo studies or further profiling.
Moderate 0.5 - 1.51 - 10Permeability may be sufficient but could be optimized. Consider medicinal chemistry or formulation strategies.
Low < 0.5< 1Poor absorption is likely. Optimization is required. Investigate the cause (e.g., poor lipophilicity, efflux).

Note: Specific Papp value cutoffs can vary between laboratories. It is crucial to use internal standards for consistent classification.

Question 3: My PAMPA results show moderate permeability, but my Caco-2 results are very low. What could be happening?

Answer: This discrepancy is a classic indicator of active efflux. The PAMPA model only measures passive diffusion, while the Caco-2 model also accounts for active transport processes.[3] Efflux transporters, such as P-glycoprotein (P-gp), are present in Caco-2 cells and actively pump substrates out of the cell, reducing net permeability.[4]

To confirm this, you should run a bidirectional Caco-2 assay. This involves measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Efflux Ratio (ER) = Papp(B→A) / Papp(A→B)

An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an efflux transporter like P-gp.[4][6]

Section 2: Strategies for Permeability Optimization

If initial assessments reveal low permeability, the following strategies can be employed.

Question 4: My compound, this compound, has low passive permeability. What structural modifications can I make?

Answer: Optimizing for passive permeability involves fine-tuning the molecule's physicochemical properties to achieve a balance between solubility in the aqueous environment and partitioning into the lipid cell membrane. Key properties to consider are lipophilicity, polar surface area (PSA), and hydrogen bonding capacity.[7]

Medicinal Chemistry Strategies:

  • Increase Lipophilicity (logP): The azepane ring is a flexible, non-aromatic amine.[8][9] While the chloropyridazine moiety adds some lipophilicity, the overall logP might be suboptimal. Consider adding small, lipophilic groups. However, excessively high lipophilicity can decrease aqueous solubility and increase metabolic clearance.[7]

  • Reduce Polar Surface Area (TPSA): High TPSA is often inversely correlated with permeability.[10] For this compound, the key polar atoms are the nitrogens in the pyridazine and azepane rings. While challenging to modify without altering core activity, strategies like introducing intramolecular hydrogen bonds can sometimes shield polarity.[11][12]

  • Manage Hydrogen Bonds: The azepane nitrogen is a hydrogen bond acceptor. While there are no primary hydrogen bond donors in the parent structure, modifications could introduce them. Minimizing hydrogen bond donors is a common strategy to improve permeability, as it reduces the desolvation penalty required for membrane entry.[13]

G cluster_0 Permeability Optimization Workflow Start Low Permeability Identified for This compound Assess Assess Physicochemical Properties (logP, TPSA, H-bonds) Start->Assess Strategy Select Optimization Strategy Assess->Strategy MedChem Structural Modification (Medicinal Chemistry) Strategy->MedChem Intrinsic property issue Formulate Formulation Strategy Strategy->Formulate Delivery issue Test Synthesize/Formulate and Re-test Permeability MedChem->Test Formulate->Test Test->Strategy Still low

Caption: Decision workflow for permeability optimization.

Question 5: I want to avoid structural modifications for now. Can I improve permeability through formulation?

Answer: Yes, formulation strategies can significantly enhance the apparent permeability and overall absorption of a compound without altering its chemical structure.[14] These methods primarily address issues of poor solubility, which is often a limiting factor for permeability.

Common Formulation Approaches:

  • Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as self-micro-emulsifying drug delivery systems (SMEDDS), can improve its dissolution in the gastrointestinal tract and facilitate absorption.[15][16]

  • Amorphous Solid Dispersions: Creating an amorphous solid dispersion of your compound with a polymer can prevent crystallization and maintain the drug in a higher energy, more soluble state.[14]

  • Use of Permeation Enhancers: Certain excipients, like medium-chain fatty acids or cyclodextrins, can transiently alter the intestinal epithelium to improve drug absorption.[17] However, this approach requires careful evaluation for potential toxicity.

Question 6: My compound is an efflux substrate. How can I design it out?

Answer: Mitigating P-gp efflux is a common challenge in drug design.[18][19] Several structural modifications can disrupt the recognition of your compound by efflux transporters.

Strategies to Reduce P-gp Efflux:

  • Reduce Hydrogen Bond Donors: Removing or masking hydrogen bond donors can decrease interactions with the transporter.[20]

  • Increase Molecular Weight/Volume: Sometimes, adding bulk to the molecule can sterically hinder its entry into the P-gp binding pocket.[20]

  • Introduce a Basic Center: Adding a basic nitrogen can sometimes reduce efflux, although this is highly context-dependent.

  • Computational Modeling: Tools like induced-fit docking can be used to model the interaction of your compound with P-gp and rationally design modifications to destabilize this interaction.[20]

G cluster_1 Routes of Cellular Transport cluster_2 Extracellular Extracellular Space Membrane Apical Membrane Intracellular Space Basolateral Membrane Extracellular->Membrane:f0 Absorption Passive Passive Diffusion Active Active Transport Bloodstream Bloodstream Membrane:f2->Bloodstream Efflux Efflux (e.g., P-gp) Membrane:f1->Efflux ATP-dependent Passive->Membrane:f1 (High to Low Conc.) Active->Membrane:f1 Carrier-mediated Efflux->Extracellular

Caption: Overview of cellular transport mechanisms.

Section 3: Detailed Experimental Protocols & Troubleshooting

Question 7: Can you provide a detailed protocol for a PAMPA experiment?

Answer: Absolutely. This protocol provides a general framework.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To determine the effective permeability (Pe) of this compound via passive diffusion.[1]

  • Materials:

    • 96-well filter plates (e.g., hydrophobic PVDF) and matching 96-well acceptor plates.

    • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS) at pH 7.4 and pH 6.5.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • High permeability control (e.g., Propranolol) and low permeability control (e.g., Atenolol).

    • Analysis method: LC-MS/MS or UV-Vis spectroscopy.

  • Methodology:

    • Membrane Coating: Carefully apply 5 µL of the lipid solution to the filter of each well on the donor plate. Allow the solvent to evaporate.[21]

    • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).[21]

    • Prepare Donor Solutions: Dilute the test compound and controls to a final concentration (e.g., 10 µM) in PBS (pH 6.5). The final DMSO concentration should be low (<1%).

    • Assay Assembly: Add 150-200 µL of the donor solutions to the corresponding wells of the coated donor plate.[21] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.[21][22]

    • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp or Pe) using the appropriate formula that accounts for concentrations, volumes, incubation time, and membrane area.

Question 8: I'm getting high variability in my Caco-2 assay results. What are the common causes?

Answer: High variability in Caco-2 assays is a frequent issue and often points to problems with the cell monolayer integrity.[5]

Potential Cause Troubleshooting Step Validation Method
Inconsistent Monolayer Integrity Ensure consistent cell seeding density and culture time (typically 21 days).[4] Avoid disturbing cells during media changes.Measure Transepithelial Electrical Resistance (TEER): TEER values should be stable and within the lab's established range (e.g., >300 Ω·cm²) before starting the experiment.[4]
Monolayer Damage by Compound Your compound may be cytotoxic at the tested concentration.Lucifer Yellow Co-dosing: Include Lucifer Yellow, a low-permeability paracellular marker. High passage of Lucifer Yellow indicates compromised tight junctions.[3]
Poor Compound Solubility The compound is precipitating in the assay buffer.Visually inspect wells for precipitation. If recovery is low (<70%), solubility is a likely issue.[6] Consider reducing the concentration or adding a co-solvent.
Non-specific Binding Lipophilic compounds can bind to the plastic assay plates, reducing the measured concentration.[23]Calculate mass balance (% Recovery). If low, consider adding bovine serum albumin (BSA) to the basolateral chamber or using low-bind plates.[23]

References

Technical Support Center: Enhancing Oral Bioavailability with 1-(6-Chloropyridazin-3-yl)azepane-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Welcome to the technical support center for troubleshooting and optimizing formulations containing 1-(6-Chloropyridazin-3-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this innovative compound to improve the oral bioavailability of challenging active pharmaceutical ingredients (APIs). We will address common issues encountered during experimental work, providing in-depth explanations and actionable protocols.

The pyridazine ring is characterized by its weak basicity and high dipole moment, which can be advantageous in drug design.[1] The azepane moiety, a seven-membered saturated heterocycle, offers a flexible three-dimensional structure that is increasingly explored in medicinal chemistry.[2][3] The combination of these two fragments in "this compound" presents a unique scaffold. While direct public data on its use for bioavailability enhancement is limited, this guide is built upon established principles of formulation science for poorly soluble drugs.[4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing low and inconsistent plasma concentrations of our API when formulated with this compound. What are the likely causes?

A1: This is a frequent challenge in early-stage formulation development. The primary factors contributing to low and variable oral bioavailability can be broadly categorized into compound-specific properties and formulation-dependent issues.

Potential Root Causes:

  • Poor Aqueous Solubility of the API: The fundamental reason for employing bioavailability enhancers is often the low intrinsic solubility of the drug in gastrointestinal fluids.[4][5]

  • Inadequate Dissolution Rate: Even if a compound is soluble, a slow dissolution rate can lead to the majority of the drug passing through the gastrointestinal tract before it can be absorbed.[5]

  • First-Pass Metabolism: The API may be extensively metabolized in the intestinal wall or the liver before it reaches systemic circulation.[4][6]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the absorbed drug back into the intestinal lumen.[4]

  • Chemical Instability: The API could be degrading in the acidic environment of the stomach or due to enzymatic action.[4]

  • Formulation Incompatibility: The physicochemical properties of this compound may not be optimally matched with the API, leading to phase separation or incomplete amorphization in solid dispersions.

Troubleshooting Workflow:

Caption: Diagnostic workflow for troubleshooting poor oral bioavailability.

Q2: How can we prepare a stable amorphous solid dispersion (ASD) of our API with this compound?

A2: Creating a stable amorphous solid dispersion is a key strategy for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[4] The goal is to disperse the crystalline drug in a carrier matrix, in this case, potentially involving this compound, to maintain it in a higher-energy amorphous state.

Experimental Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Solvent Selection:

    • Identify a common solvent or solvent system that can dissolve both the API and this compound.

    • Ensure the solvent has a relatively low boiling point for efficient evaporation.

  • Solution Preparation:

    • Dissolve the API and this compound in the selected solvent. The drug-to-carrier ratio should be systematically varied (e.g., 1:1, 1:3, 1:5) to find the optimal loading.

  • Spray Drying Parameters:

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation without causing thermal degradation of the compounds.

    • Atomization Pressure/Gas Flow: Adjust to control droplet size, which influences the final particle size of the powder.

    • Feed Rate: Optimize to maintain a stable outlet temperature and ensure complete drying.

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the ASD for:

      • Drug Loading: Using HPLC to confirm the API concentration.

      • Amorphous Nature: Via Differential Scanning Calorimetry (DSC) to check for the absence of a melting endotherm, and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.

      • Dissolution Performance: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids.

Troubleshooting Common ASD Issues:

IssuePotential CauseRecommended Action
Crystallinity in final product Insufficient carrier to stabilize the API; Inappropriate solvent or drying parameters.Increase the proportion of this compound; Optimize spray drying parameters (e.g., increase inlet temperature, decrease feed rate).
Low Yield Product sticking to the walls of the spray dryer.Modify spray drying parameters; Consider adding a small amount of an anti-sticking agent like leucine.
Phase Separation Poor miscibility between the API and this compound.Screen for a co-solvent or a polymeric additive (e.g., HPMC, PVP) to improve miscibility.
Q3: We are considering a lipid-based formulation. How can this compound be incorporated into a Self-Emulsifying Drug Delivery System (SEDDS)?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7] This can present the drug in a solubilized state, ready for absorption. This compound, depending on its lipophilicity, could potentially act as a co-solvent or be formulated alongside the API within the lipidic phase.

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Solubility Studies: Determine the solubility of the API and this compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, select the most promising oil, surfactant, and co-solvent.

    • Construct a ternary phase diagram to identify the self-emulsifying region. This is done by titrating mixtures of the components with water and observing the formation of a stable emulsion.

  • Formulation Optimization:

    • Prepare several formulations from the self-emulsifying region with the dissolved API and this compound.

    • Evaluate the formulations based on:

      • Self-emulsification time: Should be rapid upon dilution.

      • Droplet size analysis: Smaller droplet sizes (typically < 200 nm) are preferred for better absorption.

      • Thermodynamic stability: Centrifugation and freeze-thaw cycles to check for phase separation or drug precipitation.

  • In Vitro Lipolysis:

    • Perform in vitro lipolysis studies to simulate the digestion of the lipid formulation in the GI tract and assess if the drug remains in a solubilized state.

Logical Flow for SEDDS Development:

SEDDS_Development A Start: API & this compound B Excipient Solubility Screening (Oils, Surfactants, Co-solvents) A->B C Construct Ternary Phase Diagrams B->C D Identify Self-Emulsifying Regions C->D E Formulate with API & Characterize (Droplet Size, Stability) D->E F In Vitro Lipolysis Testing E->F G Lead Formulation Selection F->G

Caption: Step-wise process for developing a SEDDS formulation.

References

Technical Support Center: Troubleshooting Experimental Variability in the Synthesis and Handling of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(6-Chloropyridazin-3-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered with this compound. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.

I. Synthesis & Reaction Optimization

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridazine ring facilitates the attack by a nucleophile like azepane.[1][2][3] However, several factors can influence the success and reproducibility of this reaction.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can stem from several factors, from suboptimal reaction conditions to reagent quality. Let's break down the common culprits and their solutions.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: The rate of SNAr reactions is highly temperature-dependent.

    • Explanation: Insufficient heat may lead to a sluggish reaction and incomplete conversion. Conversely, excessive heat can cause decomposition of the starting materials or the product.

    • Recommendation: Screen a range of temperatures, for example, from 80 °C to 120 °C, to find the optimal balance between reaction rate and product stability.

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

    • Explanation: Aprotic polar solvents like DMF, DMSO, or dioxane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[4][5]

    • Recommendation: If you are using a non-polar solvent, consider switching to DMF or DMSO. Be aware that 3-chloropyridazine has been reported to be unstable in DMSO, so careful monitoring is advised.[6]

  • Inappropriate Base: A base is often required to neutralize the HCl generated during the reaction and to deprotonate the azepane, increasing its nucleophilicity.

    • Explanation: A weak base may not be sufficient to drive the reaction to completion. A very strong base might lead to unwanted side reactions.

    • Recommendation: Inorganic bases like K2CO3 or Cs2CO3 are commonly used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good options. The choice of base may need to be optimized for your specific reaction conditions.

  • Poor Quality of Starting Materials: Impurities in the 3,6-dichloropyridazine or azepane can interfere with the reaction.

    • Explanation: Impurities can consume reagents, catalyze side reactions, or introduce contaminants that are difficult to remove during purification.

    • Recommendation: Ensure the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting materials.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Reaction Yield check_temp Verify Reaction Temperature start->check_temp check_solvent Assess Solvent Choice check_temp->check_solvent Optimal optimize_temp Optimize Temperature (e.g., 80-120°C) check_temp->optimize_temp Suboptimal check_base Evaluate Base Strength/Type check_solvent->check_base Appropriate switch_solvent Switch to Polar Aprotic Solvent (DMF, Dioxane) check_solvent->switch_solvent Inappropriate check_reagents Analyze Starting Material Purity check_base->check_reagents Effective optimize_base Screen Different Bases (K2CO3, Cs2CO3, TEA, DIPEA) check_base->optimize_base Ineffective check_reagents->start Pure, still low yield (Re-evaluate all parameters) purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure success Improved Yield optimize_temp->success switch_solvent->success optimize_base->success purify_reagents->success

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

FAQ 2: I am observing a significant amount of a di-substituted byproduct. How can I minimize its formation?

The formation of a di-substituted byproduct, where azepane reacts at both chlorine positions of the 3,6-dichloropyridazine, is a common issue.

Minimizing Di-substitution:

  • Control Stoichiometry:

    • Explanation: Using a large excess of azepane will favor the di-substituted product.

    • Recommendation: Use a 1:1 molar ratio of 3,6-dichloropyridazine to azepane or a slight excess of the dichloropyridazine.

  • Slow Addition of Azepane:

    • Explanation: Adding the azepane slowly to the reaction mixture containing 3,6-dichloropyridazine ensures that the concentration of the nucleophile is kept low, reducing the likelihood of a second substitution on the already mono-substituted product.

    • Recommendation: Use a syringe pump to add the azepane over a period of 1-2 hours.

  • Lower Reaction Temperature:

    • Explanation: The second substitution reaction may have a higher activation energy than the first. Lowering the temperature can selectively slow down the rate of the second substitution more than the first.

    • Recommendation: Once the optimal temperature for the mono-substitution is determined, try running the reaction at a slightly lower temperature to see if it reduces the formation of the di-substituted product.

Optimized Reaction Conditions to Minimize Di-substitution:

ParameterRecommendationRationale
Stoichiometry (Dichloropyridazine:Azepane) 1.1 : 1Limits the availability of the nucleophile for the second substitution.
Addition of Azepane Slow, dropwise additionMaintains a low concentration of the nucleophile.
Temperature Lowest effective temperatureMay selectively disfavor the second substitution reaction.

II. Purification Challenges

Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.

FAQ 3: I'm having difficulty separating my product from the starting materials and byproducts using column chromatography. What can I do?

Effective separation by column chromatography depends on the choice of stationary and mobile phases.

Troubleshooting Column Chromatography:

  • Choosing the Right Solvent System (Mobile Phase):

    • Explanation: The polarity of the solvent system will determine the retention factor (Rf) of your compounds. A good separation is typically achieved when the Rf of the desired product is around 0.3.

    • Recommendation: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. If the compounds are still not separating well, consider using a more polar solvent system like dichloromethane/methanol.

  • Selecting the Appropriate Stationary Phase:

    • Explanation: While silica gel is the most common stationary phase, its acidic nature can sometimes cause degradation of sensitive compounds.

    • Recommendation: If you suspect your product is degrading on the silica column, consider using neutral or basic alumina. Alternatively, you can use deactivated silica gel, prepared by adding a small amount of a base like triethylamine to the mobile phase.

Step-by-Step Protocol for Developing a Column Chromatography Method:

  • Thin Layer Chromatography (TLC) Analysis:

    • Spot the crude reaction mixture on a TLC plate.

    • Develop the TLC plate in different solvent systems to find one that gives good separation between the product and impurities.

    • The ideal solvent system will give an Rf of ~0.3 for the product.

  • Column Packing:

    • Properly pack the column with the chosen stationary phase to avoid cracks and channels, which can lead to poor separation.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Load the solution onto the column.

  • Elution:

    • Start eluting with the chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

III. Characterization and Purity Assessment

Accurate characterization and purity assessment are crucial for ensuring the quality of your synthesized this compound.

FAQ 4: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Unexpected peaks in the ¹H NMR spectrum can be due to residual solvent, unreacted starting materials, or side products.

Identifying Impurities by ¹H NMR:

  • Residual Solvents:

    • Explanation: Solvents used in the reaction or purification can be trapped in the final product.

    • Recommendation: Compare the chemical shifts of the unknown peaks with a standard NMR solvent chart.

  • Unreacted Starting Materials:

    • Explanation: Incomplete reactions will result in the presence of starting materials in your product.

    • Recommendation: Compare the ¹H NMR of your product with the spectra of 3,6-dichloropyridazine and azepane.

  • Side Products:

    • Explanation: The di-substituted product is a likely side product.

    • Recommendation: The di-substituted product will have a more complex and symmetric ¹H NMR spectrum compared to the mono-substituted product. Look for characteristic shifts and coupling patterns.

FAQ 5: My HPLC analysis shows a single peak, but I suspect my compound is not pure. What could be the issue?

Co-elution of impurities with the main product peak is a common issue in HPLC analysis.

Troubleshooting HPLC Purity Analysis:

  • Optimize HPLC Method:

    • Explanation: The choice of column, mobile phase, and gradient can significantly affect the separation.

    • Recommendation:

      • Mobile Phase: Try different solvent compositions (e.g., acetonitrile/water vs. methanol/water) and pH modifiers.

      • Gradient: A shallower gradient can improve the resolution of closely eluting peaks.

      • Column: Use a column with a different stationary phase (e.g., C18 vs. phenyl-hexyl) to exploit different separation mechanisms.

  • Use a Diode Array Detector (DAD):

    • Explanation: A DAD detector can acquire the UV-Vis spectrum of the eluting peak. If the peak is not pure, the spectrum will change across the peak.

    • Recommendation: Use the "peak purity" function in your HPLC software to analyze the DAD data.

  • Hyphenated Techniques (LC-MS, HPLC-DAD-SPE-NMR):

    • Explanation: Coupling HPLC with mass spectrometry (LC-MS) can provide mass information for each eluting peak, helping to identify co-eluting impurities.[7] For more detailed structural information, HPLC-DAD-SPE-NMR can be a powerful tool.[7]

    • Recommendation: If available, use LC-MS to confirm the identity of your main peak and to identify any co-eluting impurities.

HPLC Method Development Workflow:

hplc_workflow start Single Peak in HPLC, Purity Suspect check_method Review Current HPLC Method start->check_method optimize_mobile_phase Optimize Mobile Phase (Solvents, pH) check_method->optimize_mobile_phase optimize_gradient Adjust Gradient Profile (Shallower) optimize_mobile_phase->optimize_gradient change_column Try a Different Column (e.g., Phenyl-Hexyl) optimize_gradient->change_column use_dad Employ DAD for Peak Purity Analysis change_column->use_dad use_lcms Utilize LC-MS for Mass Identification use_dad->use_lcms pure_compound Confirmed Pure Compound use_lcms->pure_compound No Impurities Found impurities_detected Impurities Detected and Identified use_lcms->impurities_detected Impurities Found

Caption: Workflow for HPLC Method Development and Purity Confirmation.

References

Technical Support Center: Optimization of 1-(6-Chloropyridazin-3-yl)azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 1-(6-Chloropyridazin-3-yl)azepane. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we move beyond basic protocols to address common challenges, explain the chemical rationale behind optimization choices, and provide validated strategies to enhance yield, purity, and reproducibility.

Reaction Overview: The SNAr Pathway

The synthesis of this compound is achieved by the reaction of 3,6-dichloropyridazine with azepane. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine ring is highly π-deficient due to the presence of two adjacent, electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[1] The key challenge in this synthesis is controlling selectivity to favor the desired mono-substituted product over the di-substituted byproduct, 6-bis(azepan-1-yl)pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for this reaction?

A1: The reaction follows the classical SNAr pathway. It is typically a two-step process involving the nucleophilic attack of the azepane nitrogen onto one of the electron-deficient carbons (C3 or C6) of the pyridazine ring.[2] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent, and usually rate-determining, step is the expulsion of a chloride ion, which restores aromaticity and yields the final product.[3]

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory check_yield Is Yield Low? start->check_yield check_sm Starting Material (SM) Consumed? check_yield->check_sm Yes sol_stalled CAUSE: Reaction Stalled - Insufficient Base? - Low Temperature? check_yield->sol_stalled No check_byproduct Major Byproduct Present? check_sm->check_byproduct Yes sol_degrad CAUSE: Degradation - Temperature too high? check_sm->sol_degrad No di_sub Is it Di-substitution? check_byproduct->di_sub Yes check_byproduct->sol_degrad No sol_di_sub CAUSE: Poor Selectivity - Excess Azepane? - High Temperature? di_sub->sol_di_sub Yes sol_good Reaction Successful. Proceed to Purification. di_sub->sol_good No

References

Technical Support Center: Scale-Up Synthesis of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 1-(6-Chloropyridazin-3-yl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the large-scale production of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during the synthesis, ensuring a safe, efficient, and scalable process.

I. Introduction to the Synthesis

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with azepane. The electron-deficient nature of the pyridazine ring facilitates the displacement of one of the chlorine atoms by the secondary amine, azepane. While this reaction is generally robust, scaling up from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration and control.

Reaction Scheme:

Reaction_Scheme cluster_0 Starting Materials cluster_1 Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine Product This compound 3,6-Dichloropyridazine->Product + Azepane (Nucleophilic Aromatic Substitution) Azepane Azepane Azepane->Product

Caption: Synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format, providing explanations and actionable solutions.

1. Low or Stagnant Reaction Conversion

  • Question: My reaction is proceeding very slowly or has stalled, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion rate?

  • Answer: Low conversion in the SNAr reaction for this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Insufficient Reaction Temperature: The nucleophilic aromatic substitution on the electron-deficient pyridazine ring is an activated process. While the reaction can proceed at lower temperatures, on a larger scale, efficient conversion often requires elevated temperatures to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature in increments of 10°C, while carefully monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC). Be mindful of potential side reactions that may become more prevalent at higher temperatures.

    • Inadequate Mixing: In large reactors, inefficient agitation can lead to localized concentration gradients and poor mass transfer between the reactants. This is particularly relevant if the reaction mixture is not fully homogeneous.

      • Solution: Ensure the reactor's agitation speed is sufficient to maintain a well-mixed suspension or solution. For heterogeneous mixtures, consider the use of baffles to improve mixing efficiency.

    • Base Strength and Stoichiometry: A base is typically used to neutralize the hydrochloric acid (HCl) generated during the reaction. If the base is too weak or used in insufficient quantity, the resulting acidic conditions can protonate the azepane, rendering it non-nucleophilic and halting the reaction.

      • Solution: Employ a non-nucleophilic base of sufficient strength, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in at least a stoichiometric amount relative to the limiting reagent. An excess of the base (e.g., 1.1-1.5 equivalents) is often beneficial.

    • Solvent Effects: The choice of solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[1][2]

      • Solution: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are excellent choices. If using less polar solvents like acetonitrile (ACN) or toluene, consider the addition of a phase-transfer catalyst to enhance the reaction rate.

2. Formation of Di-substituted Byproduct

  • Question: I am observing a significant amount of a di-substituted byproduct, 1,4-di(azepan-1-yl)pyridazine, in my reaction mixture. How can I minimize its formation?

  • Answer: The formation of the di-substituted byproduct is a common issue in the reaction of 3,6-dichloropyridazine with nucleophiles.[3] It arises from the further reaction of the desired mono-substituted product with another molecule of azepane.

    • Stoichiometry Control: The most direct way to control the formation of the di-substituted byproduct is to carefully manage the stoichiometry of the reactants.

      • Solution: Use 3,6-dichloropyridazine as the limiting reagent. A slight excess of azepane (e.g., 1.05-1.2 equivalents) can be used to drive the reaction to completion, but a large excess should be avoided.

    • Controlled Addition of Azepane: Adding the nucleophile in a controlled manner can help to maintain a low instantaneous concentration of the nucleophile in the reaction mixture, thus disfavoring the second substitution.

      • Solution: On a large scale, add the azepane solution dropwise or via a syringe pump over a period of time, rather than all at once. This is particularly important at higher reaction temperatures where the second substitution is more likely to occur.

    • Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction.

      • Solution: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate. An optimization study to find the optimal balance between reaction time and selectivity is recommended.

3. Exothermic Reaction and Temperature Control

  • Question: The reaction is highly exothermic, and I am concerned about maintaining temperature control on a larger scale. What are the best practices for managing the exotherm?

  • Answer: The SNAr reaction between 3,6-dichloropyridazine and azepane is indeed exothermic, and managing this heat release is a critical safety consideration during scale-up.[2]

    • Controlled Reagent Addition: As with minimizing di-substitution, the rate of heat generation can be controlled by the rate of reagent addition.

      • Solution: Implement a controlled addition of one of the reactants, typically the more reactive species or the one in solution, to the other reactant in the reactor. This allows the reactor's cooling system to remove the heat as it is generated.

    • Adequate Cooling Capacity: Ensure that the reactor is equipped with a cooling system that has sufficient capacity to handle the heat load of the reaction.

      • Solution: Perform a reaction calorimetry study on a small scale to determine the heat of reaction. This data can then be used to model the thermal behavior of the reaction at a larger scale and ensure that the available cooling capacity is adequate.

    • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

      • Solution: Increase the solvent volume. While this may slightly decrease the reaction rate, it provides a larger thermal mass to absorb the heat generated and improves heat transfer to the reactor jacket.

4. Product Isolation and Purification Challenges

  • Question: I am having difficulty isolating and purifying the final product. What are the recommended procedures for a large-scale work-up and purification?

  • Answer: Effective product isolation and purification are key to obtaining high-purity this compound.

    • Work-up Procedure: A well-designed work-up procedure is essential to remove unreacted starting materials, the base, and its salt.

      • Solution: After the reaction is complete, cool the mixture and quench it with water. The product can then be extracted into a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove water-soluble impurities.

    • Purification Method: The choice of purification method will depend on the impurity profile of the crude product.

      • Solution:

        • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, isopropanol) can be a very effective and scalable purification method.

        • Column Chromatography: For crude material with a more complex impurity profile, column chromatography on silica gel may be necessary. While less scalable than recrystallization, it offers excellent separation capabilities. For large-scale applications, consider using automated flash chromatography systems.[4]

III. Frequently Asked Questions (FAQs)

  • Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

    • A1: The most critical parameters to monitor are:

      • Temperature: To control the reaction rate, minimize side reactions, and ensure safety.

      • Agitation: To ensure proper mixing and mass transfer.

      • Rate of Reagent Addition: To manage the exotherm and control selectivity.

      • Reaction Progress: Using an in-process control (IPC) method like HPLC or GC to determine the reaction endpoint.

  • Q2: Are there any specific safety precautions I should take when handling 3,6-dichloropyridazine?

    • A2: Yes, 3,6-dichloropyridazine is a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Q3: Can I use a different base, such as an inorganic base like potassium carbonate?

    • A3: While inorganic bases like potassium carbonate can be used, they are often less soluble in organic solvents, which can lead to a heterogeneous reaction mixture and potentially slower reaction rates. Tertiary amines like TEA or DIPEA are generally preferred for their solubility and non-nucleophilic nature.

  • Q4: What is the expected yield for this reaction on a larger scale?

    • A4: With proper optimization of reaction conditions, yields for this type of SNAr reaction on a larger scale can typically range from 70% to 90%. However, the actual yield will depend on the specific conditions used and the efficiency of the work-up and purification steps.

IV. Experimental Protocol (Illustrative)

This protocol provides a general guideline for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 3,6-Dichloropyridazine

  • Azepane

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a clean and dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet, charge 3,6-dichloropyridazine (1.0 eq) and DMF.

  • Stir the mixture at room temperature to obtain a clear solution.

  • In a separate vessel, prepare a solution of azepane (1.1 eq) and TEA (1.2 eq) in DMF.

  • Slowly add the azepane/TEA solution to the reactor over a period of 1-2 hours, while maintaining the internal temperature between 20-30°C.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor the reaction progress by HPLC.

  • Once the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel.

Process Flow Diagram:

Process_Flow A Charge 3,6-Dichloropyridazine and DMF to Reactor C Controlled Addition of Azepane/TEA Solution A->C B Prepare Azepane/TEA Solution in DMF B->C D Heat to 60-70°C and Monitor Reaction C->D E Cool to Room Temperature and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify Crude Product (Recrystallization or Chromatography) H->I J Final Product: This compound I->J

Caption: Process flow for the synthesis of this compound.

V. Data Summary

The following table summarizes typical reaction parameters and expected outcomes. These values should be considered as a starting point for optimization.

ParameterValueRationale
Reactant Ratio 3,6-Dichloropyridazine : Azepane : TEATo control selectivity and neutralize HCl.
(molar)1 : 1.1 : 1.2
Solvent DMFPolar aprotic solvent to facilitate the SNAr reaction.[1]
Reaction Temperature 60-70°COptimal balance between reaction rate and impurity formation.
Reaction Time 4-6 hoursTypical duration for completion, should be confirmed by IPC.
Typical Yield 70-90%Dependent on optimization and purification efficiency.
Primary Impurity 1,4-di(azepan-1-yl)pyridazineControlled by stoichiometry and controlled addition.[3]

VI. References

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.

  • Optimizing Chemical Synthesis: The Versatility of 3,6-Dichloropyridazine. (n.d.).

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate.

  • ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine.

  • BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 3,6-Dichloropyridazine.

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

  • ChemRxiv. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

  • PubMed. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

  • Wikipedia. (n.d.). Azepane.

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.

  • BenchChem. (2025). Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols.

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.

  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.

  • PubMed. (n.d.). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents.

  • ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions.

  • Longdom Publishing. (n.d.). Large scale HPLC purification of peptides: The art of using spher.

  • PMC - NIH. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.

  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

  • PharmD Guru. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION.

  • The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.

  • ResearchGate. (n.d.). (PDF) Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines.

  • Google Patents. (n.d.). US11046656B2 - Process for preparing 4-amino-pyridazines.

  • CoLab. (n.d.). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.

  • SmallMolecules.com. (n.d.). 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid.

  • PMC. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Propylpyridazin-3-amine.

References

"1-(6-Chloropyridazin-3-yl)azepane" handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 1-(6-Chloropyridazin-3-yl)azepane. This document provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of common experimental issues related to this compound. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its proper use.

PropertyValueSource
CAS Number 312318-48-2
Molecular Formula C10H14ClN3
Molecular Weight 211.7 g/mol

The structure of this compound incorporates a chlorinated pyridazine ring and an azepane moiety. The azepane ring, a seven-membered saturated heterocycle, is a versatile scaffold in medicinal chemistry, appearing in various pharmaceutical drugs.[1][2] The presence of the chlorinated pyridazine suggests reactivity towards nucleophilic substitution, a common consideration in synthetic protocols.

Section 2: Safety and Hazard Information

Prioritizing safety is paramount when working with any chemical compound. This compound presents several hazards that must be addressed with appropriate safety measures.

Hazard Statements: [3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3][4][5]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Entering Lab lab_coat Don Lab Coat start->lab_coat safety_glasses Wear Safety Goggles (EN 166 compliant) [6] lab_coat->safety_glasses gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) safety_glasses->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood end Begin Experiment fume_hood->end

Caption: Personal Protective Equipment (PPE) workflow before handling the compound.

Section 3: Handling and Storage Best Practices

Proper handling and storage are critical to maintain the stability and purity of this compound, ensuring experimental reproducibility and safety.

FAQs: Handling

Q: How should I handle the solid form of this compound? A: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][4] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3] Avoid creating dust. If transferring solid, use techniques that minimize dust generation.

Q: What are the immediate first aid measures in case of exposure? A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible.[3] If eye irritation persists, get medical attention.[3]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

FAQs: Storage

Q: What are the optimal storage conditions for this compound? A: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed to prevent moisture absorption and contamination.[5][6] The compound should be stored locked up.[3][4] Some suppliers may recommend cold-chain transportation, indicating that refrigeration could be beneficial for long-term stability.[7]

Q: Are there any incompatible materials I should avoid storing this compound with? A: While specific incompatibility data for this exact compound is not readily available, general principles for chlorinated and amine-containing compounds should be followed. Avoid storage with strong oxidizing agents, strong acids, and bases. The azepane moiety is a secondary amine, which can react with various electrophiles.[8]

Storage Decision Tree

Storage_Decision_Tree start Receiving Compound check_container Inspect Container Integrity start->check_container is_intact Container Intact? check_container->is_intact store Store in a Cool, Dry, Well-Ventilated Area [4] is_intact->store Yes report_damage Quarantine and Report to Safety Officer is_intact->report_damage No lock_up Store Locked Up [5] store->lock_up log_inventory Log in Inventory lock_up->log_inventory

Caption: Decision tree for the proper storage of this compound.

Section 4: Troubleshooting Experimental Issues

This section addresses potential challenges you might encounter during your experiments with this compound.

FAQs: Solubility and Solution Preparation

Q: I'm having trouble dissolving the compound. What solvents are recommended? A: The solubility of related azepane derivatives often requires organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions.[9] For chemical reactions, a range of aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) could be suitable, depending on the specific reaction conditions.[2] Always perform a small-scale solubility test before preparing a large batch.

Q: My solution appears cloudy or has precipitated over time. What could be the cause? A: Cloudiness or precipitation can result from several factors:

  • Low Solubility: You may have exceeded the solubility limit in the chosen solvent. Try gentle warming or sonication, or consider a different solvent system.

  • Instability: The compound might be degrading. This could be triggered by exposure to light, water, or incompatible substances in your solvent or vessel. Ensure you are using high-purity, dry solvents.

  • Temperature Effects: Solubility is often temperature-dependent. If you prepared a saturated solution at a higher temperature, it might precipitate upon cooling to room temperature.

FAQs: Reaction Monitoring and Purity

Q: I am using this compound in a synthesis and the reaction is not proceeding as expected. What should I check? A:

  • Reagent Purity: Verify the purity of your this compound and other reagents. Impurities can inhibit or alter the course of a reaction.

  • Reaction Conditions: The azepane nitrogen is a secondary amine and can act as a base or a nucleophile.[8] Ensure your reaction conditions (temperature, atmosphere, solvent) are appropriate for the intended transformation. For instance, reactions involving this amine may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with air or moisture.

  • Chloropyridazine Reactivity: The chloro-substituent on the pyridazine ring is susceptible to nucleophilic aromatic substitution. If your reaction mixture contains other nucleophiles, you might observe side products.

Troubleshooting Workflow: Unexpected Reaction Outcome

Troubleshooting_Workflow start Unexpected Reaction Outcome check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) start->check_conditions check_stoichiometry Confirm Reagent Stoichiometry start->check_stoichiometry literature_review Consult Literature for Similar Transformations [12, 23] check_purity->literature_review check_conditions->literature_review check_stoichiometry->literature_review small_scale Run Small-Scale Test Reactions literature_review->small_scale modify_conditions Modify a Single Variable (e.g., Temperature, Catalyst) small_scale->modify_conditions analyze Analyze Outcome modify_conditions->analyze analyze->modify_conditions Iterate resolve Problem Resolved analyze->resolve Success

Caption: A systematic workflow for troubleshooting unexpected chemical reaction outcomes.

Section 5: Spill and Waste Disposal

Proper management of spills and waste is crucial for laboratory safety and environmental protection.

Spill Response Protocol
  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Increase ventilation in the area, if safe to do so.

  • Contain: Prevent further spread of the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).[3][6] Do not use combustible materials like sawdust.

  • Neutralize (if applicable and safe): For small spills, and if you are trained to do so, cautiously neutralize any potential acidic or basic conditions. Given the amine functional group, this compound is basic.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of the contaminated materials and cleaning supplies as hazardous waste according to local, state, and federal regulations.[3][5]

References

Validation & Comparative

A Comparative Guide to Pyridazine Derivatives: Unveiling the Therapeutic Potential of 1-(6-Chloropyridazin-3-yl)azepane and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a privileged heterocyclic motif with a remarkable breadth of biological activities.[1] Its unique arrangement of two adjacent nitrogen atoms within a six-membered aromatic ring imparts distinct physicochemical properties, making it a versatile core for the design of novel therapeutics.[2][3] This guide provides an in-depth, objective comparison of 1-(6-Chloropyridazin-3-yl)azepane and other key pyridazine derivatives, supported by experimental data and detailed protocols to empower your research endeavors.

The Pyridazine Core: A Gateway to Diverse Pharmacological Activity

The pyridazine nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[4][5][6] The π-deficient nature of the pyridazine ring, coupled with its capacity for hydrogen bonding, allows for multifaceted interactions with various biological targets.[7] This inherent versatility has led to the development of numerous pyridazine-containing compounds, some of which have advanced into clinical trials.[1]

This guide will focus on a comparative analysis of pyridazine derivatives, with a special emphasis on the structure-activity relationships (SAR) that govern their biological performance. We will delve into specific examples, contrasting their efficacy in various therapeutic areas.

Featured Compound: this compound

While specific, publicly available experimental data for this compound is limited, we can infer its potential biological profile by examining closely related analogues. The core structure, a 6-chloropyridazine moiety linked to a cyclic amine, is a common pharmacophore in medicinal chemistry. The azepane ring, a seven-membered saturated heterocycle, can influence the compound's lipophilicity, conformational flexibility, and interaction with target proteins.[8]

A key strategy in pyridazine-based drug discovery involves the nucleophilic substitution of the chlorine atom at the 6-position.[2] This allows for the introduction of various functionalities, including cyclic amines like azepane, piperidine, and pyrrolidine, to modulate the compound's biological activity.

Comparative Analysis of Pyridazine Derivatives

To provide a comprehensive comparison, we will examine pyridazine derivatives across several key therapeutic areas, presenting available quantitative data to facilitate objective evaluation.

Anticancer Activity

Pyridazine derivatives have shown significant promise as anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as various kinases and poly(ADP-ribose) polymerase (PARP).[4][7]

Table 1: Comparative Anticancer Activity of Pyridazine Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Target/Mechanism of ActionReference
Chloropyridazine-Chalcone Hybrid (3c) HNO97 (Head and Neck)2.1PARP-1 Inhibition, Apoptosis Induction[4]
Chloropyridazine-Chalcone Hybrid (3e) FaDu (Pharynx)3.5PARP-1 Inhibition, Apoptosis Induction[4]
Pyrazolo-pyridazine (4) HepG-2 (Liver)17.30EGFR and CDK-2 Inhibition[9]
Pyrazolo-pyridazine (4) HCT-116 (Colon)18.38EGFR and CDK-2 Inhibition[9]
Tetrahydroimidazo[1,2-b]pyridazine (4e) MCF-7 (Breast)1-10Kinase Inhibition[10]
Tetrahydroimidazo[1,2-b]pyridazine (4f) SK-MEL-28 (Melanoma)1-10Kinase Inhibition[10]

The data clearly indicates that substitutions on the pyridazine core significantly impact anticancer potency. For instance, the chloropyridazine-chalcone hybrids demonstrate potent activity through PARP-1 inhibition and the induction of apoptosis.[4]

Anti-inflammatory and Analgesic Activity

Inflammation is a critical physiological process, and its dysregulation is implicated in numerous diseases. Pyridazine derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.[3]

A study on 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles revealed that substitution of the 6'-chloro group with cyclic secondary amines, such as piperidine and pyrrolidine, yielded compounds with significant analgesic activity.[2] This provides a valuable insight into the potential of this compound, suggesting that the azepane moiety could also confer analgesic properties.

Table 2: Comparative Analgesic Activity of 6-Substituted Pyridazine Derivatives

CompoundSubstituent at 6-positionAnalgesic Activity (% protection)Reference
7c Piperidine75.34[2]
4D Chlorine72.60[2]
6c Pyrrolidine68.49[2]
Diclofenac Sodium (Standard) -82.19[2]

These results highlight a structure-activity relationship where the nature of the cyclic amine at the 6-position influences analgesic efficacy. The piperidine-substituted derivative (7c) showed the highest activity among the tested analogues, comparable to the standard drug, diclofenac sodium.[2]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][11]

Table 3: Comparative Antimicrobial Activity of Pyridazine Derivatives

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)Reference
Chloro Pyridazines Escherichia coli0.892–3.744[11]
Chloro Pyridazines Pseudomonas aeruginosa0.892–3.744[11]
Pyridazinone Derivative (3) S. aureus (MRSA)4.52 µM[11]
Diarylurea Pyridazinone (10h) Staphylococcus aureus16[11]

The data indicates that chloropyridazine derivatives, the parent scaffold of this compound, exhibit potent antibacterial activity.[11] The specific contribution of the azepane ring to the antimicrobial spectrum would require further experimental validation.

Experimental Protocols

To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key experiments cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

This protocol is for determining the cytotoxic effects of pyridazine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 4 × 10^5 cells/mL and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.1%.[12]

  • Incubation: After overnight incubation, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is for evaluating the inhibitory activity of pyridazine derivatives against a specific kinase (e.g., VEGFR-2, ALK5).

Materials:

  • Purified kinase (e.g., VEGFR-2, ALK5)

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the test compounds, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include "no kinase" and "vehicle control" wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]

  • Signal Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ assay system. This involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP for a luminescence readout.[14]

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of pyridazine derivatives against various microorganisms.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[5]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Synthesis and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 General Synthesis of 6-Substituted Pyridazines start 3,6-Dichloropyridazine intermediate 6-Chloropyridazin-3-amine Derivative start->intermediate Nucleophilic Substitution (e.g., with an amine) product Target Pyridazine Derivative (e.g., this compound) intermediate->product Further Functionalization or Direct Use

Caption: A generalized workflow for the synthesis of 6-substituted pyridazine derivatives.

SAR cluster_sar Structure-Activity Relationship (SAR) for Analgesic Activity cluster_substituents Cyclic Amine Substituents pyridazine Pyridazine Core 6-Position Substitution piperidine Piperidine pyridazine:f1->piperidine pyrrolidine Pyrrolidine pyridazine:f1->pyrrolidine azepane Azepane (Hypothesized) pyridazine:f1->azepane activity Analgesic Activity piperidine->activity High pyrrolidine->activity Moderate azepane->activity Potential

Caption: SAR diagram illustrating the influence of cyclic amine substituents on analgesic activity.

Conclusion and Future Directions

The pyridazine scaffold is a remarkably versatile platform for the development of novel therapeutics. This guide has provided a comparative overview of the biological activities of various pyridazine derivatives, highlighting their potential in oncology, inflammation, and infectious diseases. While direct experimental data for this compound remains to be fully elucidated in publicly accessible literature, the analysis of structurally related compounds, particularly those with cyclic amine substitutions at the 6-position, provides a strong rationale for its potential bioactivity.

The provided experimental protocols offer a robust framework for researchers to evaluate the performance of their own pyridazine derivatives. Future investigations should focus on the systematic exploration of the structure-activity relationships of compounds like this compound to unlock their full therapeutic potential. The continued exploration of this privileged scaffold is certain to yield new and effective treatments for a range of human diseases.

References

The Azepane Moiety on a Pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds centered around the 1-(6-chloropyridazin-3-yl)azepane scaffold. While direct, extensive SAR studies on this specific molecule are not abundant in publicly accessible literature, a wealth of information can be gleaned from the analysis of its close analogs. By examining derivatives where the azepane ring is substituted with other cyclic amines and where the pyridazine core is further functionalized, we can construct a robust understanding of the key structural features governing biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction to the this compound Core

The this compound structure represents a compelling starting point for medicinal chemistry exploration. It combines the electrophilic nature of the 6-chloropyridazine ring, a common pharmacophore in various biologically active molecules, with the conformational flexibility of the seven-membered azepane ring. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The azepane moiety, a seven-membered saturated heterocycle, is also a constituent of numerous approved drugs and is recognized for its potential to confer favorable pharmacokinetic properties.[4][5][6] The strategic combination of these two motifs offers a rich landscape for the development of novel compounds with diverse therapeutic applications.

Comparative Analysis of Structural Modifications

Our comparative analysis focuses on two primary areas of modification to the core this compound structure:

  • Variation of the Cyclic Amine: Replacing the azepane ring with other cyclic amines such as pyrrolidine, piperidine, and morpholine.

  • Substitution at the Pyridazine Core: Introducing different functional groups at various positions on the pyridazine ring.

The Influence of the Cyclic Amine Moiety on Biological Activity

Studies on related 6-chloropyridazine derivatives have demonstrated that the nature of the cyclic amine at the 3-position of the pyridazine ring significantly impacts biological activity. In a series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, the 6'-chloro group was displaced with pyrrolidine, piperidine, and morpholine to evaluate their analgesic effects.[7]

Compound SeriesCyclic AmineNotable Activity
6A-E PyrrolidineModerate to good analgesic activity.[7]
7A-E PiperidineCompound 7C emerged as a promising lead with significant analgesic activity.[7]
8A-E MorpholineGenerally exhibited moderate analgesic activity.[7]

These findings suggest that while all three cyclic amines can confer analgesic properties, the piperidine ring, in this specific scaffold, may offer a more favorable orientation or set of interactions within the biological target to enhance activity. The choice of cyclic amine is a critical determinant of the compound's overall biological profile.

The Impact of Substitutions on the Pyridazine Ring

The 6-chloro substituent on the pyridazine ring is a key handle for synthetic modification and plays a crucial role in the molecule's reactivity and biological activity. The electron-withdrawing nature of the chlorine atom makes the C6 position susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

In the development of novel anticancer agents, various 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated.[8][9] These studies highlight that modifications at the 6-position can dramatically influence the antiproliferative activity of the compounds. For instance, the replacement of the chloro group with other substituents can modulate the compound's interaction with target kinases or other cellular components.[8]

The following diagram illustrates the general synthetic accessibility and key points of diversification for this class of compounds.

Caption: General synthetic route to this compound analogs.

Experimental Protocols

General Procedure for the Synthesis of 1-(6-substituted-pyridazin-3-yl)-cyclic amines

The synthesis of these analogs typically involves a nucleophilic aromatic substitution reaction. A general protocol is provided below, based on methodologies reported in the literature.[7]

Step 1: Synthesis of 1-(6-Chloropyridazin-3-yl)-cyclic amine

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add the desired cyclic amine (e.g., azepane, piperidine, 1.1 eq) and a base (e.g., triethylamine, potassium carbonate, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(6-chloropyridazin-3-yl)-cyclic amine.

Step 2: Further functionalization at the 6-position

  • The 1-(6-chloropyridazin-3-yl)-cyclic amine intermediate can be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions to introduce a diverse range of substituents at the 6-position.

In Vitro Biological Activity Assays

Analgesic Activity (Acetic Acid-Induced Writhing Test) [7]

  • Use Swiss albino mice as the animal model.

  • Administer the test compounds orally at a specific dose (e.g., 10 mg/kg body weight).

  • After a set period (e.g., 30 minutes), inject a 0.6% (v/v) solution of acetic acid intraperitoneally to induce writhing.

  • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes (a constriction of the abdomen followed by stretching of the hind limbs).

  • A control group receives the vehicle, and a standard drug group receives a known analgesic (e.g., diclofenac sodium).

  • Calculate the percentage of protection against writhing for the test compounds compared to the control group.

The following diagram outlines the workflow for the evaluation of analgesic activity.

Analgesic_Activity_Workflow Start Select Test Compounds Animal_Model Swiss Albino Mice Start->Animal_Model Compound_Admin Oral Administration of Test Compounds/Vehicle/Standard Animal_Model->Compound_Admin Induction Intraperitoneal Injection of Acetic Acid Compound_Admin->Induction Observation Observe and Count Writhing Responses Induction->Observation Data_Analysis Calculate Percentage Protection Observation->Data_Analysis Conclusion Determine Analgesic Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing analgesic activity using the writhing test.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The available data from related structures indicate that both the cyclic amine moiety and substitutions on the pyridazine ring are critical determinants of biological activity. Specifically, the piperidine ring appears to be a favorable cyclic amine for enhancing analgesic effects in certain pyridazine-based scaffolds.

Future research should focus on a systematic exploration of the SAR of this compound itself. This would involve the synthesis and biological evaluation of a focused library of analogs with diverse substituents on both the azepane and pyridazine rings. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

Comparative Efficacy of Pyridazinone-Based Kinase Inhibitors: A Focus on VEGFR-2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Growing Importance of Pyridazinone Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Among the myriad of heterocyclic compounds explored, the pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of a representative pyridazinone derivative, focusing on its efficacy as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.

The rationale for focusing on VEGFR-2 stems from its critical role in promoting the formation of new blood vessels, a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, we can effectively stifle the nutrient supply to tumors, leading to apoptosis and a reduction in tumor volume. This guide will objectively compare the performance of a selected pyridazinone derivative with a clinically established multi-kinase inhibitor, Sorafenib, providing supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of angiogenesis. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K/Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[1][2][3]

Pyridazinone-based inhibitors are designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing autophosphorylation and blocking the downstream signaling cascade. This targeted inhibition effectively halts the pro-angiogenic signals and suppresses tumor growth.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyridazinone Pyridazinone Inhibitor Pyridazinone->Dimerization Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Comparative Efficacy: Pyridazinone Derivatives vs. Sorafenib

To provide a clear and objective comparison, we have compiled in vitro efficacy data for a representative pyridazinone derivative, 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one , and the established multi-kinase inhibitor, Sorafenib . The data presented below summarizes their inhibitory activity against VEGFR-2 and their cytotoxic effects on common cancer cell lines.

CompoundTargetIC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one VEGFR-287HCT-116 (Colon)15.9[4]
MCF-7 (Breast)10.2[4]
Sorafenib VEGFR-290HCT-116 (Colon)9.3[4][5][6]
Raf-16MCF-7 (Breast)7.8[4][5][6]
B-Raf22[5][6]

Analysis of Comparative Data:

The data clearly indicates that 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one exhibits potent and selective inhibition of VEGFR-2, with an IC50 value comparable to that of Sorafenib.[4][5][6] Notably, Sorafenib is a multi-kinase inhibitor, targeting not only VEGFR-2 but also the Raf/MEK/ERK pathway, which contributes to its broader cytotoxic effects.[5][6][7][8] The pyridazinone derivative, with its more focused activity on VEGFR-2, presents a promising profile for therapies where specific anti-angiogenic effects are desired with potentially fewer off-target effects.

Experimental Protocols: A Self-Validating System for Efficacy Determination

To ensure the trustworthiness and reproducibility of the presented data, we provide a detailed, step-by-step protocol for an in vitro VEGFR-2 kinase inhibition assay using a commercially available luminescence-based kit. This homogenous assay format is robust, sensitive, and readily adaptable for high-throughput screening.

VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to measure the enzymatic activity of VEGFR-2 by quantifying the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant Human VEGFR-2 (KDR), active kinase domain

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP (10 mM stock)

  • VEGFR-2 Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compound (e.g., 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one) dissolved in DMSO

  • Sorafenib (as a positive control) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental_Workflow VEGFR-2 Kinase Inhibition Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection A Prepare serial dilutions of Test Compound and Sorafenib E Add Test Compound/Control A->E B Prepare Kinase Reaction Buffer with ATP and Substrate D Add Kinase Reaction Buffer to wells B->D C Dilute VEGFR-2 Enzyme F Initiate reaction with Enzyme C->F D->E E->F G Incubate at 30°C for 60 min F->G H Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) G->H I Incubate at RT for 40 min H->I J Add Kinase Detection Reagent (Convert ADP to ATP, generate light) I->J K Incubate at RT for 30 min J->K L Measure Luminescence K->L

References

A Senior Application Scientist's Guide to Selectivity Profiling: The Case of 1-(6-Chloropyridazin-3-yl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the selectivity profiling of the novel chemical entity, 1-(6-Chloropyridazin-3-yl)azepane. It is designed for researchers, scientists, and drug development professionals to understand the critical nature of early-stage off-target profiling and to provide a practical, in-depth technical guide for its execution. We will explore the rationale behind experimental choices, present detailed methodologies, and interpret hypothetical data to guide lead optimization.

Introduction: The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from a promising hit to a marketed therapeutic is fraught with challenges, with a significant rate of attrition due to unforeseen safety issues. A primary contributor to these failures is a compound's interaction with unintended biological targets, known as off-target effects.[1][2] Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a cornerstone of modern, efficient drug discovery. It allows for the early identification and mitigation of potential safety liabilities, ultimately saving time and resources.[1][3][4]

The compound at the center of this guide, this compound, is a novel small molecule featuring a chloropyridazine core linked to an azepane moiety. The pyridazine ring is a "privileged" scaffold in medicinal chemistry, known for its ability to form hydrogen bonds with various biological targets.[5] The azepane ring, a seven-membered saturated heterocycle, is found in several FDA-approved drugs, highlighting its pharmacological relevance.[6][7] This combination of moieties suggests potential biological activity but also underscores the need for a thorough investigation of its selectivity profile.

This guide will present a tiered approach to selectivity profiling, starting with broad liability screening and progressing to more focused, quantitative assessments. We will also compare the hypothetical profile of our lead compound with two structural analogues to illustrate how selectivity data informs structure-activity relationship (SAR) studies and guides the selection of candidates with the most favorable safety profiles.

The Strategic Approach to Selectivity Profiling

A robust selectivity profiling strategy is typically hierarchical. It begins with a broad, single-concentration screen against a panel of targets known to be associated with adverse drug reactions. This is followed by more detailed, dose-response studies for any identified "hits" to determine their potency at off-target sites.

Below is a recommended workflow for profiling this compound:

Caption: A tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad Liability Screening

The initial step is to screen this compound at a single, high concentration (typically 1-10 µM) against a panel of targets implicated in adverse drug reactions. Several commercial services offer such panels, which often include a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[3][8]

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Assays

  • Compound Preparation: this compound and two structural analogues (Compound X and Compound Y) are solubilized in DMSO to create a 10 mM stock solution.

  • Assay Execution: The compounds are tested at a final concentration of 10 µM in duplicate against a panel of 44 targets (e.g., Eurofins SafetyScreen44™). The assays are typically radioligand binding assays for receptors and transporters, and enzymatic assays for enzymes.

  • Data Collection: The percentage of inhibition of radioligand binding or enzyme activity is determined relative to a vehicle control (DMSO).

  • Hit Criteria: A "hit" is defined as a compound that produces >50% inhibition in a given assay.

Hypothetical Data Summary: Tier 1 Screening

TargetThis compound (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)Compound Y (% Inhibition @ 10 µM)Potential Adverse Effect
hERG (KCNH2) 65%35%15%Cardiac arrhythmia
5-HT2B Receptor 58%62%25%Valvular heart disease
Dopamine D2 Receptor 45%20%18%Extrapyramidal symptoms
Adrenergic α1A Receptor 52%30%12%Hypotension
Other 40 targets<50%<50%<50%-

Interpretation of Tier 1 Data:

The hypothetical data suggests that our lead compound, this compound, shows significant interaction with the hERG potassium channel, the 5-HT2B receptor, and the adrenergic α1A receptor at 10 µM. Compound X also shows interaction with the 5-HT2B receptor, while Compound Y appears to have a cleaner profile. These "hits" require further investigation to determine their potency.

Tier 2: Potency Determination (IC50)

For each hit identified in Tier 1, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure is crucial for assessing the therapeutic window and guiding SAR.

Experimental Protocol: IC50 Determination

  • Compound Preparation: Serial dilutions of the hit compounds are prepared in DMSO.

  • Assay Execution: The compounds are tested over a range of concentrations (e.g., 0.1 nM to 30 µM) in the corresponding binding or enzymatic assays from Tier 1.

  • Data Analysis: The dose-response data is fitted to a four-parameter logistic equation to calculate the IC50 value.

Hypothetical Data Summary: Tier 2 IC50 Values

TargetThis compound (IC50, µM)Compound X (IC50, µM)Compound Y (IC50, µM)
hERG (KCNH2) 2.5>30>30
5-HT2B Receptor 1.81.5>30
Adrenergic α1A Receptor 5.2>30>30

Interpretation of Tier 2 Data:

The IC50 values provide a clearer picture of the off-target liability. Our lead compound has micromolar potency against hERG, 5-HT2B, and α1A receptors. Compound X is potent at the 5-HT2B receptor but has a much weaker interaction with hERG and α1A. Compound Y shows a significantly improved profile with no potent off-target interactions observed. This data suggests that the chloropyridazine-azepane scaffold may have a predisposition for these targets, and modifications in Compound Y have successfully mitigated these interactions.

Tier 3: In-depth Selectivity Profiling (e.g., Kinome and GPCR Panels)

Based on the initial findings and the chemical nature of the scaffold, a broader profiling against specific target families may be warranted. Given that many small molecule drugs target kinases and GPCRs, comprehensive screening against these families can provide a more complete understanding of a compound's selectivity.[9][10][11]

Experimental Protocol: Kinase and GPCR Profiling

  • Kinase Profiling (e.g., Reaction Biology's Kinase Panel): this compound and its analogues would be screened against a large panel of kinases (e.g., >400) at a single concentration (e.g., 1 µM).[10] Hits would be followed up with IC50 determinations.

  • GPCR Profiling (e.g., DiscoverX's GPCRscan®): The compounds would be screened against a comprehensive panel of GPCRs in functional, cell-based assays to identify both agonist and antagonist activities.[9]

Hypothetical Signaling Pathway Interaction

Hypothetical Off-Target Signaling cluster_0 Cardiomyocyte cluster_1 Heart Valve Fibroblast hERG hERG Channel ActionPotential Cardiac Action Potential hERG->ActionPotential Repolarization HT2BR 5-HT2B Receptor Proliferation Fibroblast Proliferation HT2BR->Proliferation Activation Compound This compound Compound->hERG Inhibition Compound->HT2BR Agonism

Caption: Potential off-target signaling pathways affected by the lead compound.

Comparative Analysis and Future Directions

The selectivity profile of this compound, when compared with its analogues, provides clear directions for lead optimization.

  • This compound (Lead Compound): Shows concerning off-target activity at hERG and 5-HT2B receptors, which are associated with significant safety risks.

  • Compound X: Mitigates the hERG liability but retains the 5-HT2B activity.

  • Compound Y: Demonstrates a significantly improved selectivity profile, making it a more promising candidate for further development.

The SAR suggests that modifications to the azepane ring or the linker between the two moieties could be crucial for improving selectivity. The data from this comprehensive profiling effort would guide the synthesis of new analogues with a reduced propensity for off-target interactions while maintaining on-target potency.

Conclusion

Selectivity profiling is an indispensable component of modern drug discovery. A systematic, tiered approach, as outlined in this guide for this compound, enables the early identification of potential safety liabilities. By integrating broad liability screening with more focused, quantitative assays, researchers can make data-driven decisions to prioritize compounds with the best safety profiles. The comparative analysis with structural analogues further refines the understanding of the SAR and provides a clear path for lead optimization. Ultimately, this rigorous approach to selectivity profiling increases the probability of success in developing safe and effective medicines.

References

Cross-Validation of the Putative Enzyme Inhibitory Activity of 1-(6-Chloropyridazin-3-yl)azepane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazine Scaffold

In the landscape of contemporary drug discovery, the pyridazine core represents a privileged scaffold, integral to a multitude of compounds exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The azepane moiety, a seven-membered saturated heterocycle, is also a significant pharmacophore found in numerous biologically active compounds.[4][5][6] The novel compound, 1-(6-Chloropyridazin-3-yl)azepane, represents a unique structural amalgamation of these two key motifs. While direct experimental data for this specific molecule is not yet broadly published, the established activities of structurally related pyridazinone and pyridazine derivatives strongly suggest a therapeutic potential as an inhibitor of monoamine oxidase B (MAO-B).[7][8][9]

Monoamine oxidases (MAO) are crucial enzymes responsible for the degradation of monoamine neurotransmitters.[10][11][12] Selective inhibitors of the MAO-B isoform are established therapeutic agents for neurodegenerative conditions such as Parkinson's and Alzheimer's diseases, as they increase the availability of dopamine in the brain.[7][13][14] Furthermore, due to structural similarities in the active sites of enzymes targeted in neurodegenerative disorders, it is prudent to also evaluate the activity of novel compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in cholinergic signaling.[15][16]

This guide provides a comprehensive framework for the cross-validation of the putative biological activity of this compound as a selective MAO-B inhibitor. We will present a head-to-head comparison with established drugs, Selegiline , a well-known selective MAO-B inhibitor, and Donepezil , a potent acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust framework for data interpretation.

Comparative Compound Selection: Establishing a Validated Benchmark

The choice of comparator compounds is critical for a meaningful cross-validation.

  • This compound : The test compound, a novel molecule with predicted MAO-B inhibitory activity based on the bioactivity of its core structures.

  • Selegiline : An irreversible MAO-B inhibitor, widely used in the treatment of Parkinson's disease.[13][14][17] Its well-characterized profile provides a strong benchmark for assessing the potency and selectivity of our test compound.

  • Donepezil : A potent and selective inhibitor of acetylcholinesterase, a primary therapeutic for Alzheimer's disease. It will serve as a benchmark for assessing the selectivity of our test compound against cholinesterases.

The logical framework for our comparative analysis is depicted below:

G cluster_compounds Compounds for Cross-Validation cluster_assays Biological Assays Test_Compound This compound MAO_B_Assay MAO-B Inhibition Assay Test_Compound->MAO_B_Assay Primary Hypothesis AChE_Assay AChE Inhibition Assay Test_Compound->AChE_Assay Selectivity Screening BChE_Assay BChE Inhibition Assay Test_Compound->BChE_Assay Selectivity Screening Comparator_1 Selegiline (MAO-B Inhibitor) Comparator_1->MAO_B_Assay Positive Control Comparator_2 Donepezil (AChE Inhibitor) Comparator_2->AChE_Assay Positive Control

Caption: Logical flow for the cross-validation of this compound.

Comparative In Vitro Efficacy: A Data-Driven Assessment

The following table summarizes hypothetical, yet plausible, experimental data for the inhibitory activities of the test compound and the selected comparators against human recombinant MAO-B, AChE, and BChE. The IC50 values (the concentration of an inhibitor where the response is reduced by half) are presented to facilitate a direct comparison of potency.

CompoundMAO-B IC50 (nM)AChE IC50 (nM)BChE IC50 (nM)MAO-B Selectivity Index (vs. AChE)MAO-B Selectivity Index (vs. BChE)
This compound 85>10,000>10,000>117>117
Selegiline 15>10,000>10,000>667>667
Donepezil >10,0006.73,100N/AN/A

Data Interpretation:

  • Potency: The hypothetical data suggests that this compound is a potent inhibitor of MAO-B, albeit less potent than the established drug Selegiline.

  • Selectivity: The test compound demonstrates high selectivity for MAO-B over both AChE and BChE, a desirable characteristic for minimizing off-target effects. Its selectivity profile is comparable to that of Selegiline.

  • Therapeutic Potential: These results would position this compound as a promising lead compound for further development as a selective MAO-B inhibitor.

Experimental Protocols: A Guide to Reproducible Results

To ensure the scientific rigor of this cross-validation, standardized and well-established in vitro enzyme inhibition assays should be employed.[18][19]

Workflow for Enzyme Inhibition Assays

The general workflow for determining the IC50 values for each compound against the target enzymes is outlined below.

G cluster_workflow Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Inhibitors Prepare_Reagents->Serial_Dilution Incubation Incubate Enzyme with Inhibitor Serial_Dilution->Incubation Add_Substrate Add Substrate to Initiate Reaction Incubation->Add_Substrate Measure_Activity Measure Enzyme Activity (Spectrophotometry/Fluorimetry) Add_Substrate->Measure_Activity Data_Analysis Calculate % Inhibition and Determine IC50 Values Measure_Activity->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Confirming the Mechanism of Action of 1-(6-Chloropyridazin-3-yl)azepane as a Novel Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action (MoA) of the novel chemical entity, 1-(6-chloropyridazin-3-yl)azepane, hereafter referred to as Compound X. Based on structural similarities to known pharmacophores, including the privileged chloropyridazine and azepane motifs, it is hypothesized that Compound X acts as a dopamine D2 receptor (D2R) antagonist.[1][2][3][4] The D2R is a critical G-protein coupled receptor (GPCR) in the central nervous system and a primary target for antipsychotic medications that treat disorders like schizophrenia.[5][6][7]

This document outlines a multi-tiered experimental approach to rigorously test this hypothesis. We will compare the pharmacological profile of Compound X with two well-characterized reference compounds:

  • Haloperidol: A potent, first-generation typical antipsychotic that acts as a strong D2R antagonist.[8]

  • Aripiprazole: An atypical antipsychotic classified as a D2R partial agonist, exhibiting a distinct functional profile.[9]

By systematically comparing the in vitro, cellular, and in vivo activities of these three compounds, we can definitively characterize the MoA of Compound X.

Part 1: In Vitro Target Affinity and Functionality

The foundational step in MoA confirmation is to determine if Compound X directly binds to the D2R and how that binding event translates into a functional response.

Radioligand Binding Assays: Quantifying Target Affinity

Scientific Rationale: Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. By competing with a radiolabeled ligand of known high affinity, we can determine the equilibrium dissociation constant (Kᵢ) of Compound X for the D2R. A low Kᵢ value indicates high binding affinity.

Experimental Protocol: D2R Competition Binding Assay

  • Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human dopamine D2 long-isoform receptor (hD2L). A common choice is CHO-K1 or HEK293 cells.

  • Radioligand: Use [³H]Spiperone or [³H]Raclopride, both high-affinity D2R antagonists.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compounds (Compound X, Haloperidol, Aripiprazole).

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Comparative Data Summary (Hypothetical)

CompoundD2R Binding Affinity (Kᵢ, nM)
Compound X5.2
Haloperidol1.5
Aripiprazole0.8

This hypothetical data suggests Compound X binds to the D2R with high affinity, comparable to established drugs.

Functional Assays: Differentiating Antagonism from Agonism

Scientific Rationale: The D2R is a Gαi-coupled receptor, meaning its activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP).[10][11] A functional assay measuring cAMP levels can determine whether Compound X blocks this effect (antagonist), mimics it (agonist), or partially mimics it (partial agonist).[12][13]

Experimental Protocol: GloSensor™ cAMP Assay for Gαi-Coupled Receptors

  • Cell Line: Use a HEK293 cell line stably co-expressing the hD2L receptor and a GloSensor™ cAMP biosensor.[14][15] This biosensor is a genetically modified luciferase that produces light in response to cAMP binding.

  • Assay Setup (Antagonist Mode):

    • Plate the cells and pre-incubate with varying concentrations of Compound X, Haloperidol, or Aripiprazole.

    • Stimulate the cells with a fixed concentration of dopamine (e.g., the EC₈₀) to induce a drop in cAMP levels.

  • Detection: After a brief incubation (15-30 minutes), measure luminescence.[14] An antagonist will reverse the dopamine-induced drop in cAMP, restoring the luminescent signal.

  • Data Analysis: Plot the luminescent signal against the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ value.

  • Assay Setup (Agonist Mode): To check for any intrinsic agonist activity, perform the assay without the addition of dopamine.

Dopamine D2 Receptor Signaling Pathway

D2R_Signaling Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gαi/βγ D2R->G_protein Activates CompoundX Compound X (Antagonist) CompoundX->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Inhibits CETSA_Workflow cluster_0 Cell Culture cluster_1 Heat Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis A 1. Treat cells with Compound X or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble vs. aggregated protein C->D E 5. Quantify soluble D2R (e.g., Western Blot) D->E F 6. Plot melting curve (% Soluble vs. Temp) E->F

References

A Comparative Guide to the In Vivo Efficacy of Novel IRAK4 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Disclaimer: Publicly available, peer-reviewed in vivo efficacy data for the specific compound "1-(6-Chloropyridazin-3-yl)azepane" is limited. To fulfill the structural and scientific requirements of this guide, we will refer to this compound hypothetically as CP-AZE and postulate its mechanism as a novel inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This guide compares the projected efficacy of CP-AZE against a known clinical candidate, Zimlovisertib (PF-06650833), within a validated preclinical model of rheumatoid arthritis. The experimental data presented is illustrative and designed to guide researchers in structuring their own internal studies.

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase that functions as a master regulator of innate immune signaling downstream of Toll-like receptors (TLRs) and IL-1 family receptors.[1][2][3] Aberrant activation of this pathway is strongly implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[2][4] Consequently, IRAK4 has emerged as a high-interest therapeutic target. This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel IRAK4 inhibitor, CP-AZE (this compound), in direct comparison to the well-characterized clinical candidate Zimlovisertib (PF-06650833).[5][6][7] We detail a robust preclinical study design using the murine collagen-induced arthritis (CIA) model, outline key efficacy and biomarker endpoints, and provide validated protocols to ensure experimental reproducibility and integrity.

Scientific Background: The Rationale for IRAK4 Inhibition in Rheumatoid Arthritis

The IRAK4 signaling cascade is a pivotal component of the inflammatory response. Upon activation by TLRs or the IL-1R, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates IRAK1.[3][8] This initiates a downstream signaling cascade leading to the activation of transcription factors like NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are central to RA pathology.[2][9]

Inhibiting the kinase activity of IRAK4 offers a strategic therapeutic intervention point, effectively blocking the amplification of these inflammatory signals.[4] Zimlovisertib (PF-06650833) is a potent and selective IRAK4 inhibitor that has demonstrated robust anti-inflammatory effects in preclinical models and has been evaluated in clinical trials.[6][7][10] Our hypothetical compound, CP-AZE, is designed to offer potential advantages in potency, selectivity, or pharmacokinetic properties.

IRAK4_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation CP_AZE CP-AZE (Hypothetical) CP_AZE->IRAK4 Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Transcription

Figure 1: Simplified IRAK4 Signaling Pathway in Innate Immunity.

Comparative In Vivo Efficacy Study Design

To provide a head-to-head comparison, a well-established and clinically relevant animal model is essential. The collagen-induced arthritis (CIA) model in DBA/1 mice is the gold standard, as it shares significant immunological and pathological features with human RA.[11][12]

Experimental Workflow

The causality behind this experimental design is to first establish a robust, inflammatory arthritis phenotype (Induction Phase), then intervene with therapeutics during the active disease phase (Treatment Phase), and finally, quantify the therapeutic effect through a multi-parameter assessment (Endpoint Analysis).

Experimental_Workflow Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Latency Day28 Day 28-35 Arthritis Onset Begin Dosing Day21->Day28 Disease Development Day42 Day 42 Terminal Endpoint (Sacrifice & Analysis) Day28->Day42 Treatment Period

Figure 2: Experimental Timeline for the Murine Collagen-Induced Arthritis (CIA) Model.

Animal Model and Study Groups
  • Species/Strain: Male DBA/1 mice, 8-10 weeks old. This strain is highly susceptible to CIA.[11][12]

  • Housing: Specific Pathogen-Free (SPF) conditions are critical to avoid experimental variations from unintended infections.[12]

  • Group Size: n=10 mice per group to ensure statistical power.

GroupTreatmentDoseRouteFrequencyRationale
1NaiveN/AN/AN/AHealthy, non-arthritic baseline control.
2Vehicle10 mL/kgPOQDArthritic disease control to measure maximum pathology.
3CP-AZE (Low Dose)3 mg/kgPOQDTo establish the lower end of the dose-response curve.
4CP-AZE (High Dose)30 mg/kgPOQDTo determine maximal efficacy and therapeutic window.
5Zimlovisertib30 mg/kgPOQDPositive control and direct comparator.[5][13]
Efficacy Endpoints

A combination of clinical, cellular, and histological endpoints provides a comprehensive assessment of therapeutic efficacy.

  • Primary Endpoint: Clinical Arthritis Score: Paws are scored visually for erythema and swelling on a scale of 0-4 per paw (max score of 16 per mouse).[14] This provides a longitudinal, non-invasive measure of disease progression.

  • Secondary Endpoints:

    • Paw Thickness: Measured with digital calipers as a quantitative measure of inflammation.[14]

    • Histopathology: Terminal joint samples (Day 42) are fixed, sectioned, and stained (H&E) to score inflammation, pannus formation, and bone erosion.

    • Systemic Cytokine Levels: Serum levels of TNF-α and IL-6 are quantified via ELISA at termination to measure systemic inflammatory load.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Satellite groups are used to collect plasma at specified time points post-dosing to correlate drug exposure with efficacy markers.[15][16][17]

Illustrative Comparative Data

The following tables represent hypothetical data to illustrate how results should be presented for clear comparison.

Table 1: Clinical Efficacy Outcomes (Day 42)

Group Mean Arthritis Score (± SEM) Mean Paw Thickness (mm ± SEM)
Naive 0.0 ± 0.0 1.5 ± 0.1
Vehicle 10.5 ± 1.2 3.1 ± 0.3
CP-AZE (3 mg/kg) 6.2 ± 0.9* 2.3 ± 0.2*
CP-AZE (30 mg/kg) 2.1 ± 0.5** 1.8 ± 0.1**
Zimlovisertib (30 mg/kg) 3.5 ± 0.7** 2.0 ± 0.2**

*p<0.05, **p<0.01 vs. Vehicle

Table 2: Biomarker and Histopathology Data (Day 42)

Group Serum TNF-α (pg/mL ± SEM) Serum IL-6 (pg/mL ± SEM) Mean Histology Score (± SEM)
Naive 15 ± 5 10 ± 4 0.1 ± 0.1
Vehicle 150 ± 25 210 ± 30 3.2 ± 0.4
CP-AZE (3 mg/kg) 85 ± 15* 115 ± 20* 2.1 ± 0.3*
CP-AZE (30 mg/kg) 30 ± 8** 45 ± 10** 0.8 ± 0.2**
Zimlovisertib (30 mg/kg) 45 ± 10** 60 ± 12** 1.2 ± 0.3**

*p<0.05, **p<0.01 vs. Vehicle

Interpretation: In this hypothetical scenario, CP-AZE demonstrates a clear dose-dependent reduction in clinical signs of arthritis. At the 30 mg/kg dose, it shows a statistically superior reduction in arthritis score and systemic cytokines compared to the benchmark compound, Zimlovisertib, suggesting potentially greater in vivo potency.

Key Experimental Protocols

Adherence to standardized protocols is paramount for generating trustworthy and reproducible data.

Protocol: Induction of Collagen-Induced Arthritis (CIA)

This protocol is adapted from established methodologies.[11][12][14]

  • Reagent Preparation: Prepare an emulsion of 100µl of 2 mg/mL bovine type II collagen with 100µl of 5 mg/mL Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Anesthetize a DBA/1 mouse. Inject 100µl of the emulsion intradermally at the base of the tail.[14]

  • Booster Immunization (Day 21): Prepare a second emulsion using Incomplete Freund's Adjuvant (IFA) instead of CFA. Administer a 100µl booster injection at a different site near the base of the tail.[14]

  • Monitoring: Begin monitoring for signs of arthritis around day 24. Score animals 3-5 times per week using the clinical scoring system described in section 3.3. Onset is typically expected between days 28-35.[12]

  • Treatment Initiation: Once an animal reaches a clinical score of 2, enroll it in the study and begin the daily dosing regimen.

Protocol: Pharmacokinetic (PK) Sample Collection

This protocol ensures accurate measurement of drug exposure to enable PK/PD modeling.[15][18]

  • Animal Group: Use a satellite group of animals (n=3 per time point) that will not be used for efficacy endpoints.

  • Dosing: Administer a single oral dose of the test compound (e.g., CP-AZE at 30 mg/kg).

  • Blood Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect ~50-100µL of blood via submandibular or saphenous vein bleed into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C).

  • Storage: Harvest the supernatant (plasma) and store at -80°C until analysis by a validated LC-MS/MS method.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical in vivo evaluation of novel IRAK4 inhibitors like CP-AZE. Based on the illustrative data, CP-AZE demonstrates a promising efficacy profile, potentially superior to the clinical comparator Zimlovisertib in the murine CIA model.

Key Insights:

  • The selection of a clinically relevant animal model and endpoints is crucial for translational confidence.

  • Integrating PK/PD analysis is essential to understand the relationship between drug exposure and therapeutic effect, informing clinical dose predictions.[16][17]

  • A head-to-head comparison against a relevant benchmark compound provides critical context for a candidate's potential.

Future studies should aim to confirm these findings, explore the therapeutic window in greater detail with formal toxicology studies, and evaluate efficacy in other models of autoimmune disease to broaden the potential clinical applications.

References

A Comparative Toxicological Guide to 1-(6-Chloropyridazin-3-yl)azepane and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide outlines a comprehensive framework for the toxicological comparison of 1-(6-chloropyridazin-3-yl)azepane and its analogs. The experimental data presented herein is illustrative, based on established findings for the broader chloropyridazine class of compounds, and serves to model the analytical process. Direct toxicological data for this compound is not currently available in public literature.

Introduction: The Pyridazine Scaffold in Drug Discovery

The pyridazine ring, a 1,2-diazine heterocycle, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient aromatic system—make it a versatile core for designing bioactive molecules.[1][2] Derivatives of pyridazine have been investigated for a wide range of therapeutic applications, most notably as anticancer and anti-inflammatory agents.[3][4] Many of these compounds exert their effects by inducing programmed cell death, or apoptosis, and inhibiting key cellular enzymes like poly (ADP-ribose) polymerase (PARP-1).[1]

The target molecule, This compound , combines the active chloropyridazine core with an azepane ring. While the chloropyridazine moiety is frequently associated with cytotoxic activity, the seven-membered azepane ring can significantly influence the compound's solubility, lipophilicity, and conformational flexibility, thereby modulating its pharmacological and toxicological profile.[5] Furthermore, the parent azepane structure, hexamethyleneimine, is known to be a corrosive and toxic substance, making a thorough toxicological evaluation of its derivatives imperative.[6]

This guide provides a systematic approach to evaluating the in vitro toxicity of this compound by comparing it with a rationally designed set of structural analogs. The objective is to elucidate the structure-toxicity relationships (STR) that govern its biological effects, providing a critical foundation for further drug development.

Comparative Framework: Defining the Analogs

To understand the toxicological contribution of each structural component, we will compare our lead compound with three hypothetical analogs, each featuring a specific modification:

  • Lead Compound: this compound

  • Analog A (Piperidine Analog): 4-(6-Chloropyridazin-3-yl)piperidine - Rationale: To assess the effect of ring size in the saturated amine moiety (a six-membered vs. a seven-membered ring).

  • Analog B (Methoxy Analog): 1-(6-Methoxypyridazin-3-yl)azepane - Rationale: To evaluate the role of the electrophilic chlorine atom by replacing it with an electron-donating methoxy group.

  • Analog C (Phenyl Analog): 1-(6-Phenylpyridazin-3-yl)azepane - Rationale: To explore the impact of replacing the small chloro group with a bulky, aromatic substituent.

Part 1: In Vitro Cytotoxicity Assessment

The initial step in any toxicological screen is to determine a compound's general cytotoxicity against both cancerous and healthy cells. This allows for the calculation of two key parameters: potency (the concentration required to achieve a biological effect) and selectivity (the ability to preferentially target cancer cells over normal cells). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]

Illustrative Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of a biological process. The following table presents hypothetical IC₅₀ values derived from treating two human cancer cell lines (MCF-7, breast adenocarcinoma; HepG2, hepatocellular carcinoma) and one non-cancerous human cell line (HEK-293, embryonic kidney) with the compounds for 48 hours.

CompoundStructureMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK-293 IC₅₀ (µM)Selectivity Index (SI) vs. MCF-7*
Lead Compound This compound5.28.145.78.8
Analog A Piperidine Analog15.822.4> 100> 6.3
Analog B Methoxy Analog85.392.5> 200> 2.3
Analog C Phenyl Analog2.13.510.24.9

*Selectivity Index (SI) = IC₅₀ in normal cells (HEK-293) / IC₅₀ in cancer cells (MCF-7)

Interpretation of Results
  • Potency: The Phenyl Analog (C) displays the highest potency against both cancer cell lines, suggesting that a bulky aromatic group at this position may enhance cytotoxic activity. The Lead Compound shows moderate potency. The replacement of chlorine with a methoxy group (Analog B) drastically reduces potency, indicating the importance of the chloro substituent for activity.

  • Selectivity: The Lead Compound exhibits the best selectivity index (SI = 8.8), meaning it is nearly nine times more toxic to MCF-7 cancer cells than to healthy HEK-293 cells. Although the Phenyl Analog (C) is more potent, its lower SI value suggests a narrower therapeutic window and potentially greater off-target toxicity.

  • Structural Insights: The decreased activity of the Piperidine Analog (A) compared to the Lead Compound suggests that the larger, more flexible azepane ring may be beneficial for the compound's interaction with its cellular target.

Part 2: Mechanistic Insights into Cytotoxicity

Understanding how a compound induces cell death is as crucial as knowing if it does. Many pyridazine-based anticancer agents function by inducing apoptosis.[1][8] We can investigate this mechanism using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

Illustrative Apoptosis Induction Data

The table below shows the hypothetical percentage of apoptotic MCF-7 cells after 24 hours of treatment with each compound at its respective IC₅₀ concentration.

CompoundTotal Apoptotic Cells (%) (Early + Late)
Control (Vehicle)4.5%
Lead Compound 55.2%
Analog A 35.8%
Analog B 10.1%
Analog C 68.7%
Visualizing the Apoptotic Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism triggered by cytotoxic compounds. Drug-induced cellular stress leads to the activation of pro-apoptotic proteins like BAX, which in turn disrupt the mitochondrial membrane, leading to the release of cytochrome c and the activation of a caspase cascade that executes cell death.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Regulation cluster_caspase Execution Phase Compound Chloropyridazine Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax BAX (Pro-apoptotic) Compound->Bax activates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito disrupts membrane CytC Cytochrome c (Release) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially activated by cytotoxic pyridazine derivatives.

Part 3: Experimental Workflows & Protocols

Scientific integrity requires robust and reproducible methodologies. The following sections provide detailed protocols for the key assays discussed.

Overall Experimental Workflow

This diagram outlines the logical flow from initial compound screening to mechanistic investigation.

Toxicity_Workflow Start Start: Compound Synthesis & Characterization CellCulture 1. Cell Culture (Cancer & Normal Lines) Start->CellCulture MTT_Assay 2. Cytotoxicity Screening (MTT Assay) CellCulture->MTT_Assay IC50_Calc 3. Data Analysis (Calculate IC₅₀ & SI) MTT_Assay->IC50_Calc Selectivity 4. Assess Potency & Selectivity IC50_Calc->Selectivity Apoptosis_Assay 5. Mechanistic Study (Annexin V/PI Staining) Selectivity->Apoptosis_Assay For promising compounds STR_Analysis 6. Structure-Toxicity Relationship Analysis Selectivity->STR_Analysis Apoptosis_Assay->STR_Analysis Conclusion End: Report Findings & Propose Next Steps STR_Analysis->Conclusion

Caption: High-level workflow for in vitro toxicological comparison of novel compounds.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the IC₅₀ values of test compounds.

Materials:

  • 96-well flat-bottom plates

  • Human cell lines (e.g., MCF-7, HepG2, HEK-293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (spectrophotometric grade)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compounds at their predetermined IC₅₀ concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Conclusion and Future Directions

This guide outlines a foundational strategy for assessing the in vitro toxicity of this compound and its analogs. Based on the illustrative data, we can form a preliminary structure-toxicity relationship:

  • The chloro substituent is critical for cytotoxic activity and apoptosis induction.

  • The azepane ring appears to offer a good balance of potency and selectivity compared to a smaller piperidine ring.

  • A bulky phenyl group can enhance potency but may come at the cost of reduced selectivity.

These findings are crucial for guiding the next steps in the drug discovery pipeline. The Lead Compound, with its favorable selectivity index, warrants further investigation. Future studies should include evaluation against a broader panel of cancer cell lines, assessment of other toxicological endpoints such as genotoxicity, and ultimately, in vivo acute toxicity studies in animal models to determine its therapeutic potential and safety profile.[9][10]

References

Validating Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 1-(6-Chloropyridazin-3-yl)azepane as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Target Engagement in Drug Discovery

The journey of a novel bioactive compound from a promising hit to a viable therapeutic candidate is contingent on a deep, mechanistic understanding of its interaction with the intended biological target. A crucial step in this process is the unequivocal demonstration of target engagement—verifying that the compound physically interacts with its target protein within the complex milieu of a living cell.[1][2] Without this confirmation, interpreting cellular and organismal responses to a compound becomes speculative, and the risk of costly late-stage failures in drug development escalates.[3]

This guide provides a comparative overview of state-of-the-art methodologies for validating target engagement, using the novel chemical entity "1-(6-Chloropyridazin-3-yl)azepane" as a hypothetical case study. While the specific target of this compound is yet to be publicly characterized, the principles and experimental workflows detailed herein offer a robust framework for any researcher seeking to validate the target of a new small molecule. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Comparative Analysis of Key Target Engagement Methodologies

Choosing the right method to confirm target engagement is pivotal and depends on factors such as the nature of the target protein, availability of reagents, and desired throughput.[4] Here, we compare three prominent techniques: the Cellular Thermal Shift Assay (CETSA), Kinobeads competition binding, and a conceptual overview of complementary biophysical approaches.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding
Principle Ligand binding increases the thermal stability of the target protein.[5][6][7]Competitive binding between the test compound and immobilized, broad-spectrum kinase inhibitors for the active sites of kinases in a cell lysate.[8][9]
Readout Quantification of the soluble fraction of the target protein after heat treatment, typically by Western blot or mass spectrometry.[10][11]Mass spectrometry-based quantification of kinases that remain bound to the beads.[8][12]
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples, reflecting a more physiological environment.[6][10]Performed in cell lysates.[9]
Target Scope Broadly applicable to most proteins that exhibit a thermal shift upon ligand binding.[10]Primarily for kinase targets, although other ATP-binding proteins may be captured.[9][13]
Labeling Requirement Label-free.[5]Label-free.[8]
Throughput Can be adapted for higher throughput screening formats (HT-CETSA).[4][7]Amenable to medium to high-throughput screening.[14]
Advantages Direct measure of target interaction in a cellular context; applicable to a wide range of targets.[1][5]Provides a broad kinase selectivity profile in a single experiment; identifies both on-target and off-target interactions.[8][15]
Limitations Requires a specific antibody for Western blot detection or access to mass spectrometry; not all proteins show a significant thermal shift.Limited to targets that can be competed off the beads; primarily for ATP-competitive inhibitors.[9]

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA) for this compound

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment. The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[7][10]

Rationale: By subjecting cells treated with this compound to a temperature gradient, we can observe a shift in the melting temperature (Tm) of the target protein if the compound is bound. This provides strong evidence of target engagement in a native cellular context.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells expressing the putative target protein B 2. Treat cells with varying concentrations of This compound and a vehicle control A->B C 3. Heat cell suspensions at a range of temperatures (e.g., 40-70°C) B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Centrifuge to separate soluble proteins from precipitated aggregates D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Analyze by Western Blot or Mass Spectrometry for the target protein F->G H 8. Plot melting curves and determine Tm shift G->H

Caption: CETSA experimental workflow.

Step-by-Step Protocol for CETSA (Western Blot Readout):

  • Cell Culture and Treatment:

    • Plate cells expressing the putative target of this compound and grow to 70-80% confluency.

    • Treat cells with a dose-response range of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C in 2-3°C increments.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A significant shift in Tm in the presence of this compound indicates target engagement.[6]

Kinobeads Competition Binding for Kinase Targets

If this compound is hypothesized to be a kinase inhibitor, the Kinobeads assay is an excellent method to not only confirm engagement with the primary target but also to assess its selectivity across a large portion of the kinome.[8][13]

Rationale: This chemical proteomics approach uses beads coated with broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[9] By pre-incubating a cell lysate with this compound, the compound will bind to its target kinases, preventing them from being captured by the Kinobeads. The unbound kinases are then washed away, and the kinases that remain on the beads are identified and quantified by mass spectrometry.[8]

Experimental Workflow for Kinobeads

Kinobeads_Workflow cluster_lysate Lysate Preparation & Incubation cluster_enrichment Kinase Enrichment cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A 1. Prepare cell lysate B 2. Incubate lysate with varying concentrations of This compound or vehicle control A->B C 3. Add Kinobeads to the lysate and incubate B->C D 4. Wash beads to remove non-specifically bound proteins C->D E 5. Elute bound proteins from the beads D->E F 6. Digest proteins into peptides E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify protein abundance and determine dose-response curves G->H I 9. Identify on- and off-targets H->I

Caption: Kinobeads competition binding workflow.

Step-by-Step Protocol for Kinobeads Competition Binding:

  • Cell Lysate Preparation:

    • Culture and harvest a large quantity of cells (e.g., from multiple 15 cm dishes).

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Add increasing concentrations of this compound or a vehicle control to the aliquots.

    • Incubate to allow the compound to bind to its targets.

  • Kinase Enrichment:

    • Add Kinobeads to each lysate and incubate with rotation to allow for kinase binding.

    • Collect the beads and wash them extensively to remove unbound proteins.

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the relative abundance as a function of the concentration of this compound. A dose-dependent decrease in the amount of a kinase bound to the beads indicates that the compound is engaging that kinase.[14]

Interpreting the Data and Next Steps

A positive result from CETSA (a thermal shift) or a Kinobeads experiment (dose-dependent competition) provides strong evidence for direct target engagement. The next logical steps would be to:

  • Determine Cellular Potency: Correlate the target engagement data with functional cellular assays to determine the concentration at which the compound elicits a biological response.

  • Validate Off-Target Effects: For hits identified in the Kinobeads assay, orthogonal assays should be used to confirm these off-target interactions and assess their potential functional consequences.[15]

  • In Vivo Target Engagement: For promising candidates, it is crucial to demonstrate target engagement in animal models to ensure that the compound reaches its target in a more complex biological system.[1][16]

Conclusion

Validating target engagement is a non-negotiable step in modern drug discovery.[2][17] By employing robust, multi-faceted approaches like CETSA and Kinobeads, researchers can build a solid, data-driven foundation for their projects. While the specific biological activity of this compound remains to be elucidated, the comparative framework and detailed protocols provided in this guide offer a clear path forward for its characterization and for any novel compound entering the drug discovery pipeline. This rigorous, upfront validation of the drug-target interaction is paramount to increasing the probability of success in developing new and effective medicines.

References

A Comparative Guide to the Synthesis of 1-(6-Chloropyridazin-3-yl)azepane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic synthesis of novel heterocyclic compounds is paramount to the discovery of new therapeutic agents. Among these, pyridazine derivatives hold a prominent position due to their diverse biological activities. This guide provides an in-depth, objective comparison of the synthetic routes to a key building block, 1-(6-Chloropyridazin-3-yl)azepane, designed to arm researchers, scientists, and drug development professionals with the critical information needed for efficient and informed synthesis.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the reactive chlorine atom on the pyridazine ring allows for further functionalization, making it a versatile scaffold in drug discovery programs targeting a range of conditions. The azepane moiety, a seven-membered saturated heterocycle, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its three-dimensional character and potential for improved target engagement. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research endeavor that utilizes it.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and azepane. The electron-deficient nature of the pyridazine ring, further activated by the two electron-withdrawing chlorine atoms, facilitates the attack by the nucleophilic secondary amine of the azepane ring.

Mechanistic Considerations

The SNAr mechanism in this context proceeds via a two-step addition-elimination pathway.

sn_ar_mechanism reactants 3,6-Dichloropyridazine + Azepane meisenheimer Meisenheimer Complex (Anionic Intermediate) reactants->meisenheimer Addition of Azepane product This compound + HCl meisenheimer->product Elimination of Cl⁻

Caption: Generalized mechanism for the SNAr reaction.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent, temperature, and base are critical parameters that can influence the reaction rate, yield, and purity of the final product.

Detailed Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine

  • Azepane

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous acetonitrile or DMF, add azepane (1.0-1.2 eq) and a suitable base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Strategies: An Evaluation

While the SNAr reaction is the most straightforward approach, other potential synthetic routes, though less direct for this specific target, are worth considering in certain contexts, such as in the generation of diverse compound libraries.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In principle, it could be employed to couple azepane with 3,6-dichloropyridazine.

Hypothetical Reaction Scheme:

buchwald_hartwig reactants 3,6-Dichloropyridazine + Azepane product This compound reactants->product Buchwald-Hartwig Amination catalyst Pd Catalyst Ligand Base

Caption: Hypothetical Buchwald-Hartwig amination route.

Advantages:

  • High functional group tolerance.

  • Generally proceeds under milder conditions than some SNAr reactions.

Disadvantages:

  • Requires an expensive palladium catalyst and a specific ligand.

  • The cost and sensitivity of the catalyst may not be suitable for large-scale synthesis.

  • For an activated substrate like 3,6-dichloropyridazine, the uncatalyzed SNAr reaction is often more efficient and cost-effective.

Comparison of Synthetic Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination (Hypothetical)
Starting Materials 3,6-Dichloropyridazine, Azepane3,6-Dichloropyridazine, Azepane
Reagents Base (e.g., K₂CO₃, Et₃N), SolventPd catalyst, Ligand, Base, Solvent
Reaction Conditions Elevated temperatures (80-100 °C)Mild to elevated temperatures
Typical Yields Moderate to highPotentially high
Cost-Effectiveness High (inexpensive reagents)Lower (expensive catalyst and ligand)
Scalability Readily scalablePotentially challenging and costly to scale up
Simplicity Simple and straightforward procedureMore complex due to catalyst handling

Synthesis of Starting Materials

A comprehensive understanding of the synthesis of the starting materials is crucial for planning an efficient overall synthetic strategy.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a commercially available starting material. However, it can also be synthesized in the laboratory from maleic hydrazide or 3,6-dihydroxypyridazine. The most common method involves the chlorination of 3,6-dihydroxypyridazine using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Reaction Scheme:

dichloropyridazine_synthesis reactant 3,6-Dihydroxypyridazine product 3,6-Dichloropyridazine reactant->product Chlorination reagent POCl₃ or PCl₅

Caption: Synthesis of 3,6-Dichloropyridazine.

Azepane

Azepane is a commercially available cyclic amine. It can be synthesized via various methods, including the Beckmann rearrangement of cyclohexanone oxime followed by reduction, or the reductive amination of 6-aminohexanoic acid.

Conclusion and Recommendations

For the synthesis of this compound, the Nucleophilic Aromatic Substitution (SNAr) reaction is the most practical and economically viable route . Its advantages of simplicity, high potential yield, and the use of inexpensive and readily available reagents make it the superior choice for both laboratory-scale synthesis and large-scale production.

While alternative methods like the Buchwald-Hartwig amination are powerful tools in the synthetic chemist's arsenal, their application for this specific transformation is less compelling due to the inherent reactivity of the 3,6-dichloropyridazine substrate, which does not necessitate the use of a catalyst.

Researchers and process chemists should focus on optimizing the SNAr reaction conditions, such as the choice of base and solvent, and the reaction temperature and time, to maximize yield and purity while ensuring a scalable and cost-effective process. This foundational understanding will enable the efficient production of this compound, a key building block for the advancement of pharmaceutical research and development.

Safety Operating Guide

Proper Disposal of 1-(6-Chloropyridazin-3-yl)azepane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(6-Chloropyridazin-3-yl)azepane, a halogenated heterocyclic amine. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to mitigate risks to personnel and the environment.

Hazard Assessment and Risk Mitigation

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed [2].

Given its chlorinated organic nature, improper disposal can lead to environmental contamination. Therefore, this compound must be treated as hazardous waste.

Personal Protective Equipment (PPE)

Due to the anticipated hazards, the following PPE is mandatory when handling this compound in any form, including during disposal procedures:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards[2].Protects against splashes of contaminated solvents and accidental eye contact with the solid compound, which can cause serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which is likely to cause irritation[1].
Body Protection A flame-resistant lab coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[3].Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation[1].

Waste Segregation and Containment: The First Line of Defense

Proper segregation of chemical waste is a foundational step in safe disposal. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the disposal process.

Waste Container Specifications
  • Primary Container : Use a dedicated, leak-proof container clearly designated for solid hazardous waste. The container must be chemically compatible with this compound and any solvents used for decontamination.

  • Labeling : The waste container must be affixed with a "Hazardous Waste" label. The full chemical name, "this compound," must be clearly written, along with the approximate quantity and the date of accumulation.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong acids and oxidizing agents[4].

Segregation Protocol

It is critical to segregate halogenated organic waste from non-halogenated streams. The disposal of halogenated compounds often requires specialized incineration processes to manage the acidic gases produced during combustion[5].

Waste_Segregation cluster_lab Laboratory Waste Generation cluster_disposal Waste Accumulation Compound This compound Waste HalogenatedContainer Designated Halogenated Waste Container Compound->HalogenatedContainer Segregate NonHalogenated Non-Halogenated Organic Waste NonHalogenatedContainer Non-Halogenated Waste Container NonHalogenated->NonHalogenatedContainer Segregate Aqueous Aqueous Waste AqueousContainer Aqueous Waste Container Aqueous->AqueousContainer Segregate

Caption: Waste segregation workflow for halogenated compounds.

Regulatory Compliance: RCRA Waste Classification

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States[6]. Generators of chemical waste are legally responsible for determining if their waste is hazardous.

Determining the Appropriate Waste Code
  • Listed Wastes : Check if the compound is explicitly listed as a hazardous waste. The "P" and "U" lists include discarded commercial chemical products[6]. While this compound is not explicitly on these lists, its components or reactants might be.

  • Characteristic Wastes : If not a listed waste, determine if it exhibits any of the four characteristics of hazardous waste:

    • Ignitability (D001) : Unlikely for this solid compound, but solutions in flammable solvents would qualify.

    • Corrosivity (D002) : Unlikely based on its chemical structure.

    • Reactivity (D003) : Unlikely.

    • Toxicity (D004-D043) : This is the most probable characteristic. The presence of a chlorinated aromatic system suggests potential toxicity. For instance, pyridine is listed as a toxic waste (D038)[7].

  • F-Listed Wastes : If the compound is part of a solvent mixture used for processes like degreasing, it could fall under the F-list for spent halogenated solvents (F001, F002)[8][9].

Given its nature as a solid chlorinated organic compound, it should be managed as a toxic hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment.

Disposal Procedure: High-Temperature Incineration

Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The recommended and most environmentally sound disposal method is high-temperature incineration.

Step-by-Step Disposal Workflow
  • Consult Institutional Protocols : Always begin by consulting your organization's EHS guidelines for chemical waste disposal.

  • Package for Disposal : Ensure the waste is in the correctly labeled and sealed container as described in Section 2.

  • Contact Licensed Waste Contractor : The disposal must be handled by a licensed hazardous waste disposal company. Your EHS department will have a list of approved contractors.

  • Documentation : Complete all necessary paperwork for the waste manifest, which tracks the waste from your laboratory to its final disposal ("cradle to grave")[6].

  • Container Handover : Ensure the exterior of the waste container is clean and securely sealed before handing it over to the disposal contractor.

Disposal_Workflow Start Waste Generated Segregate Segregate into Labeled Halogenated Waste Container Start->Segregate Store Store in Satellite Accumulation Area Segregate->Store Consult_EHS Consult Institutional EHS Protocols Store->Consult_EHS Waste_Pickup Arrange for Pickup by Licensed Waste Contractor Consult_EHS->Waste_Pickup Documentation Complete Hazardous Waste Manifest Waste_Pickup->Documentation Incineration High-Temperature Incineration Documentation->Incineration End Disposal Complete Incineration->End

Caption: Step-by-step disposal workflow for this compound.

The Chemistry of Incineration

High-temperature incineration is the preferred method for halogenated organic compounds because it ensures complete destruction. The process involves:

  • Thermal Decomposition : At high temperatures (typically >850°C), the organic molecule breaks down.

  • Oxidation : The carbon and hydrogen are converted to carbon dioxide and water.

  • Acid Gas Neutralization : The chlorine is converted to hydrogen chloride (HCl) gas. This acidic gas is then removed from the exhaust stream by "scrubbers," which typically use a caustic solution to neutralize it[10].

Incomplete combustion of chlorinated compounds can potentially form highly toxic byproducts such as dioxins and furans. Therefore, it is crucial that a specialized, high-efficiency incineration facility is used.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.

  • Don PPE : Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 1.1.

  • Contain the Spill : For a solid spill, carefully sweep up the material to avoid creating dust. For a solution, surround the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect and Dispose : Carefully collect the spilled material and any contaminated absorbent and place it in a labeled hazardous waste container[1].

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 1-(6-Chloropyridazin-3-yl)azepane: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities become routine. However, familiarity must not breed complacency. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-(6-Chloropyridazin-3-yl)azepane, a heterocyclic compound whose precise toxicological properties are not yet fully documented. The protocols outlined below are synthesized from safety data for structurally similar compounds and foundational principles of laboratory safety. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring both personal safety and the integrity of your work.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of a specific Safety Data Sheet (SDS) for this compound, our risk assessment is predicated on data from close structural analogs, such as 1-(6-Chloropyrazin-2-yl)azepane and various chloropyridine derivatives.[1][2] The primary hazards associated with these types of compounds are irritation to the skin, eyes, and respiratory system.[1][2][3]

Table 1: GHS Hazard Profile Based on Structural Analogs

Hazard Class Hazard Statement Precautionary Statement Codes Signal Word
Skin Irritation (Category 2) H315: Causes skin irritation P264, P280, P302+P352, P332+P313, P362 Warning
Eye Irritation (Category 2A) H319: Causes serious eye irritation P280, P305+P351+P338, P337+P313 Warning

| Specific target organ toxicity — single exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233 | Warning |

The causality behind these classifications lies in the chemical reactivity of the chloropyridazine moiety, a π-deficient aromatic system, and the secondary amine nature of the azepane ring.[4][5] Such structures can interact with biological macromolecules, leading to irritation upon contact. The potential for the compound to be a fine powder or dust necessitates strict controls to prevent inhalation.[2][3]

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable. The principle of "as low as reasonably practicable" (ALARP) dictates that we create multiple barriers between the researcher and the chemical hazard.

Essential PPE Ensemble
  • Hand Protection : Nitrile gloves are mandatory. Given that no specific breakthrough time data is available, the best practice is to double-glove. This provides a significant buffer in case of a minor splash or contamination of the outer glove. Wash hands thoroughly after handling, even after gloves are removed.[1][2]

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] However, for any procedure with a risk of splashing or aerosol generation (e.g., weighing, transferring, or preparing solutions), a full-face shield worn over safety glasses is essential. This is because the compound is a serious eye irritant.[1][2]

  • Body Protection : A flame-resistant laboratory coat must be worn and fully buttoned. Ensure the cuffs are snug to prevent accidental contact with the skin. Do not wear the lab coat outside of the designated laboratory area.

  • Respiratory Protection : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to manage potential respiratory irritation from dust or vapors.[2][6] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[7]

Workflow for Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Exit Lab) Don1 1. Lab Coat Don2 2. Safety Glasses / Face Shield Don1->Don2 Don3 3. Respirator (if required) Don2->Don3 Don4 4. Gloves (Double) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Inner Gloves Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to be a self-validating system, where each step logically follows the last to minimize risk.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.

  • Assemble All Materials : Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) is present and decontaminated.

  • Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[7]

  • Review SDS of Analogs : Take a moment to re-read the Safety Data Sheets for similar compounds to refresh your memory of the specific hazards.[1][2]

Weighing and Transfer Protocol
  • Work Within a Fume Hood : Perform all manipulations of the solid compound exclusively inside a certified chemical fume hood.

  • Minimize Dust Generation : Handle the solid gently. Use a micro-spatula for transfers. Avoid any actions that could create airborne dust.

  • Use Tare Method : Weigh the compound by difference. Place a capped vial of the compound on the balance, tare it, remove the desired amount of solid inside the fume hood, recap the vial, and place it back on the balance to get the mass dispensed. This minimizes contamination of the balance.

  • Immediate Cleanup : Clean any minor spills within the fume hood immediately using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

Post-Handling Procedures
  • Decontaminate Surfaces : Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with water. Dispose of the cleaning materials as hazardous waste.

  • Secure Compound : Ensure the primary container is tightly closed and stored in a cool, dry, well-ventilated area, away from incompatible substances.[1][2] The storage location should be locked.[1]

  • Doff PPE Correctly : Follow the doffing procedure outlined in the diagram above.

  • Wash Hands Thoroughly : Immediately after removing all PPE, wash your hands with soap and water for at least 20 seconds.[1]

Emergency Response Plan

Rapid and correct response to an exposure is critical.

Emergency_Response cluster_skin cluster_eye cluster_inhale Exposure Exposure Event Skin Contact Eye Contact Inhalation Skin_Action1 Immediately flush skin with running water for 15 minutes. Exposure:skin->Skin_Action1 Follow Skin Protocol Eye_Action1 Immediately flush eyes with water for at least 15 minutes. Exposure:eye->Eye_Action1 Follow Eye Protocol Inhale_Action1 Move person to fresh air. Exposure:inhale->Inhale_Action1 Follow Inhalation Protocol Skin_Action2 Remove contaminated clothing while flushing. Skin_Action1->Skin_Action2 Skin_Action3 Seek immediate medical attention. Skin_Action2->Skin_Action3 Notify Notify supervisor and EHS immediately. Skin_Action3->Notify Eye_Action2 Hold eyelids open and remove contact lenses if possible. Eye_Action1->Eye_Action2 Eye_Action3 Seek immediate medical attention. Eye_Action2->Eye_Action3 Eye_Action3->Notify Inhale_Action2 If breathing is difficult, give oxygen. Inhale_Action1->Inhale_Action2 Inhale_Action3 Seek immediate medical attention. Inhale_Action2->Inhale_Action3 Inhale_Action3->Notify

Caption: Emergency Response Workflow for Exposures.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[2]

  • Eye Contact : Flush eyes immediately with running water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical help.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

In all cases of exposure, consult a physician and have the Safety Data Sheet of a structural analog available.[1][2]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated is considered hazardous.

  • Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:

    • Solid Waste : Unused compound, contaminated weigh paper, gloves, and paper towels.

    • Liquid Waste : Contaminated solvents and solutions containing the compound.

  • Container Requirements : All waste containers must be made of chemically compatible materials, kept closed when not in use, and stored in a secondary containment bin within a fume hood or designated satellite accumulation area.

  • Labeling : Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any material down the drain or dispose of it in regular trash.[1] Consult local regulations for any additional disposal requirements.[1]

By adhering to these detailed protocols, you establish a robust safety system that protects you, your colleagues, and your research. This proactive approach to chemical safety is the bedrock of scientific integrity and innovation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.